molecular formula C3H5NaO3 B8269991 Sodium lactate CAS No. 312-85-6

Sodium lactate

カタログ番号: B8269991
CAS番号: 312-85-6
分子量: 112.06 g/mol
InChIキー: NGSFWBMYFKHRBD-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium lactate is an organic sodium salt having lactate as the counterion. It has a role as a food preservative and a food acidity regulator. It is an organic sodium salt and a lactate salt. It contains a lactate.
This compound is a sodium salt of racemic or inactive lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, this compound is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.
Compound this compound Solution is a multiple electrolyte, isotonic, crystalloid solution for intravenous infusion containing sodium chloride, potassium chloride, calcium chloride dihydrate, and this compound, which can restore the electrolyte balance, normalize pH, and provide water for hydration. Upon intravenous administration, the compound this compound solution will replace any lost body fluids and electrolytes thereby providing hydration as well as normalizing electrolyte concentrations. In addition, conversion of this compound to bicarbonate increases plasma bicarbonate levels, which facilitates the removal of hydrogen ions from the blood stream, raises blood pH and normalizes the acid-base balance.
The sodium salt of racemic or inactive lactic acid. It is a hygroscopic agent used intravenously as a systemic and urinary alkalizer.
See also: Sodium Cation (has active moiety) ... View More ...

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;2-hydroxypropanoate
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InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NGSFWBMYFKHRBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NaO3
Record name SODIUM LACTATE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID6052829
Record name Sodium DL-lactate
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Molecular Weight

112.06 g/mol
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Physical Description

Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS]
Record name Propanoic acid, 2-hydroxy-, sodium salt (1:1)
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CAS No.

72-17-3
Record name Sodium lactate [USP:JAN]
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Record name Sodium DL-lactate
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Record name Sodium lactate
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Record name Sodium lactate
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Foundational & Exploratory

physicochemical properties of sodium lactate solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Sodium Lactate (B86563) Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams to support research and development activities. Sodium lactate (NaC₃H₅O₃) is the sodium salt of lactic acid, widely utilized in the pharmaceutical, food, and cosmetic industries for its properties as a pH regulator, humectant, and electrolyte replenisher.[1][2]

Core Physicochemical Properties

The fundamental properties of this compound solutions are summarized below. It is important to note that many of these properties are dependent on the concentration of the solution. Commercial this compound is often supplied as a 60% aqueous solution.

Table 1: Summary of General Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₃H₅NaO₃
Molecular Weight 112.06 g/mol [3][4]
Appearance Clear, colorless, slightly viscous/syrupy liquid[3][5][6]
Odor Odorless or a slight, characteristic odor[3][6]
Taste Mild saline taste
Density ~1.33 g/mL[6][7] (Likely for a 60% w/w solution)
Boiling Point ~110°C[6][7]
Melting Point ~17°C[6][7]
Refractive Index 1.422 - 1.425[6][7][8] (Likely for a 60% w/w solution)
Solubility Miscible with water and ethanol (B145695) (95%)[5][6][7]
Hygroscopicity Hygroscopic[2][6]
pH of Aqueous Solutions

The pH of this compound solutions is a critical parameter, particularly in formulations where pH control is essential. The pH varies significantly with concentration.

Table 2: pH of this compound Solutions at Various Concentrations (T = 25°C)

ConcentrationpH ValueReference
1 mM7.48[8]
10 mM7.85[8]
100 mM8.30[8]
1/6 Molar (~167 mM)6.0 - 7.3[9]
1000 mM (1 M)8.61[8]
20% (w/w) Aqueous Solution6.5 - 7.5[3]
General Use Solution5.0 - 9.0[5][10]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring the key properties of this compound solutions.

Diagram of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property.

G start Start prep Sample Preparation (e.g., Dilution Series) start->prep calib Instrument Calibration (Using Standards) prep->calib measure Property Measurement (e.g., pH, Density) calib->measure record Data Recording measure->record analyze Data Analysis (Mean, Std. Dev.) record->analyze report Report Results analyze->report end_node End report->end_node

Caption: General workflow for determining a physicochemical property.

pH Measurement (Potentiometric Method)

Principle: This method uses a pH meter, which measures the voltage difference between a pH-responsive glass electrode and a stable reference electrode when immersed in the solution. This potential difference is directly proportional to the hydrogen ion activity, and thus the pH.[11][12]

Protocol:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values (e.g., pH 4.01, 7.00, and 10.01). The calibration buffers should bracket the expected pH of the this compound sample.

  • Sample Preparation: Prepare the this compound solution of the desired concentration using deionized or distilled water.

  • Measurement:

    • Rinse the electrode with deionized water and gently blot it dry with a lint-free wipe.

    • Immerse the electrode into the sample solution, ensuring the electrode bulb is fully covered.

    • Allow the reading to stabilize. This may take a minute or two.

    • Record the pH value and the temperature of the solution.

  • Cleaning: After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.[13]

Density Measurement (Pycnometer Method)

Principle: A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid (usually water), the density of the sample can be determined with high accuracy.[14][15]

Protocol:

  • Preparation: Clean and thoroughly dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer with the this compound solution, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the outside dry and weigh it. Record this mass (m₂).

  • Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and weigh it as in the previous step. Record this mass (m₃).

  • Calculation:

    • Mass of the sample = m₂ - m₁

    • Mass of water = m₃ - m₁

    • Volume of the pycnometer = (Mass of water) / (Density of water at the measurement temperature)

    • Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

Viscosity Measurement (Rotational Viscometer Method)

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The fluid's resistance to this rotation (shear stress) is proportional to its dynamic viscosity.[16][17]

Protocol:

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound solution.

  • Sample Preparation: Place the this compound solution in a beaker or sample container, ensuring the volume is sufficient to immerse the spindle to the marked level.

  • Temperature Control: Allow the sample to equilibrate to the desired measurement temperature using a water bath.

  • Measurement:

    • Lower the spindle into the center of the sample.

    • Start the motor and allow the reading to stabilize.

    • Record the viscosity reading (often in centipoise, cP) and the torque percentage (ideally between 10% and 90%).

  • Data Reporting: Report the viscosity value along with the spindle type, rotational speed, and temperature.[16]

Water Activity (a_w) Measurement (Chilled-Mirror Dew Point Method)

Principle: Water activity is the ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature.[18] The chilled-mirror dew point method determines the dew point temperature of the air in equilibrium with the sample. This temperature is directly related to the water vapor pressure, allowing for a precise calculation of a_w.[19]

Protocol:

  • Instrument Calibration: Verify the instrument's calibration using certified salt standards (e.g., saturated NaCl solution with a_w = 0.753).

  • Sample Preparation: Place the this compound solution in a disposable sample cup, filling it no more than halfway to avoid contaminating the sensor.

  • Equilibration: Seal the sample cup inside the instrument's measurement chamber.

  • Measurement: Initiate the measurement cycle. The instrument will automatically cool a small mirror until its sensor detects the formation of dew.

  • Data Recording: The instrument calculates and displays the water activity (a_w) and the sample temperature once vapor pressure equilibrium is reached.

Functional Properties: Water Activity Reduction

One of the key functional properties of this compound is its ability to lower the water activity of a solution. This is crucial in the food industry for inhibiting microbial growth and in cosmetics for its humectant properties.[20][21]

Diagram of Water Activity Reduction Mechanism

The following diagram illustrates how this compound lowers water activity, leading to an antimicrobial effect.

G cluster_0 Chemical Action cluster_1 Physicochemical & Biological Effect SL This compound Added to Solution Solute Increased Solute Concentration SL->Solute MoleFrac Reduced Mole Fraction of 'Free' Water Solute->MoleFrac VP Lowered Water Vapor Pressure MoleFrac->VP AW Reduced Water Activity (a_w) VP->AW Leads to Microbe Inhibition of Microbial Growth AW->Microbe

Caption: Logical pathway of this compound's effect on water activity.

References

A Comprehensive Technical Guide on the Mechanism of Action of Sodium Lactate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, has long been considered a simple metabolic byproduct of anaerobic glycolysis. However, emerging research has redefined its role as a multifaceted signaling molecule and a crucial energy substrate with significant physiological implications.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of sodium lactate in biological systems, focusing on its metabolic, alkalinizing, and signaling functions. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

This compound's physiological effects are diverse, stemming from its dissociation into sodium (Na+) and lactate (C₃H₅O₃⁻) ions upon administration.[2] These ions participate in a range of biological processes, from energy metabolism to acid-base balance and cellular signaling.

Metabolic Fuel and Energy Substrate

Contrary to its historical reputation as a waste product, lactate is now recognized as a primary energy source for various tissues, including the brain, heart, and skeletal muscle.[2][3][4]

  • The Lactate Shuttle Hypothesis: This concept, introduced by George Brooks, posits that lactate is produced in tissues with high glycolytic activity (like astrocytes or white skeletal muscle fibers) and transported to other cells and tissues to be used as an oxidative fuel.[1] This intercellular and intracellular transport is primarily mediated by Monocarboxylate Transporters (MCTs).[1][5][6]

  • Metabolic Pathway: Upon entering a cell, lactate is converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH). Pyruvate then enters the mitochondria, is converted to acetyl-CoA, and fuels the Tricarboxylic Acid (TCA) cycle to generate ATP.[7] This process is particularly crucial under conditions of high energy demand or when glucose availability is limited.[3] For instance, during traumatic brain injury (TBI), the brain readily utilizes lactate as an alternative fuel to glucose to meet its heightened energy needs.[3][8]

Alkalinizing Agent

Intravenously administered this compound acts as a systemic alkalinizing agent, making it clinically useful for the treatment of mild to moderate metabolic acidosis.[9][10]

  • Mechanism of Bicarbonate Production: The alkalinizing effect is not direct but results from the metabolism of the lactate anion. In the liver and to some extent in the kidneys, lactate is metabolized to bicarbonate (HCO₃⁻).[9][10] This process consumes hydrogen ions (H+), thereby increasing the pH of the blood and correcting acidosis.[11] The conversion of this compound to bicarbonate is a relatively slow process, taking approximately 1-2 hours.[10]

Signaling Molecule ("Lactormone")

Recent evidence has established lactate as a signaling molecule, or "lactormone," that can influence cellular function through receptor-mediated and epigenetic mechanisms.

  • GPR81 (HCAR1) Receptor Activation: Lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[12][13][14]

    • Downstream Effects: Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[13][15] This signaling cascade has various physiological consequences, including the inhibition of lipolysis in adipocytes and potential neuroprotective effects in the brain.[12][13]

  • Epigenetic Modifications (Histone Lactylation): Lactate can serve as a precursor for the lactylation of histone proteins, a recently discovered post-translational modification.[16][17]

    • Mechanism: This process involves the addition of a lactyl group to lysine (B10760008) residues on histones, which can alter gene expression.[17] Histone lactylation links cellular metabolic states (specifically, glycolytic activity) directly to gene regulation and has been implicated in processes like inflammation and immune cell function.[16][17]

  • Modulation of Immune Responses: Lactate has complex and context-dependent effects on the immune system. It can have immunosuppressive effects in the tumor microenvironment but can also enhance the production of certain cytokines in T cells.[1][18] For instance, this compound has been shown to synergize with LPS to increase the expression of MMPs and inflammatory cytokines through NF-κB and MAPK pathways.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound Infusion on Systemic pH and Ventilation

Parameter Baseline After this compound Infusion Citation
Blood pH 7.37 ± 0.02 7.47 ± 0.01 [20]

| Arterialized PO₂ (mmHg) | Baseline | Decrease of 10.3 ± 2.1 |[20] |

Table 2: Intracellular pH Changes in Skeletal Muscle upon Exposure to this compound

Condition Initial Intracellular pH Intracellular pH after this compound Citation
40 mM Isosmotic this compound 7.27 ± 0.02 6.70 ± 0.05 [21]
80 mM Isosmotic this compound 7.28 ± 0.03 6.51 ± 0.03 [21]

| 80 mM Hyperosmotic this compound | 7.25 ± 0.04 | 6.59 ± 0.03 |[21] |

Table 3: GPR81 Expression in Human Skeletal Muscle

Parameter Finding Citation
GPR81 Expression (Type II vs. Type I fibers) 2.5-fold higher in Type II (glycolytic) fibers [12][22]

| GPR81 Protein Expression (Women vs. Men) | ~25% more in women |[12][22] |

Experimental Protocols

Protocol for Measuring Cellular Lactate Production

This protocol outlines a general method for quantifying the effect of a substance on lactate production in cultured cells using a colorimetric assay.

1. Cell Culture and Treatment:

  • Seed cells (e.g., U937 macrophage-like cells) in a multi-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.[23]
  • Prepare serial dilutions of the test compound (e.g., an inhibitor) in a complete culture medium.[23]
  • Remove the existing medium and replace it with the medium containing the test compound or a vehicle control.[23]
  • Incubate for a predetermined period (e.g., 24 hours) to allow for changes in lactate production.

2. Sample Collection and Preparation:

  • After incubation, carefully collect the cell culture medium from each well.
  • For samples with high LDH content (e.g., from cell lysates or high serum medium), deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to prevent LDH from degrading lactate.[23]

3. Lactate Assay (Enzymatic Method):

  • This assay is based on the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), which reduces NAD+ to NADH. The amount of NADH produced is proportional to the lactate concentration and can be measured by its absorbance at 340 nm.[24]
  • Prepare a reaction mixture containing glycine (B1666218) buffer, water, L-lactate dehydrogenase, and NAD+.[24]
  • Prepare a standard curve using known concentrations of this compound (e.g., 0 to 12 mM).[24]
  • In a 96-well plate, add the reaction mixture to wells designated for blanks, standards, and samples.
  • Add deionized water to the blank wells, lactate standards to the standard wells, and the collected cell culture medium to the sample wells.[24]
  • Incubate the plate for approximately 30 minutes at room temperature, protected from light.[23]

4. Data Analysis:

  • Measure the absorbance of each well at 340 nm using a microplate reader.
  • Subtract the absorbance of the blank from all readings.
  • Plot the standard curve (absorbance vs. lactate concentration) and determine the linear regression equation.
  • Use the equation to calculate the lactate concentration in the experimental samples.[23]
  • (Optional) Normalize the lactate concentration to cell number, which can be determined by a parallel cell viability assay (e.g., MTT or cell counting).[23]

Protocol for Determining Maximal Lactate Steady State (MLSS)

This protocol describes a two-test method to precisely identify the MLSS in athletes, typically on a cycle ergometer.

1. Initial Incremental Test (V̇O₂max Test):

  • The participant performs a maximal oxygen consumption (V̇O₂max) test on a cycle ergometer.
  • Blood lactate and gas exchange (V̇O₂) are measured continuously or at the end of each stage.
  • An initial estimation of the lactate threshold is determined using various methods (e.g., visual deflection, Log-Log, Dmax).[25]

2. Second Incremental Test (SIT):

  • This is a submaximal test performed on a separate day.
  • The initial workload is set 20-30 W below the estimated lactate threshold from the V̇O₂max test.[25]
  • The workload is progressively increased in 10 W increments every 5 minutes to an intensity 20-30 W above the estimated threshold.[25] The longer stage duration ensures a true steady state is reached.
  • Blood lactate concentrations are plotted against the corresponding power outputs to precisely identify the MLSS.

3. Verification (Optional):

  • The identified MLSS can be verified by having the participant perform three 45-minute steady-state exercise bouts at 95%, 100%, and 105% of the determined MLSS intensity.[25]
  • Blood lactate and V̇O₂ are recorded every 5 minutes. At the true MLSS, blood lactate should remain relatively stable after an initial increase.

Visualization of Pathways and Workflows

Cellular Transport and Metabolism of this compound

The following diagram illustrates the transport of this compound into the cell and its subsequent conversion into pyruvate, which then fuels the TCA cycle for energy production.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) cluster_mito Mitochondrion SodiumLactate This compound Lactate Lactate MCT MCT / SMCT SodiumLactate->MCT Transport LDH LDH Lactate->LDH Pyruvate Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport LDH->Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Generates MCT->Lactate G SL_infusion This compound Infusion Metabolism Hepatic Metabolism of Lactate Anion SL_infusion->Metabolism H_consumption Consumption of H⁺ (Protons) Metabolism->H_consumption Bicarb_gen Generation of Bicarbonate (HCO₃⁻) Metabolism->Bicarb_gen pH_increase Increased Blood pH (Alkalosis) H_consumption->pH_increase Bicarb_gen->pH_increase Acidosis_correction Correction of Metabolic Acidosis pH_increase->Acidosis_correction G cluster_membrane Cell Membrane GPR81 GPR81 (HCAR1) Receptor Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Lactate Lactate Lactate->GPR81 Binds ATP ATP ATP->AC Downstream Downstream Physiological Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream Reduced Levels Lead to G start Start: Cell Seeding treatment Apply Treatment (e.g., Inhibitor) start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation collection Collect Culture Medium incubation->collection assay Perform Lactate Assay collection->assay analysis Data Analysis & Normalization assay->analysis end_node End: Results analysis->end_node

References

The Scientific Trajectory of Sodium Lactate: From a Byproduct of Fermentation to a Key Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, has traversed a remarkable scientific journey. Initially encountered as a simple salt derived from the "acid of milk," its significance has evolved dramatically. Once primarily utilized for its properties as a preservative and humectant, it is now recognized as a crucial molecule in clinical medicine and cellular signaling. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of sodium lactate, detailing key experiments and elucidating its role in complex biological pathways.

The Precursor: The Discovery and Characterization of Lactic Acid

The story of this compound begins with its parent molecule, lactic acid. The timeline below outlines the foundational discoveries that paved the way for the investigation of its salts.

  • 1780: Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk, initially naming it "Mjölksyra" (acid of milk).[1][2][3][4]

  • 1808: Jöns Jacob Berzelius, another prominent Swedish chemist, discovered that lactic acid is also produced in muscles during physical exertion.[1][2][3][4]

  • 1856: Louis Pasteur identified the role of Lactobacillus in the fermentation process that produces lactic acid.[1][2] This discovery was pivotal for the future commercial production of lactic acid and its derivatives.

  • 1873: Johannes Wislicenus established the structure of lactic acid, contributing to the understanding of its stereochemistry (D- and L-isomers).[1]

The synthesis of this compound is a straightforward acid-base neutralization reaction. While a specific "discoverer" of this compound is not prominently documented in historical records, its preparation would have been a logical and achievable step for chemists following the isolation and characterization of lactic acid. Early chemical literature from the 19th century describes the preparation of various lactate salts, indicating a familiarity with these compounds within the scientific community.

Early Scientific Investigations and the Emergence of a Clinical Application

The transition of this compound from a laboratory chemical to a compound of significant clinical interest is marked by the pioneering work of American pediatrician and clinical biochemist, Dr. Alexis F. Hartmann, in the early 1930s.

Hartmann's Pivotal Research on Acidosis

In a series of seminal papers published in 1932, Hartmann and his colleagues detailed their investigations into the use of intravenous sodium r-lactate to treat acidosis in infants and children. At the time, the administration of sodium bicarbonate for acidosis was problematic due to the risk of inducing a rapid shift to alkalosis. Hartmann sought a more stable and controllable alternative.

His research demonstrated that the metabolism of infused this compound leads to the generation of bicarbonate, effectively and safely counteracting metabolic acidosis. This work culminated in the development of Lactated Ringer's solution, often referred to as Hartmann's solution, a balanced electrolyte solution that remains a cornerstone of intravenous fluid therapy today.

Experimental Protocols from Hartmann's 1932 Studies

The following outlines the key experimental methodologies employed by Hartmann and Senn in their 1932 studies on the metabolism of sodium r-lactate in human subjects.

Objective: To determine the metabolic fate and therapeutic efficacy of intravenously administered sodium r-lactate in normal subjects and patients with acidosis.

Materials:

  • Sodium r-Lactate Solution: A molar solution of sodium r-lactate was prepared by neutralizing U.S.P. lactic acid with a concentrated, carbonate-free sodium hydroxide (B78521) solution, using phenol (B47542) red as an indicator. The solution was then boiled to hydrolyze any lactic anhydride, filtered, and sterilized.

  • Subjects: The studies included normal human subjects and patients with acidosis secondary to various conditions such as renal insufficiency, diarrhea, and diabetes mellitus.

Protocol for Intravenous Infusion:

  • A baseline blood sample was collected from the subject.

  • The molar sodium r-lactate solution was administered intravenously at a controlled rate. A typical dosage was 7 cc of the molar solution per kilogram of body weight, infused over a period of 30 minutes.

  • Subsequent blood samples were collected at timed intervals (e.g., 1, 2, and 4 hours) post-infusion.

  • Blood samples were analyzed for carbon dioxide content (as a measure of the alkali reserve), pH, and in some cases, blood lactic acid levels.

Analytical Methods:

  • Carbon Dioxide Content: The Van Slyke manometric method was used to determine the carbon dioxide content of the blood plasma, providing a quantitative measure of the body's alkali reserve.

  • Blood pH: The colorimetric method using a Hastings-Sendroy bicolorimeter or an electrometric method with a quinhydrone (B85884) electrode was employed to measure blood pH.

  • Blood Lactic Acid: The Clausen method was used for the determination of blood lactic acid concentrations.

Key Quantitative Findings from Hartmann's Research

The following tables summarize the quantitative data from Hartmann and Senn's 1932 publications, demonstrating the effect of intravenous sodium r-lactate on blood chemistry.

Table 1: Response of Normal Human Subjects to Intravenous Sodium r-Lactate

SubjectBody Weight (kg)Dose of Molar Sodium r-Lactate (cc)Initial Plasma CO2 (vols %)Plasma CO2 after 1 hr (vols %)Change in Plasma CO2 (vols %)
16042055.065.0+10.0
25538558.067.5+9.5
37049052.563.0+10.5

Table 2: Response of Patients with Acidosis to Intravenous Sodium r-Lactate

CaseConditionInitial Plasma CO2 (vols %)Predicted Rise in CO2 (vols %)Observed Rise in CO2 (vols %)
ANephritic Acidosis25.020.018.5
BDiarrheal Acidosis30.015.016.0
CDiabetic Acidosis15.025.027.0

These results clearly demonstrated that intravenous this compound was effectively metabolized and led to a predictable increase in the plasma carbon dioxide content, thereby correcting the acidotic state.

Modern Understanding: this compound as a Signaling Molecule

In recent decades, the scientific understanding of lactate has undergone a paradigm shift. Far from being merely a metabolic waste product, lactate is now recognized as a key signaling molecule with diverse physiological roles. This compound, as a readily available source of lactate, is central to the study of these pathways.

The Lactate Shuttle

Proposed by George Brooks, the lactate shuttle hypothesis describes the movement of lactate between cells and within cells.[5] Lactate produced in glycolytic cells can be transported to oxidative cells, where it is used as a fuel source. This intercellular and intracellular transport is facilitated by monocarboxylate transporters (MCTs).

cluster_glycolytic Glycolytic Cell cluster_oxidative Oxidative Cell Glucose Glucose Pyruvate_G Pyruvate Glucose->Pyruvate_G Glycolysis Lactate_G Lactate Pyruvate_G->Lactate_G LDH Lactate_O Lactate Lactate_G->Lactate_O MCT Pyruvate_O Pyruvate Lactate_O->Pyruvate_O LDH TCA_Cycle TCA Cycle Pyruvate_O->TCA_Cycle Oxidative Phosphorylation

The Cell-Cell Lactate Shuttle
G-Protein Coupled Receptor 81 (GPR81)

Lactate can also act as a ligand for GPR81 (also known as HCAR1), a G-protein coupled receptor.[6][7][8][9] Activation of GPR81 by lactate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent inhibition of lipolysis. In the brain, GPR81 activation is involved in neuroprotection and the regulation of neuronal excitability.[6][10]

Lactate Lactate GPR81 GPR81 (HCAR1) Lactate->GPR81 Binds Gi Gαi GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits

Lactate Signaling via GPR81
Histone Lactylation

A more recent and groundbreaking discovery is the role of lactate in epigenetic regulation through histone lactylation.[11][12][13][14][15] Lactate-derived lactyl-CoA can be used to modify lysine (B10760008) residues on histones, a post-translational modification that alters chromatin structure and gene expression. This mechanism has been implicated in the regulation of immune responses, cancer progression, and embryonic development.[12][13]

Lactate Lactate Lactyl_CoA Lactyl-CoA Lactate->Lactyl_CoA Conversion Histone Histone Lactyl_CoA->Histone Lactylates Lactylated_Histone Lactylated Histone Chromatin_Remodeling Chromatin Remodeling Lactylated_Histone->Chromatin_Remodeling Induces Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression Alters

Histone Lactylation Pathway

Conclusion

The scientific history of this compound is a compelling narrative of evolving understanding, from a simple salt to a molecule with profound physiological and clinical implications. The foundational work on lactic acid in the 18th and 19th centuries set the stage for its clinical application, which was realized through the meticulous research of Alexis Hartmann in the 1930s. Today, research continues to uncover the intricate roles of lactate in cellular signaling, opening new avenues for therapeutic interventions in a wide range of diseases. This guide serves as a testament to the enduring importance of fundamental scientific inquiry and the continuous evolution of our knowledge of even seemingly simple molecules.

References

sodium lactate stereoisomers L(+) and D(-) properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of Sodium Lactate (B86563): L(+) and D(-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. Their corresponding sodium salts, L-(+)-sodium lactate and D-(-)-sodium lactate, while chemically similar, exhibit distinct physicochemical properties and profoundly different biological roles and metabolic fates. This technical guide provides a comprehensive exploration of these stereoisomers, detailing their properties, metabolic pathways, and involvement in cellular signaling. Particular emphasis is placed on the physiological significance of L-lactate as a key metabolic fuel and signaling molecule, contrasted with the primarily microbial origin and pathological implications of D-lactate accumulation. This document also includes detailed experimental protocols for the chiral separation and quantification of these enantiomers, alongside visualizations of key signaling pathways to aid in research and drug development.

Physicochemical Properties

The chirality of lactic acid arises from the asymmetric carbon atom at the C2 position, leading to two enantiomers that rotate plane-polarized light in opposite directions.[1] The "L" and "D" designations refer to the stereochemical configuration, while "(+)" and "(-)" indicate dextrorotatory and levorotatory optical activity, respectively.[1][2]

Table 1: General Physicochemical Properties of Sodium Lactate Stereoisomers

PropertyL-(+)-Sodium LactateD-(-)-Sodium LactateReference(s)
Molecular Formula C₃H₅NaO₃C₃H₅NaO₃
Molar Mass 112.06 g/mol 112.06 g/mol [3]
Appearance White to faint yellow powder or crystalsWhite hygroscopic powder or crystalline solid[4]
Melting Point 163-165 °C161-162 °C[3]
Boiling Point (60% syrup) 113 °C113 °C[3]
Solubility in Water > 1.5 g/mL> 1.5 g/mL[3]
pKa of Lactic Acid 3.863.86[5][6][7][8]

Table 2: Optical Properties of Lactic Acid Stereoisomers

PropertyL-(+)-Lactic AcidD-(-)-Lactic AcidReference(s)
Specific Rotation [α]D +3.82°-3.82°[9][10]
Direction of Rotation Dextrorotatory (clockwise)Levorotatory (counter-clockwise)[1][2]

Biological and Metabolic Roles

The stereoisomers of this compound are metabolized via distinct pathways, leading to vastly different physiological and pathological consequences.

L-(+)-Sodium Lactate: The Physiological Isomer

In mammals, L-lactate is the predominant enantiomer produced from pyruvate (B1213749) by the enzyme L-lactate dehydrogenase (L-LDH) during glycolysis.[1] It is a crucial metabolic fuel, particularly for the heart and brain, and serves as a key signaling molecule.[11] The "lactate shuttle" hypothesis describes the transport of L-lactate between different cells and tissues for energy production.[11]

D-(-)-Sodium Lactate: The Microbial and Pathological Isomer

D-lactate is primarily produced by bacterial fermentation in the gastrointestinal tract.[1][12] Human cells produce only minimal amounts of D-lactate through the methylglyoxal (B44143) pathway.[1][11] The metabolism of D-lactate in humans is slow as it is not a substrate for L-LDH and relies on the less efficient enzyme D-α-hydroxy acid dehydrogenase.[13]

D-Lactic Acidosis: In conditions such as short bowel syndrome, excessive bacterial production and absorption of D-lactate can overwhelm the body's metabolic capacity, leading to D-lactic acidosis.[13][14] This condition is characterized by high anion gap metabolic acidosis and neurological symptoms including confusion, slurred speech, and ataxia.[13][14][15]

Table 3: Comparison of L-(+)- and D-(-)-Lactate Metabolism

FeatureL-(+)-LactateD-(-)-LactateReference(s)
Primary Source in Humans Endogenous (glycolysis)Exogenous (gut bacteria), minimal endogenous[1][12]
Primary Metabolic Enzyme L-lactate dehydrogenase (L-LDH)D-α-hydroxy acid dehydrogenase[1][13]
Metabolic Rate in Humans RapidSlow[13][16]
Normal Plasma Concentration ~100 times higher than D-lactateVery low[1]
Pathological Association Lactic acidosis (from tissue hypoxia)D-lactic acidosis (from bacterial overgrowth)[13][14][17]

Signaling Pathways

Both L- and D-lactate are now recognized as signaling molecules that can modulate various cellular processes.

L-(+)-Lactate Signaling

L-lactate can act as a signaling molecule through the G-protein coupled receptor GPR81 (also known as HCAR1).[18][19] Activation of GPR81 by L-lactate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[20] This pathway is involved in the regulation of lipolysis, neuroprotection, and immune responses.[18][19][20][21]

L_Lactate_Signaling cluster_intracellular Intracellular Space L-Lactate L-Lactate GPR81 GPR81 (HCAR1) L-Lactate->GPR81 G_protein Gi/o Protein GPR81->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Phosphorylates

Caption: L-Lactate Signaling via GPR81/HCAR1 Receptor.
D-(-)-Lactate Signaling

D-lactate has been shown to induce inflammatory responses in various cell types. In bovine fibroblast-like synoviocytes, D-lactate uptake via the monocarboxylate transporter 1 (MCT1) activates the MAPK, PI3K/Akt, and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[22] This suggests a role for D-lactate in the pathogenesis of inflammatory conditions associated with bacterial infections.[23][24]

D_Lactate_Signaling cluster_intracellular Intracellular Space D-Lactate D-Lactate MCT1 MCT1 D-Lactate->MCT1 PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt Activates MAPK MAPK Pathway (p38, ERK1/2) MCT1->MAPK Activates NFkB NF-κB Pathway PI3K_Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Induces Expression HPLC_Workflow Sample Biological Sample (Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Deproteinize Deproteinization (Acetonitrile) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chiral Separation (Chirobiotic Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Quantify Quantification Detect->Quantify

References

An In-Depth Technical Guide on the Thermal Decomposition Products of Sodium Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lactate (B86563), the sodium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and cosmetic industries. A thorough understanding of its thermal stability and decomposition products is crucial for ensuring product quality, safety, and stability, particularly in applications involving heat treatment. This technical guide provides a comprehensive overview of the thermal decomposition of sodium lactate, detailing the products formed under various atmospheric conditions, the analytical methodologies for their characterization, and the proposed decomposition pathways.

Introduction

This compound (C₃H₅NaO₃) is an organic salt that plays a significant role in various formulations due to its functions as a pH regulator, humectant, and antimicrobial agent. During manufacturing, storage, and application, this compound may be subjected to elevated temperatures. This exposure can lead to thermal decomposition, generating a range of volatile and non-volatile products. The nature and quantity of these products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere (inert or oxidative). This guide synthesizes the available scientific information to provide a detailed understanding of the thermal decomposition of this compound.

Thermal Decomposition Products of this compound

The thermal decomposition of this compound is a complex process that yields different products depending on the experimental conditions.

Decomposition in an Inert Atmosphere (Pyrolysis)

Under inert conditions, such as a nitrogen or argon atmosphere, the pyrolysis of this compound is expected to proceed through a series of reactions including decarboxylation, dehydration, and disproportionation. While specific quantitative data for the pyrolysis of pure this compound is limited in publicly available literature, studies on similar short-chain carboxylates, such as sodium propionate (B1217596), provide valuable insights. The pyrolysis of sodium propionate in an argon atmosphere yields 3-pentanone, carbon dioxide, carbon monoxide, methane, and ethene, with the final solid residue being sodium carbonate[1][2]. By analogy, the pyrolysis of this compound is hypothesized to produce a range of organic volatiles and a solid residue of sodium carbonate.

Decomposition in an Oxidative Atmosphere

In the presence of air or oxygen, the thermal decomposition of this compound is an oxidative process. The organic components of the molecule are oxidized, leading to the formation of carbon oxides and water, with the final solid residue being sodium carbonate. Safety data sheets for this compound consistently list carbon oxides (CO, CO₂) and sodium oxides as hazardous decomposition products upon combustion[3]. A study on sodium propionate in air showed that oxidative decomposition occurs at lower temperatures compared to pyrolysis and releases mainly carbon dioxide and water[1][2].

Decomposition in Solution

The decomposition of this compound has also been studied in aqueous alkaline solutions. In a study simulating conditions for alumina (B75360) production (in 3 M sodium hydroxide (B78521) at 145 °C), this compound was found to decompose into sodium carbonate and ethanol[4][5]. This reaction is proposed to proceed through a 1,2,3-trihydroxycyclopropane intermediate[4][5].

Quantitative Data on Decomposition Products

Table 1: Summary of Identified and Potential Thermal Decomposition Products of this compound

ConditionIdentified/Potential ProductsSolid ResidueReference
Inert Atmosphere (Pyrolysis)Acetaldehyde, Ethanol, Carbon Monoxide, Methane, Ethene (by analogy)Sodium Carbonate[1][2]
Oxidative Atmosphere (Air)Carbon Dioxide, Carbon Monoxide, WaterSodium Carbonate, Sodium Oxide[3]
Alkaline Solution (NaOH, 145 °C)Ethanol, Sodium Acetate, Sodium FormateSodium Carbonate[4][5]

Experimental Protocols for Analysis

The characterization of the thermal decomposition of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an appropriate TGA crucible (e.g., alumina or platinum)[6].

  • Atmosphere: Perform the analysis under both a dynamic inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under a purge of inert gas (e.g., nitrogen) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a controlled heating rate (e.g., 10 °C/min). A heat-cool-heat cycle can be employed to study the thermal history and any reversible transitions.

  • Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition[1][2][7].

Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrument: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line[8][9][10].

  • TGA Conditions: Follow the TGA protocol as described in section 4.1. The sample size for TGA-MS is typically smaller (0.5-5 mg)[11].

  • FTIR/MS Conditions: The evolved gases from the TGA are continuously transferred to the FTIR gas cell or the MS ion source.

    • TGA-FTIR: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment. The spectra are used to identify the functional groups of the evolved molecules.

    • TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ions and fragment ions of the evolved gases[11].

  • Data Analysis: The evolution profiles of specific gases can be correlated with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: A small amount of finely powdered this compound (typically in the microgram to low milligram range) is placed in a pyrolysis sample cup[8].

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium)[11].

  • GC-MS Analysis: The pyrolysis products are swept into the GC column for separation and then detected by the mass spectrometer.

    • GC Conditions: A suitable capillary column (e.g., a non-polar or mid-polar column) is used with a programmed temperature ramp to separate the components of the pyrolysate.

    • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a specific m/z range.

  • Data Analysis: The individual components are identified by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Decomposition Pathways and Mechanisms

Based on the identified products and knowledge of organic reaction mechanisms, a logical pathway for the thermal decomposition of this compound can be proposed.

Proposed Pyrolysis Pathway

In an inert atmosphere, the initial step is likely the cleavage of the C-C bond or decarboxylation, leading to the formation of smaller organic molecules. A possible mechanism involves the formation of sodium carbonate and volatile organic compounds.

sodium_lactate This compound (CH₃CH(OH)COONa) heat_inert Heat (Inert) sodium_lactate->heat_inert intermediates Intermediate Species heat_inert->intermediates na2co3 Sodium Carbonate (Na₂CO₃) intermediates->na2co3 Solid Residue volatiles Volatile Organic Compounds (e.g., Acetaldehyde, Ethanol, CO, CH₄) intermediates->volatiles Gaseous Products

Caption: Proposed pyrolysis pathway of this compound.

Proposed Oxidative Decomposition Pathway

In an oxidative atmosphere, the organic portion of the this compound molecule undergoes combustion, leading to the formation of carbon dioxide and water. The sodium component is converted to sodium carbonate or sodium oxide at higher temperatures.

sodium_lactate This compound (CH₃CH(OH)COONa) heat_air Heat (Air/O₂) sodium_lactate->heat_air combustion_products Combustion Products heat_air->combustion_products co2_h2o Carbon Dioxide (CO₂) + Water (H₂O) combustion_products->co2_h2o Gaseous Products na2co3_na2o Sodium Carbonate (Na₂CO₃) / Sodium Oxide (Na₂O) combustion_products->na2co3_na2o Solid Residue cluster_0 Initial Characterization cluster_1 Evolved Gas Analysis cluster_2 Detailed Product Identification cluster_3 Data Interpretation tga TGA (Inert & Air) tga_ftir TGA-FTIR tga->tga_ftir tga_ms TGA-MS tga->tga_ms dsc DSC (Inert) pathway Decomposition Pathway Elucidation dsc->pathway tga_ftir->pathway tga_ms->pathway py_gcms Py-GC-MS py_gcms->pathway

References

The Ubiquitous Role of Sodium Lactate in Microbial Life: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, is a key metabolite in the microbial world, playing a central role in energy metabolism, cell physiology, and interspecies communication. Produced predominantly through the fermentation of carbohydrates, its presence is a hallmark of many microbial environments, from the human gut to fermented foods. This technical guide provides a comprehensive overview of the natural occurrence of sodium lactate in microorganisms, delving into the metabolic pathways of its production, detailed experimental protocols for its quantification, and the intricate signaling networks it governs.

Natural Occurrence and Metabolic Production of this compound in Microorganisms

Lactate is a primary end-product of fermentation in numerous bacteria, particularly Lactic Acid Bacteria (LAB). It exists in two stereoisomeric forms, L-lactate and D-lactate, with the latter being preferentially produced by many bacterial species. The metabolic pathways leading to lactate production are diverse and dictate the final yield and the ratio of other fermentation byproducts.

Fermentation Pathways

Microorganisms primarily utilize three distinct pathways for lactate production from glucose and other sugars:

  • Homolactic Fermentation: This is the simplest pathway where one molecule of glucose is converted into two molecules of lactic acid, yielding two molecules of ATP. This process is characteristic of genera like Streptococcus and some Lactobacillus species.[1]

  • Heterolactic Fermentation: In this pathway, one molecule of glucose is metabolized to produce one molecule of lactic acid, one molecule of ethanol, and one molecule of carbon dioxide, with a net gain of one ATP molecule. This is typical for genera such as Leuconostoc and some heterofermentative lactobacilli.[1]

  • Bifidum Pathway: Unique to Bifidobacterium species, this pathway ferments two molecules of glucose to produce two molecules of lactic acid and three molecules of acetic acid, yielding five molecules of ATP.[1]

Quantitative Data on this compound Production

The production of this compound varies significantly among different microbial species and is influenced by environmental factors such as substrate availability, pH, and temperature. The following tables summarize quantitative data on lactate production from various studies.

MicroorganismSubstrateFermentation ConditionsLactate Concentration (g/L)Lactate Yield (g/g substrate)Lactate Productivity (g/L/h)Reference
Lactobacillus plantarumGlucosepH 6.0900.952.5[2]
Lactobacillus caseiLactosepH 6.5, 37°C24.20.5860.696[3]
Bifidobacterium longumGlucose-20.28--[4]
Bifidobacterium adolescentisStarchpH 5.7~9 mM--[5]
Streptococcus thermophilusLactose42°C---[6]
Oenococcus oeniMalic AcidWine, 20°C3.9-4.0--[7]
Leuconostoc mesenteroidesSugarcane Juice-60.20.51-[8]
Propionibacterium freudenreichiiLactateAnaerobic---[9]
Escherichia coli (engineered)GlucoseAnaerobic1001.97 (mol/mol glucose)-[10]
MicroorganismKey Findings on Lactate ProductionReference
Lactobacillus plantarumUp to 51% of lactic acid can be produced after growth has ceased in the absence of NaCl.[1]
Bifidobacterium longumProduces mainly L-lactate (20.28 ± 0.06 g/L) and no D-lactate.[4]
Bifidobacterium bifidumProduces L-lactate (5.88 ± 0.02 g/L) and no D-lactate.[4]
Bifidobacterium adolescentisThe ratio of acetate (B1210297) to lactate produced is approximately 3:2.[9]
Streptococcus thermophilusFerments only the glucose moiety of lactose, excreting galactose.[6]
Propionibacterium freudenreichiiConsumes lactate at an initial rate of 157 µmol/min/g when co-metabolized with pyruvate (B1213749).[9]

Experimental Protocols for Quantification of this compound

Accurate quantification of this compound in microbial cultures is crucial for research and industrial applications. This section provides detailed methodologies for two common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

HPLC is a robust method for separating and quantifying organic acids, including lactate, in complex mixtures like fermentation broths.

2.1.1. Sample Preparation

  • Collect a sample of the microbial culture.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • If necessary, dilute the sample with the mobile phase to bring the lactate concentration within the linear range of the standard curve.

  • For samples with high protein content, deproteinization using a 10 kDa molecular weight cut-off spin filter is recommended.[3]

2.1.2. HPLC System and Conditions

  • Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H) is typically used.

  • Mobile Phase: An acidic mobile phase, such as 0.005 M H₂SO₄ or a phosphate (B84403) buffer at a low pH, is commonly employed to ensure that the organic acids are in their protonated form.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: The column is often heated to 35-60°C to improve peak shape and resolution.

  • Detection: UV detection at 210 nm is the most common method for organic acids. A Refractive Index (RI) detector can also be used.

  • Injection Volume: Typically 10-20 µL.

2.1.3. Quantification

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the peak area for lactate.

  • Calculate the concentration of lactate in the samples using the equation of the line from the calibration curve.

Enzymatic Assay for L-Lactate and D-Lactate

Enzymatic assays offer high specificity for the quantification of L- and D-lactate. These assays are often available as commercial kits.

2.2.1. Principle The assay is based on the oxidation of lactate to pyruvate by a specific lactate dehydrogenase (L-LDH or D-LDH). This reaction is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm. To drive the reaction to completion, a trapping agent for pyruvate, such as hydrazine (B178648) or glutamate-pyruvate transaminase, is often included.

2.2.2. Reagents (Example for L-Lactate Assay)

  • Glycine-hydrazine buffer (pH 9.2)

  • NAD⁺ solution

  • L-Lactate Dehydrogenase (L-LDH) enzyme solution

  • L-Lactate standard solution

2.2.3. Procedure

  • Sample Preparation: Prepare samples as described for HPLC analysis (Section 2.1.1).

  • Assay Setup: In a 96-well microplate or cuvettes, add the following in order:

    • Sample or standard

    • Glycine-hydrazine buffer

    • NAD⁺ solution

  • Initial Absorbance: Mix and read the initial absorbance (A1) at 340 nm.

  • Enzyme Reaction: Add the L-LDH solution to initiate the reaction.

  • Incubation: Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes) or until the reaction is complete.

  • Final Absorbance: Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for both standards and samples.

    • Subtract the ΔA of the blank (no lactate) from the ΔA of the standards and samples.

    • Plot a standard curve of corrected ΔA versus lactate concentration.

    • Determine the lactate concentration in the samples from the standard curve.

A similar procedure is followed for D-lactate using D-LDH.

Signaling Pathways and Regulatory Networks Involving Lactate

Lactate is not merely a metabolic byproduct but also a signaling molecule that can modulate gene expression and cellular behavior in microorganisms.

Lactate Sensing and Gene Regulation

Bacteria have evolved sophisticated systems to sense and respond to the presence of lactate in their environment.

  • Two-Component Systems (TCS): These systems are a primary mechanism for bacteria to sense extracellular signals. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. While specific lactate-sensing TCS in many LAB are still being fully elucidated, they are known to be involved in the regulation of various metabolic pathways in response to environmental cues.

  • Global Regulators: The catabolite control protein A (CcpA) is a key global regulator of carbon metabolism in Gram-positive bacteria.[11][12] In the presence of a preferred carbon source like glucose, CcpA represses the expression of genes involved in the utilization of alternative carbon sources. In some bacteria, CcpA has been shown to influence the expression of lactate dehydrogenase, thereby regulating the balance between different fermentation pathways.[11][12]

  • Lactate Utilization Operon (e.g., lldPDE): Some bacteria possess operons that encode the machinery for lactate utilization. For example, the lldPDE operon in Pseudomonas aeruginosa encodes a lactate permease (LldP), an L-lactate dehydrogenase (LldD), and a D-lactate dehydrogenase (LldE). The expression of this operon is regulated by the FadR-type regulator LldR, which responds to the presence of lactate.[13]

lactate_utilization_operon cluster_operon lldPDE Operon cluster_regulation Regulation lldP lldP (Lactate Permease) lldD lldD (L-LDH) lldE lldE (D-LDH) LldR LldR (Regulator) LldR->lldP regulates expression LldR->lldD LldR->lldE Lactate_inducer Lactate Lactate_inducer->LldR binds to

Lactate Utilization Operon Regulation
Role of Lactate in Biofilm Formation

Lactate can influence the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix.

  • In some bacteria, such as Lactobacillus plantarum, the ability to form biofilms is strain-dependent and can be influenced by environmental factors. The presence of lactate, by lowering the pH, can create an environment that is more or less favorable for biofilm formation depending on the species.

  • Signaling molecules involved in quorum sensing, which is a cell-density dependent communication system that often regulates biofilm formation, can be influenced by the metabolic state of the cell, including the production of lactate.

biofilm_influence Lactate Lactate pH_change pH Decrease Lactate->pH_change Gene_Expression Altered Gene Expression pH_change->Gene_Expression Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation

Influence of Lactate on Biofilm Formation
Lactate and Quorum Sensing

Quorum sensing (QS) allows bacteria to coordinate their behavior in a population-density-dependent manner. While direct sensing of lactate as a primary QS signal is not well-established in many bacteria, the metabolic shift associated with high cell densities and increased lactate production can indirectly influence QS pathways. For instance, changes in intracellular pH and redox state resulting from lactate metabolism can affect the activity of proteins involved in QS signaling.

Conclusion

This compound is a fundamentally important molecule in the microbial world, acting as a central hub in metabolism and a key signaling molecule. Understanding its natural occurrence, the intricacies of its production, and the regulatory networks it influences is critical for researchers in microbiology, biotechnology, and drug development. The quantitative data, detailed experimental protocols, and visualized signaling pathways provided in this guide offer a solid foundation for further investigation into the multifaceted roles of this compound in microorganisms. Continued research in this area will undoubtedly uncover new insights into microbial physiology and open up novel avenues for the development of therapeutics and biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for Sodium Lactate Supplementation in CHO Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. A key challenge in CHO cell culture is the management of metabolic byproducts, primarily lactate (B86563). High concentrations of lactate can negatively impact cell growth, viability, and protein production. However, recent studies have demonstrated that controlled supplementation of sodium lactate, particularly in fed-batch cultures, can be a beneficial strategy. When supplemented appropriately, this compound can serve as an alternative carbon source, leading to a more efficient cellular metabolism, reduced accumulation of other waste products like ammonia (B1221849), and potentially enhanced protein titers.[1] This document provides detailed application notes and protocols for the supplementation of this compound in CHO cell culture media.

Principle of this compound Supplementation

During the initial exponential growth phase, CHO cells typically exhibit high glycolytic activity, leading to the production and accumulation of lactate, a phenomenon often referred to as the "Warburg effect". This metabolic state can lead to acidification of the culture medium and other detrimental effects. However, under certain conditions, such as glucose limitation or during the stationary phase, CHO cells can switch their metabolism to consume lactate.

Supplementing the culture medium with this compound can intentionally induce or enhance this metabolic shift. By providing lactate as an alternative fuel source, cells may reduce their consumption of glucose, leading to lower lactate production from glycolysis. Furthermore, the co-consumption of glucose and lactate can lead to a more efficient energy metabolism. The conversion of lactate to pyruvate (B1213749) generates NADH in the cytoplasm, which can influence the cellular redox state and energy balance. This metabolic reprogramming can result in improved culture performance, including extended cell viability and increased protein production.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound or nutrient supplements that influence lactate metabolism in CHO cell cultures.

Table 1: Effect of Lactate Feed on Fed-Batch Culture Performance of a Monoclonal Antibody Producing CHO Cell Line

Culture ConditionPeak Viable Cell Density (x 10^6 cells/mL)Viability at Harvest (%)Final mAb Titer (g/L)Fold Increase in Titer
Control (Base Feed)15.2 ± 0.585 ± 24.8 ± 0.2-
Lactate Feed (Stationary Phase)15.5 ± 0.687 ± 35.2 ± 0.31.08

Data adapted from a study investigating feeding strategies in CHO cell culture. A feeding strategy incorporating lactate feeds during the stationary phase led to an 8% increase in titer.[1]

Table 2: Impact of Nutrient Supplementation on CHO Cell Growth, Viability, and Monoclonal Antibody Production

Culture ConditionMaximal Viable Cell Concentration (x 10^6 cells/mL)Viability at Day 14 (%)Final MAb Titer (ng/mL)
Control5.74 ± 0.23~70%3.15 ± 1.21
Supplemented5.98 ± 0.53>90%6.52 ± 0.75

Data from a study on the effects of a nutrient supplement (PowerFeed A) on a CHO cell line (CRL-12444) producing a monoclonal antibody. The supplemented cultures showed reduced lactate accumulation.[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 1 M sodium L-lactate stock solution for addition to CHO cell culture media. It is crucial to use the L-isomer of lactate as it is the biologically active form.

Materials:

  • Sodium L-Lactate powder (cell culture grade, e.g., Sigma-Aldrich Cat. No. L7022)

  • Cell culture grade water (WFI or equivalent)

  • Sterile bottles for storage

  • 0.22 µm sterile filter

  • Sterile serological pipettes and other labware

  • pH meter

  • Autoclave (optional, for sterilization of glassware)

Procedure:

  • Calculation: To prepare a 1 M solution, dissolve 112.06 g of sodium L-lactate (molar mass: 112.06 g/mol ) in cell culture grade water to a final volume of 1 L. For smaller volumes, adjust the amounts accordingly.

  • Dissolution: In a sterile beaker or flask, add the calculated amount of sodium L-lactate powder to approximately 80% of the final volume of cell culture grade water.

  • Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. The pH of commercially available this compound solutions is typically between 6.5 and 7.5. If necessary, adjust the pH to be compatible with your cell culture medium (typically pH 7.0-7.4) using sterile 1 N HCl or 1 N NaOH.

  • Volume Adjustment: Bring the solution to the final volume with cell culture grade water.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile 1 M this compound stock solution at 2-8°C.

Protocol 2: Fed-Batch Supplementation of this compound

This protocol outlines a general procedure for the fed-batch addition of this compound to a CHO cell culture. The optimal feeding strategy will be cell line and process-specific and should be determined empirically.

Materials:

  • CHO cells in suspension culture (e.g., in a shake flask or bioreactor)

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Sterile pipettes or a sterile syringe pump

  • Apparatus for sampling cell culture

Procedure:

  • Culture Initiation: Seed CHO cells at a desired density in your chosen basal medium.

  • Monitoring: Monitor cell growth (viable cell density and viability), glucose, and lactate concentrations daily.

  • Initiation of Feeding: Begin this compound supplementation when the cells enter the late exponential or early stationary phase of growth, or when a metabolic shift from lactate production to consumption is desired. A common trigger is the point at which the net lactate production rate begins to decrease.

  • Feeding Strategy:

    • Bolus Feeding: Add a calculated volume of the 1 M this compound stock solution to the culture once daily to reach a target concentration. A typical starting target concentration is 5-20 mM.

    • Continuous Feeding: Use a sterile syringe pump to continuously add the 1 M this compound stock solution to the culture at a predetermined flow rate. The flow rate should be calculated to maintain a target lactate concentration in the bioreactor.

  • Process Monitoring and Optimization: Continue to monitor cell density, viability, glucose, lactate, and product titer throughout the culture. Adjust the this compound feeding strategy as needed to optimize culture performance. For example, if ammonia levels begin to rise, a slight increase in the lactate feed may be beneficial.

Visualizations

Signaling Pathways and Metabolic Workflow

The following diagrams illustrate key metabolic pathways and a general experimental workflow for this compound supplementation.

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lactate Lactate Metabolism Glucose Glucose G6P G6P Glucose->G6P Glucokinase Pyruvate Pyruvate G6P->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate_prod Lactate (Accumulation) Pyruvate->Lactate_prod LDH (Production) Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Lactate_prod->Pyruvate Lactate_supp This compound (Supplementation) Lactate_supp->Pyruvate LDH (Consumption)

Simplified overview of central carbon metabolism in CHO cells.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Supplementation cluster_analysis Analysis A Prepare 1M Sodium L-Lactate Stock Solution B Sterile Filter A->B E Begin this compound Supplementation (Fed-Batch) B->E C Initiate CHO Cell Culture D Monitor Cell Growth & Metabolites C->D D->E F Continue Monitoring: - Viable Cell Density - Viability - Metabolites - Product Titer E->F G Data Analysis & Optimization F->G

General experimental workflow for this compound supplementation.

Conclusion

The strategic supplementation of this compound in CHO cell culture media presents a promising approach to modulate cellular metabolism, mitigate the negative effects of lactate accumulation, and potentially enhance recombinant protein production. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of this compound in their specific CHO cell culture processes. It is important to reiterate that the optimal this compound concentration and feeding strategy are highly dependent on the specific cell line, media formulation, and process parameters, and therefore require empirical determination. Through careful experimentation and process monitoring, the benefits of this compound supplementation can be harnessed to improve the efficiency and productivity of therapeutic protein manufacturing.

References

Application Notes and Protocols for the Preparation of Sodium Lactate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of sodium lactate (B86563) stock solutions, a common laboratory reagent used in various biological and chemical applications. Sodium lactate serves as a pH buffer, a humectant, and an energy source in cell culture media.[1]

Data Presentation: Properties and Concentrations

The following table summarizes key quantitative data for this compound, which is essential for accurate stock solution preparation.

ParameterValueSource
Chemical Formula C₃H₅NaO₃[1]
Molecular Weight 112.06 g/mol [1]
Typical Commercial Concentration 60% (w/w) aqueous solution[2][3]
Molarity of 60% (w/w) Solution ~7.014 M
pH of Commercial Solutions 5.0 - 9.0[4][5]
Storage Temperature (Powder) 2-8°C[1]
Storage Temperature (Solution) Room temperature or 2-8°C. Can be stored for 1 year at -80°C or 1 month at -20°C, though this has not been validated.[6]

Experimental Protocol: Preparation of a 1 M this compound Stock Solution

This protocol details the steps to prepare a 1 M this compound stock solution from either solid this compound or a commercially available 60% (w/w) solution.

Materials:

  • This compound (solid, powder or crystals) OR this compound solution (60% w/w)

  • Deionized or distilled water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment

  • Lactic acid (e.g., 1 M) or Hydrochloric acid (HCl) for pH adjustment[3][4]

  • Sterile bottles for storage

Equipment:

  • Analytical balance

  • Graduated cylinders or volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filtration apparatus (optional, for cell culture applications)

Method 1: From Solid this compound
  • Calculate the required mass of this compound. To prepare a 1 M solution, you will need 112.06 g of this compound per liter of solution. For a smaller volume, adjust the mass accordingly.[7]

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolve the this compound. Add the calculated mass of this compound to a beaker or flask containing approximately 80% of the final desired volume of deionized or distilled water.

  • Stir until fully dissolved. Use a magnetic stirrer to ensure the this compound is completely dissolved.

  • Adjust the volume. Once dissolved, add water to reach the final desired volume.

  • Measure and adjust the pH. The pH of the solution should be between 6.0 and 7.3 for many applications.[3][4] Use a calibrated pH meter to measure the pH. If necessary, adjust the pH by adding small volumes of NaOH solution to increase the pH or lactic acid/HCl to decrease it.[4][8]

  • Sterilization (Optional). For applications such as cell culture, sterilize the solution by filtering it through a 0.22 µm filter into a sterile bottle.

  • Storage. Store the solution in a tightly closed container at room temperature or 2-8°C.[6] this compound is hygroscopic, so ensure the container is well-sealed to prevent moisture absorption.[6]

Method 2: From a 60% (w/w) this compound Solution
  • Calculate the required volume of the 60% solution. A 60% (w/w) this compound solution has a molarity of approximately 7.014 M. To prepare a 1 M solution, you will need to dilute the stock solution. Use the dilution formula:

    • M₁V₁ = M₂V₂

    • Where M₁ = 7.014 M, V₁ = the volume of the 60% solution to be determined, M₂ = 1 M, and V₂ = the final desired volume.

  • Dilute the solution. Measure the calculated volume (V₁) of the 60% this compound solution and add it to a flask containing a portion of the deionized or distilled water.

  • Adjust the final volume. Add water to reach the final desired volume (V₂).

  • Measure and adjust the pH. As in Method 1, measure the pH and adjust it to the desired range (typically 6.0-7.3) using NaOH or lactic acid/HCl.[3][4][8]

  • Sterilization (Optional). If required, filter-sterilize the solution.

  • Storage. Store in a tightly sealed container at room temperature or 2-8°C.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for preparing this compound stock solutions.

G cluster_solid From Solid this compound cluster_liquid From 60% (w/w) this compound Solution solid_start Start calc_mass Calculate Mass of Solid this compound solid_start->calc_mass dissolve Dissolve in Water calc_mass->dissolve adjust_vol_solid Adjust to Final Volume dissolve->adjust_vol_solid measure_ph_solid Measure and Adjust pH adjust_vol_solid->measure_ph_solid sterilize_solid Sterilize (Optional) measure_ph_solid->sterilize_solid store_solid Store Solution sterilize_solid->store_solid solid_end End store_solid->solid_end liquid_start Start calc_vol Calculate Volume of 60% Solution liquid_start->calc_vol dilute Dilute with Water calc_vol->dilute adjust_vol_liquid Adjust to Final Volume dilute->adjust_vol_liquid measure_ph_liquid Measure and Adjust pH adjust_vol_liquid->measure_ph_liquid sterilize_liquid Sterilize (Optional) measure_ph_liquid->sterilize_liquid store_liquid Store Solution sterilize_liquid->store_liquid liquid_end End store_liquid->liquid_end

Caption: Workflow for preparing this compound stock solutions.

G cluster_ph pH Adjustment pH_low pH is too low add_base Add NaOH pH_low->add_base pH_high pH is too high add_acid Add Lactic Acid / HCl pH_high->add_acid pH_target Target pH (6.0-7.3) add_base->pH_target add_acid->pH_target

Caption: Logic for pH adjustment of this compound solutions.

References

Sodium Lactate as a pH Buffering Agent in Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the success of numerous biological assays. The optimal pH ensures the structural integrity and functionality of proteins, enzymes, and other biological molecules, thereby guaranteeing reliable and reproducible experimental outcomes. Sodium lactate (B86563), the sodium salt of lactic acid, serves as an effective buffering agent, particularly in the acidic pH range. Its biocompatibility and presence in natural metabolic pathways make it a suitable choice for a variety of in vitro and cell-based assays.

This document provides detailed application notes and protocols for the use of sodium lactate as a pH buffering agent in biological assays. It is intended to guide researchers, scientists, and drug development professionals in the proper preparation and application of lactate-based buffer systems.

Physicochemical Properties and Buffering Range

This compound, in conjunction with its conjugate acid, lactic acid, forms a buffer system with a pKa of approximately 3.86. The effective buffering range for this system is from pH 2.86 to 4.86.[1] A solution of this compound alone in water is weakly basic, with a 0.1 M solution having a pH of about 8.4, and it does not function as a buffer without the presence of lactic acid.[2]

The buffering capacity is dependent on the concentration of the buffer components. Higher concentrations of lactic acid and this compound will provide a greater resistance to pH changes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃H₅NaO₃
Molar Mass 112.06 g/mol
pKa of Lactic Acid ~3.86
Effective Buffering Range pH 2.86 - 4.86[1]
Appearance White crystalline powder or liquid
Solubility Readily soluble in water

Applications in Biological Assays

The acidic buffering range of the lactic acid-sodium lactate system makes it particularly useful for assays involving enzymes that exhibit optimal activity at low pH, such as certain proteases and peroxidases.

  • Enzyme Kinetics and Characterization: It is used to maintain a stable acidic environment for studying the kinetics and characterizing enzymes like aspartic proteases and manganese peroxidase.[3][4] For example, the activity of aspartic proteases is often assayed at a pH between 3.0 and 5.5.[3]

  • Protein Purification: Lactate buffers can be employed in purification protocols for enzymes that are stable and active in the acidic pH range.[4]

  • Cell Culture and Metabolism Studies: While not its primary use as a buffer in this context, this compound is also used as a carbon source in cell culture media and can influence intracellular pH and cellular metabolism.[5]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Buffer

This protocol describes the preparation of a 0.1 M this compound buffer at a desired pH within its effective buffering range. The Henderson-Hasselbalch equation is used to determine the required volumes of the acidic (lactic acid) and basic (this compound) components.

Henderson-Hasselbalch Equation:

pH = pKa + log ([A⁻] / [HA])

Where:

  • pH is the desired buffer pH

  • pKa of lactic acid is ~3.86

  • [A⁻] is the molar concentration of the conjugate base (this compound)

  • [HA] is the molar concentration of the weak acid (lactic acid)

Materials:

  • Lactic acid (e.g., 85% solution)

  • This compound

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for final pH adjustment

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Lactic Acid (HA): Carefully dilute the concentrated lactic acid solution in deionized water to a final concentration of 0.1 M.

    • 0.1 M this compound (A⁻): Dissolve the appropriate amount of this compound powder in deionized water to a final concentration of 0.1 M.

  • Calculate Component Volumes: Use the Henderson-Hasselbalch equation to calculate the ratio of [A⁻]/[HA] needed for your target pH. For a 100 mL buffer solution, the sum of the volumes of the 0.1 M lactic acid and 0.1 M this compound stock solutions will be 100 mL.

    Example Calculation for a 0.1 M Lactate Buffer at pH 4.0:

    4.0 = 3.86 + log ([A⁻] / [HA]) 0.14 = log ([A⁻] / [HA]) 10^0.14 = [A⁻] / [HA] 1.38 = [A⁻] / [HA]

    This means you need 1.38 parts of this compound for every 1 part of lactic acid. For a 100 mL solution:

    • Volume of Lactic Acid (HA) = 100 mL / (1 + 1.38) = 42.0 mL

    • Volume of this compound (A⁻) = 100 mL - 42.0 mL = 58.0 mL

  • Mix the Buffer: In a beaker with a stir bar, combine the calculated volumes of the 0.1 M lactic acid and 0.1 M this compound stock solutions.

  • Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add small volumes of 1 M NaOH or 1 M HCl to fine-tune the pH to the exact desired value.

  • Final Volume: Transfer the buffer solution to a volumetric flask and add deionized water to reach the final desired volume.

Table 2: Representative Recipes for 100 mL of 0.1 M this compound Buffer

Target pHVolume of 0.1 M Lactic Acid (mL)Volume of 0.1 M this compound (mL)
3.0 87.712.3
3.5 69.930.1
4.0 42.058.0
4.5 19.980.1
4.86 9.190.9

Note: These are calculated values. Always verify and adjust the final pH with a calibrated pH meter.

Protocol 2: Example of an Enzyme Assay Using this compound Buffer (Manganese Peroxidase Activity)

This protocol is adapted from studies on manganese peroxidase (MnP), an enzyme with optimal activity at acidic pH.[6][7]

Materials:

  • Purified or crude enzyme solution

  • 50 mM this compound Buffer, pH 4.5 (prepared as in Protocol 1)

  • 1.6 mM MnSO₄ solution

  • 1.6 mM H₂O₂ solution

  • Spectrophotometer and cuvettes

  • Ice bath

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 2.0 mL of 50 mM lactic acid-sodium lactate buffer (pH 4.5)

    • 0.1 mL of 1.6 mM MnSO₄ solution

    • 0.8 mL of appropriately diluted enzyme solution

  • Initiate the Reaction: Start the enzymatic reaction by adding 0.1 mL of 1.6 mM H₂O₂. Mix gently.

  • Incubate: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a specific time (e.g., 3 minutes).

  • Stop the Reaction: Terminate the reaction by placing the tube in an ice bath.

  • Measure Absorbance: Measure the absorbance of the reaction mixture at the appropriate wavelength for the chosen substrate (e.g., 270 nm for the formation of the Mn³⁺-lactate complex).

  • Calculate Enzyme Activity: Use the Beer-Lambert law and the molar extinction coefficient of the product to calculate the enzyme activity.

Visualizations

Chemical_Equilibrium cluster_buffer Lactic Acid / this compound Buffer System cluster_stress Response to pH Change Lactic Acid (HA) Lactic Acid (HA) Lactate (A-) Lactate (A-) Lactic Acid (HA)->Lactate (A-) Dissociation H+ H+ Water (H2O) H2O Lactate (A-)->Lactic Acid (HA) Association Added Acid (H+) Added H+ Added Acid (H+)->Lactate (A-) Neutralized by conjugate base Added Base (OH-) Added OH- Added Base (OH-)->Lactic Acid (HA) Neutralized by weak acid Assay_Workflow cluster_prep 1. Buffer & Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Data Acquisition & Analysis prep_buffer Prepare this compound Buffer (pH 4.5) mix Combine Buffer, Substrate, and Enzyme prep_buffer->mix prep_reagents Prepare Substrate & Enzyme Solutions prep_reagents->mix initiate Initiate with H2O2 mix->initiate incubate Incubate at 30°C initiate->incubate measure Measure Absorbance at 270 nm incubate->measure calculate Calculate Enzyme Activity measure->calculate

References

Application of Sodium Lactate in Anaerobic Microbiology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium lactate (B86563), the sodium salt of lactic acid, serves as a versatile and crucial component in the field of anaerobic microbiology. Its applications range from a carbon and electron source for the cultivation of fastidious anaerobes to an effective antimicrobial agent in food preservation and a substrate in bioelectrochemical systems. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing sodium lactate for their specific needs.

I. Application: Carbon and Electron Source for Sulfate-Reducing Bacteria (SRB)

Application Note: this compound is a preferred carbon and electron donor for the cultivation of many species of sulfate-reducing bacteria (SRB), such as those from the genus Desulfovibrio. In anaerobic respiration, SRB utilize lactate as an electron donor to reduce sulfate (B86663) to hydrogen sulfide. This metabolic capability is central to their role in biogeochemical cycles and in industrial processes such as bioremediation and microbially induced corrosion. The incomplete oxidation of lactate by many SRB species yields acetate, which can be a useful indicator of their metabolic activity.

Quantitative Data: Effect of this compound on Sulfate Reduction

The concentration of this compound can significantly influence the rate of sulfate reduction. The following table summarizes data from various studies on the effect of initial this compound concentration on sulfate reduction rates by SRB.

Initial this compound Concentration (g/L)Sulfate Reduction Rate (CSR)Final Sulfate Concentration (mg/L)Incubation Time (h)Reference Organism/Community
2.34---Desulfovibrio desulfuricans strain REO-01
4.671.3251096Desulfovibrio desulfuricans strain REO-01[1]
18 mM--24Manure slurry microcosm
Experimental Protocol: Cultivation and Enumeration of SRB using this compound Medium

This protocol describes the preparation of a modified Baars' medium for the cultivation of SRB and their enumeration using the Most Probable Number (MPN) technique.

1. Media Preparation (Modified Baars' Medium)

  • Basal Medium (per liter of distilled water):

    • Dipotassium phosphate (B84403) (K₂HPO₄): 0.5 g

    • Ammonium (B1175870) Chloride (NH₄Cl): 1.0 g

    • Calcium Chloride (CaCl₂): 0.5 g

    • Sodium sulfate (Na₂SO₄): 0.5 g

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 2.0 g

    • This compound (50% solution): 5.0 mL

    • Yeast extract: 1.0 g

  • Complementary Solution:

    • Ferrous ammonium sulfate hexahydrate ((NH₄)₂SO₄·FeSO₄·6H₂O): 1% solution

Procedure:

  • Dissolve the basal medium components in 1 liter of distilled water.

  • Adjust the pH to 7.2-7.5.

  • Dispense the medium into culture tubes or serum bottles, leaving a minimal headspace.

  • Bubble the medium with an oxygen-free gas (e.g., N₂) for 15-20 minutes to create anaerobic conditions.

  • Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Before inoculation, aseptically add the ferrous ammonium sulfate solution to a final concentration of 0.1%. The appearance of a black precipitate (FeS) upon growth indicates sulfate reduction.

2. Enumeration by Most Probable Number (MPN)

  • Prepare a series of dilutions of the sample (e.g., environmental water, soil extract) in a sterile anaerobic diluent.

  • Inoculate a set of three or five tubes of the prepared SRB medium with each dilution.

  • Incubate the tubes under anaerobic conditions at an appropriate temperature (e.g., 30-37°C) for 21-28 days.

  • Observe the tubes for blackening, which indicates the presence of SRB.

  • Record the number of positive tubes for each dilution and use an MPN table to estimate the concentration of SRB in the original sample.

Logical Workflow for SRB Cultivation and Enumeration

SRB_Workflow A Sample Collection (Anaerobic) B Prepare Serial Dilutions A->B D Inoculate Medium with Dilutions B->D C Prepare this compound SRB Medium C->D E Anaerobic Incubation (21-28 days) D->E F Observe for Blackening (FeS precipitate) E->F G Record Positive Tubes F->G H Calculate MPN of SRB G->H

Workflow for SRB cultivation and enumeration.
Metabolic Pathway of Lactate Oxidation in Desulfovibrio vulgaris

Lactate_Metabolism cluster_outside Extracellular cluster_cell Cytoplasm cluster_respiration Sulfate Reduction Lactate_out Lactate Lactate_in Lactate Lactate_out->Lactate_in Lactate Permease Pyruvate Pyruvate Lactate_in->Pyruvate Lactate Dehydrogenase (LDH) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate-Ferredoxin Oxidoreductase (PFOR) Sulfate Sulfate (SO₄²⁻) Pyruvate->Sulfate Electrons AcetylP Acetyl-Phosphate AcetylCoA->AcetylP Phosphate Acetyltransferase Acetate Acetate AcetylP->Acetate Acetate Kinase ATP ATP AcetylP->ATP ADP ADP ADP->AcetylP Sulfide Sulfide (H₂S) Sulfate->Sulfide Electron Transport Chain

Lactate oxidation pathway in Desulfovibrio vulgaris.

II. Application: Antimicrobial Agent

Application Note: this compound is widely used in the food industry, particularly in meat and poultry products, as a preservative to extend shelf life.[2][3] It exhibits bacteriostatic effects against a range of anaerobic and facultative anaerobic spoilage bacteria and pathogens, including Clostridium and Listeria species. Its antimicrobial activity is attributed to its ability to lower water activity and interfere with the proton motive force across the cell membrane. The effectiveness of this compound as an antimicrobial agent is dependent on its concentration, the pH of the environment, and the specific microorganism.

Quantitative Data: Antimicrobial Efficacy of this compound

The following table summarizes the inhibitory effects of this compound on the growth of various anaerobic bacteria.

OrganismMedium/Food MatrixThis compound Concentration (%)Incubation ConditionsObserved Effect
Sulphite-reducing anaerobic bacteriaSausages1.24°C, 5 daysNo growth observed[1]
Sulphite-reducing anaerobic bacteriaSausages1.84°C, 5 daysNo growth observed[1]
Clostridium botulinum---Toxin production inhibited[4]
Listeria monocytogenesLaboratory media-pH 6.5, 20°CInhibited
Staphylococcus aureusLaboratory media-pH 6.5, 20°CInhibited
Brochothrix thermosphactaLaboratory media-pH 6.5, 20°CInhibited
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[2][5][6]

1. Media and Reagents

  • Test Medium: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood, or other suitable medium for anaerobic growth.

  • This compound Stock Solution: A sterile, high-concentration stock solution of this compound (e.g., 20% w/v) in the test medium.

  • Bacterial Inoculum: A standardized suspension of the anaerobic test organism in the broth medium, adjusted to a 0.5 McFarland turbidity standard.

2. Procedure

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to achieve a range of final concentrations.

  • Leave one well as a positive control (no this compound) and one as a negative control (no bacteria).

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Anaerobic Broth Medium C Perform Serial Dilutions in 96-Well Plate A->C B Prepare this compound Stock Solution B->C E Inoculate Wells C->E D Prepare Standardized Bacterial Inoculum D->E F Anaerobic Incubation (48 hours) E->F G Visually Assess for Bacterial Growth F->G H Determine MIC G->H

Workflow for MIC determination of this compound.

III. Application: Substrate in Microbial Fuel Cells (MFCs)

Application Note: this compound can be utilized as a carbon source and electron donor in the anode chamber of a microbial fuel cell (MFC). In an MFC, electrogenic bacteria anaerobically oxidize the organic substrate (lactate), transferring the electrons to the anode. These electrons then flow through an external circuit to the cathode, generating an electrical current. The performance of a lactate-fed MFC, in terms of power density and current density, is influenced by factors such as the concentration of this compound, the composition of the microbial community, and the design of the MFC.

Quantitative Data: Performance of Lactate-Fed Microbial Fuel Cells

The following table presents performance data from MFCs utilizing lactate as a substrate.

Lactate ConcentrationMaximum Power Density (mW/m²)Current Density (mA/m²)External Resistance (Ω)Reference
-8241580[7][8][9]
Not specified32.40.44 (mA/cm²)-[6]
Experimental Protocol: Operation of a Two-Chamber Microbial Fuel Cell with this compound

This protocol outlines the setup and operation of a laboratory-scale two-chamber H-type MFC using this compound as the anolyte fuel.

1. MFC Construction and Assembly

  • Chambers: Two glass bottles connected by a salt bridge or separated by a proton exchange membrane (PEM).

  • Electrodes: Carbon cloth or graphite (B72142) felt for both the anode and cathode.

  • External Circuit: Connect the anode and cathode with copper wire and an external resistor.

2. Anolyte and Catholyte Preparation

  • Anolyte: A buffered medium containing this compound as the carbon source and a mixed culture of anaerobic bacteria (e.g., from wastewater sludge) as the inoculum. A typical anolyte may contain M9 buffer with a final lactate concentration of 18 mmol/L.[10]

  • Catholyte: A buffered solution that can accept protons and electrons, such as a phosphate buffer.

3. MFC Operation

  • Assemble the MFC, ensuring the anode chamber is sealed to maintain anaerobic conditions.

  • Fill the anode chamber with the anolyte and the cathode chamber with the catholyte.

  • Purge the anolyte with an inert gas (e.g., nitrogen) to remove any residual oxygen.

  • Connect the external circuit and monitor the voltage across the resistor over time using a multimeter.

  • Calculate the current and power density to evaluate the MFC performance.

Experimental Workflow for MFC Operation

MFC_Workflow A Construct Two-Chamber MFC D Assemble and Fill MFC A->D B Prepare Anolyte (this compound + Inoculum) B->D C Prepare Catholyte C->D E Establish Anaerobic Conditions in Anode D->E F Connect External Circuit and Monitor Voltage E->F G Calculate Power and Current Density F->G H Analyze Anode Biofilm and Substrate Consumption G->H

Workflow for operating a lactate-fed MFC.

References

Application Notes: Sodium Lactate in the Cryopreservation of Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of cultured cell lines, ensuring genetic stability and providing a ready source for experiments. The most common cryoprotective agent (CPA) is dimethyl sulfoxide (B87167) (DMSO), valued for its ability to permeate cell membranes and prevent the formation of damaging intracellular ice crystals. However, DMSO exhibits cellular toxicity and can influence cell differentiation, prompting research into alternative, less toxic cryoprotectants.

Sodium lactate (B86563), the sodium salt of lactic acid, is a naturally occurring osmolyte and has been explored as a cryoprotectant in various biological systems, notably in the preservation of red blood cells and fish surimi.[1][2] Its potential advantages include low toxicity and its role as a potential energy source for cells.[3] While not a conventional cryoprotectant for cultured cell lines, its properties merit investigation as a potential alternative or supplement to existing protocols.

These application notes provide an overview of the current, albeit limited, knowledge on the use of sodium lactate in cryopreservation and present experimental protocols for its evaluation in cultured cell lines. It is important to note that the use of this compound for cryopreserving adherent and suspension cell lines is not yet a widely established method, and the provided protocols should be considered as a starting point for optimization.

Putative Mechanism of Action

The precise mechanism of this compound as a cryoprotectant in nucleated mammalian cells is not fully elucidated but is thought to involve several principles of cryopreservation:

  • Osmotic Effects: As an osmolyte, this compound can help to dehydrate the cell before freezing, reducing the amount of intracellular water available to form ice crystals.

  • Vitrification: By increasing the solute concentration, this compound can contribute to the vitrification of the intracellular environment, a glass-like state that prevents ice crystal formation.

  • Membrane Stabilization: Like other solutes, this compound may interact with the lipid bilayer of the cell membrane, increasing its stability during the stresses of freezing and thawing.

  • Metabolic Support: Lactate can be utilized by many cell types as an energy source, which may aid in cellular recovery post-thaw.[3]

Data Presentation: Comparative Viability of Cryoprotective Agents

Cell LineCryoprotectantConcentrationPost-Thaw Viability (%)Recovery (%)Apoptosis (%)Reference
Vero10% Glycerol10% (v/v)70Not ReportedNot Reported[4]
Vero10% DMSO10% (v/v)60Not ReportedNot Reported[4]
hMSCEctoin1-10% (w/v)up to 72Not ReportedNot Reported[5]
hMSCProline1-10% (w/v)22Not ReportedNot Reported[5]
hMSCGlycerol5-20% (v/v)0Not ReportedNot Reported[5]
Adipose-Derived Stem Cells2% DMSO2% (v/v)~84Not ReportedNot Reported[6]
Adipose-Derived Stem Cells10% DMSO10% (v/v)~88Not ReportedNot Reported[6]
L929Carboxylated ε-poly-L-lysine7.5% (w/w)>80Not ReportedNot Reported[7][8]

Experimental Protocols

The following are experimental protocols designed to test this compound as a cryoprotectant for both adherent and suspension cell lines. These protocols are based on standard cryopreservation techniques and incorporate this compound as an experimental variable. It is crucial to perform initial validation experiments to determine the optimal concentration of this compound and its compatibility with specific cell lines.

Protocol 1: Cryopreservation of Adherent Cell Lines with this compound

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • Fetal Bovine Serum (FBS)

  • This compound solution (sterile, cell culture grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Culture: Culture adherent cells in appropriate flasks until they reach 80-90% confluency. Ensure the cells are in the logarithmic growth phase.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer with PBS.

    • Add Trypsin-EDTA solution to detach the cells.

    • Incubate at 37°C until cells are detached.

    • Neutralize the trypsin with complete culture medium containing FBS.

    • Transfer the cell suspension to a conical tube.

  • Cell Counting and Viability:

    • Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.

  • Centrifugation: Centrifuge the cell suspension at 100-200 x g for 5 minutes.

  • Preparation of Cryopreservation Media:

    • Prepare a basal cryopreservation medium of 90% FBS and 10% DMSO (Control).

    • Prepare experimental cryopreservation media containing varying concentrations of this compound. A starting point, based on red blood cell protocols, is a final concentration of 0.14 M this compound. It is recommended to test a range of concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) with and without a reduced concentration of DMSO (e.g., 5%).

    • Example Experimental Medium: 85% FBS, 5% DMSO, 10% of a 1.4 M this compound stock solution (final concentration 0.14 M).

  • Resuspension:

    • Carefully aspirate the supernatant from the cell pellet.

    • Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.

  • Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage.

Protocol 2: Cryopreservation of Suspension Cell Lines with this compound

Procedure:

  • Cell Culture: Culture suspension cells to a density within the logarithmic growth phase.

  • Harvesting: Transfer the cell suspension to a conical tube.

  • Cell Counting and Viability: Perform a cell count and determine viability.

  • Centrifugation: Centrifuge at 100-200 x g for 5 minutes.

  • Preparation of Cryopreservation Media: Prepare control and experimental media as described in Protocol 1.

  • Resuspension: Resuspend the cell pellet in the cryopreservation medium at 1-5 x 10⁶ cells/mL.

  • Aliquoting and Freezing: Follow steps 7-9 from Protocol 1.

Protocol 3: Thawing of Cryopreserved Cells

Procedure:

  • Rapid Thawing: Remove the cryovial from liquid nitrogen and immediately place it in a 37°C water bath. Agitate gently until only a small ice crystal remains.

  • Dilution: Aseptically transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Plate the cells in an appropriate culture vessel.

  • Post-Thaw Analysis: Assess cell viability and attachment (for adherent cells) 24 hours post-thawing.

Mandatory Visualizations

Experimental_Workflow_Cryopreservation Experimental Workflow for Evaluating this compound in Cryopreservation cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing and Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) harvest 2. Cell Harvesting cell_culture->harvest count 3. Cell Count & Viability Assay (>90% Viability) harvest->count centrifuge 4. Centrifugation count->centrifuge resuspend 6. Resuspend Cell Pellet centrifuge->resuspend prep_media 5. Prepare Cryopreservation Media prep_media->resuspend aliquot 7. Aliquot into Cryovials resuspend->aliquot freeze 8. Controlled Rate Freezing (-1°C/min to -80°C) aliquot->freeze storage 9. Long-term Storage (Liquid Nitrogen) freeze->storage thaw 10. Rapid Thawing (37°C) storage->thaw dilute 11. Dilute in Culture Medium thaw->dilute centrifuge_thaw 12. Centrifugation dilute->centrifuge_thaw replate 13. Re-plate in Fresh Medium centrifuge_thaw->replate analyze 14. Post-Thaw Analysis (Viability, Recovery, Apoptosis) replate->analyze control Control: 10% DMSO control->prep_media exp1 Experimental 1: This compound (e.g., 0.14M) + 5% DMSO exp1->prep_media exp2 Experimental 2: This compound alone exp2->prep_media

Caption: Workflow for testing this compound as a cryoprotectant.

Cryopreservation_Stress_Pathway General Cellular Stress Pathways in Cryopreservation cluster_stressors Cryopreservation Stressors cluster_damage Cellular Damage cluster_response Cellular Response cluster_protection Putative Cryoprotectant Action ice_formation Intracellular Ice Formation membrane_damage Membrane Damage ice_formation->membrane_damage osmotic_shock Osmotic Shock osmotic_shock->membrane_damage cold_shock Cold Shock protein_denaturation Protein Denaturation cold_shock->protein_denaturation organelle_stress Organelle Stress (ER, Mitochondria) membrane_damage->organelle_stress apoptosis_pathway Activation of Apoptosis Pathway (Caspase Activation) membrane_damage->apoptosis_pathway protein_denaturation->organelle_stress ros_production ROS Production organelle_stress->ros_production ros_production->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death na_lactate This compound (and other CPAs) na_lactate->ice_formation Inhibits na_lactate->osmotic_shock Mitigates na_lactate->membrane_damage Stabilizes

Caption: Cryopreservation-induced cellular stress pathways.

References

Application Note: Quantification of Sodium Lactate in Media using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium lactate (B86563) in various aqueous-based media, such as cell culture and fermentation broths. The described protocol utilizes a reversed-phase or ion-exclusion chromatography approach, providing accurate and reproducible results. This document provides a comprehensive guide, including instrumentation, reagent preparation, detailed experimental protocols, and data analysis.

Introduction:

Sodium lactate, the sodium salt of lactic acid, is a critical metabolite in numerous biological processes and a key component in many cell culture media and pharmaceutical formulations.[1] Accurate quantification of this compound is essential for monitoring cell metabolism, optimizing fermentation processes, and for quality control in drug product manufacturing. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and accurate method for this purpose.[1][2][3] This application note presents a validated HPLC method suitable for routine analysis of this compound in media.

Principle of the Method:

This method employs either reversed-phase or ion-exclusion chromatography to separate this compound from other components in the sample matrix.[4] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar molecules, like lactate, will elute earlier. In ion-exclusion chromatography, an ion-exchange polymer-based column is used to separate analytes based on their pKa.[4] The separated this compound is then detected by a UV detector at a low wavelength, typically around 210 nm, where the carboxyl group absorbs light.[1][2] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard concentration.

I. Instrumentation and Materials

1.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Data Acquisition and Analysis Software

1.2. Chemicals and Reagents:

  • This compound standard (Potency ≥ 99%)

  • Sulfuric Acid (H₂SO₄), HPLC grade

  • Phosphoric Acid (H₃PO₄), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.45 µm Nylon Membrane Filters[1]

1.3. Columns:

A variety of HPLC columns can be utilized. The selection will depend on the specific sample matrix and available instrumentation. Common choices include:

  • Reversed-Phase Columns: C18 columns are widely used.[5][6]

  • Ion-Exclusion Columns: These are highly effective for organic acid analysis.[4] Examples include columns with H-type sulfonated styrene (B11656) polymer stationary phases.

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange mechanisms.[7]

II. Experimental Protocols

2.1. Preparation of Mobile Phase:

  • For Reversed-Phase/Ion-Exclusion (Acidic Mobile Phase):

    • Prepare a 0.01 N Sulfuric Acid solution by carefully adding 0.28 mL of concentrated Sulfuric Acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.[8]

    • Alternatively, a 0.1% Phosphoric Acid solution can be prepared by adding 1 mL of concentrated Phosphoric Acid to 1 L of HPLC-grade water.[3]

    • Filter the mobile phase through a 0.45 µm nylon membrane filter and degas prior to use.[1]

2.2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with HPLC-grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

2.3. Sample Preparation:

  • Collect a representative sample of the medium.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any cells or debris.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the expected this compound concentration is high, dilute the sample with the mobile phase to fall within the calibration curve range.

2.4. HPLC Conditions:

The following tables summarize typical HPLC conditions for this compound quantification based on different column types.

Table 1: Reversed-Phase HPLC Conditions

ParameterConditionReference
Column C18, e.g., 250 mm x 4.6 mm, 5 µm[5][6]
Mobile Phase 0.01 N Sulfuric Acid in Water[8]
Flow Rate 0.6 - 1.2 mL/min[1]
Column Temp. Ambient or 30-40 °C[9]
Injection Vol. 10 - 20 µL[9]
Detector UV at 210 nm[1][2]
Run Time 10 - 15 minutes

Table 2: Ion-Exclusion HPLC Conditions

ParameterConditionReference
Column Ion-exclusion, e.g., 300 mm x 7.9 mm, 8 µm
Mobile Phase 0.1% Phosphoric Acid in Water
Flow Rate 0.6 mL/min
Column Temp. 40 °C[9]
Injection Vol. 10 µL
Detector UV at 200 nm
Run Time < 30 minutes[3]

2.5. System Suitability:

Before sample analysis, perform a system suitability test by injecting the mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

2.6. Calibration and Quantification:

  • Inject the prepared standard solutions in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

III. Method Validation Data

The following table presents typical method validation parameters that should be assessed.

Table 3: Method Validation Parameters

ParameterTypical SpecificationReference
Linearity (r²) ≥ 0.999[1][3]
Accuracy (% Recovery) 98.0 - 102.0%[10]
Precision (%RSD) ≤ 2.0%[1]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[1]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[1]

IV. Diagrams

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Media Sample Centrifuge Centrifuge Sample Sample->Centrifuge Standard This compound Standard Stock_Std Prepare Stock Standard Standard->Stock_Std Filter_Sample Filter Supernatant (0.45 µm) Centrifuge->Filter_Sample Dilute_Sample Dilute if Necessary Filter_Sample->Dilute_Sample HPLC_Vial_Sample Transfer to HPLC Vial Dilute_Sample->HPLC_Vial_Sample Autosampler Autosampler Injection HPLC_Vial_Sample->Autosampler Working_Stds Prepare Working Standards Stock_Std->Working_Stds HPLC_Vial_Std Transfer to HPLC Vials Working_Stds->HPLC_Vial_Std HPLC_Vial_Std->Autosampler Column HPLC Column Separation Autosampler->Column Detector UV Detection (200-210 nm) Column->Detector Data_System Data Acquisition Detector->Data_System Calibration_Curve Generate Calibration Curve Data_System->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification of this compound.

G cluster_0 Logical Flow for Method Application A Define Analytical Need: Quantify this compound in Media B Select HPLC Method: Reversed-Phase or Ion-Exclusion A->B C Prepare System: Mobile Phase, Column Equilibration B->C D Prepare Samples and Standards C->D E Perform HPLC Analysis D->E F Process Data: Integration and Calibration E->F G Report Results F->G

Caption: Logical relationship of the analytical process.

V. Troubleshooting

IssuePossible CauseSuggested Solution
No Peak or Very Small Peak Injection issueCheck autosampler and syringe
Low sample concentrationInject a higher concentration standard to verify
Incorrect wavelengthEnsure detector is set to 200-210 nm
Retention time too longExtend the run time[6]
Poor Peak Shape (Tailing/Fronting) Column degradationReplace column or guard column
pH of mobile phaseAdjust pH to optimize peak shape[6]
Sample overloadDilute sample and reinject
Shifting Retention Times Inconsistent mobile phasePrepare fresh mobile phase and ensure proper mixing
Column temperature fluctuationUse a column oven to maintain a stable temperature
Air bubbles in the systemDegas the mobile phase and purge the pump
Baseline Noise Contaminated mobile phaseUse fresh, high-purity solvents
Detector lamp failingReplace the detector lamp
Air in the detector cellPurge the detector

VI. Conclusion

The HPLC method described in this application note provides a reliable and accurate means for quantifying this compound in various media. By following the detailed protocols for sample preparation, standard preparation, and HPLC analysis, researchers, scientists, and drug development professionals can obtain high-quality data for their specific applications. The choice between reversed-phase and ion-exclusion chromatography will depend on the sample matrix and available resources, but both approaches are capable of delivering excellent results. Proper method validation is crucial to ensure the accuracy and precision of the data.

References

Application Notes and Protocols for Sodium Lactate as an Alkalinizing Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most cell lines is tightly regulated, typically between 7.2 and 7.4. Deviations from this range can adversely impact cell growth, viability, metabolism, and the quality of biologics produced. A common challenge in high-density cell cultures, particularly in fed-batch and perfusion systems, is the accumulation of acidic metabolic byproducts, primarily lactic acid and carbon dioxide, which can lead to a drop in the culture pH.

Traditionally, pH control in cell culture is achieved through the use of bicarbonate buffering systems in conjunction with CO₂ regulation, or by the addition of liquid bases such as sodium bicarbonate or sodium hydroxide. However, these methods can have drawbacks, including osmolality shifts and the potential for localized pH spikes that can be detrimental to cells.

An alternative and more metabolic approach to pH management is the use of sodium lactate (B86563). While lactic acid is a primary acidifying agent, its salt, sodium lactate, can serve as an indirect alkalinizing agent. When cells consume this compound as a carbon source, the process effectively removes a proton from the culture medium, leading to a gradual and more physiological increase in pH. This method of "metabolic pH control" offers a promising strategy to counteract acidification in cell culture systems.

These application notes provide a comprehensive overview of the principles and protocols for using this compound as an alkalinizing agent in mammalian cell culture.

Principle of Alkalinization by this compound Metabolism

The addition of this compound to a cell culture medium does not immediately increase the pH. As the salt of a weak acid, it has a negligible direct effect on the hydrogen ion concentration in a well-buffered system. The alkalinizing effect is a consequence of cellular metabolism.

Many cell types, particularly during specific phases of growth or under certain nutrient conditions, can utilize lactate as an energy source. The metabolic conversion of lactate to pyruvate, which then enters the tricarboxylic acid (TCA) cycle, consumes a proton (H⁺) from the extracellular environment. This removal of protons from the culture medium leads to a gradual increase in pH. The overall process can be summarized as follows:

Lactate⁻ + H⁺ ⇌ Lactic Acid (transport into the cell) Lactate⁻ + NAD⁺ → Pyruvate + NADH + H⁺ (intracellular conversion)

The net effect is the consumption of H⁺ from the culture medium, thereby counteracting the acidifying effects of glycolysis and other metabolic processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell culture parameters based on published literature. It is important to note that the specific effects can be highly dependent on the cell line, culture conditions, and the metabolic state of the cells.

Table 1: Effect of this compound Concentration on CHO Cell Growth and Metabolism

This compound Concentration (mM)Effect on Specific Growth RateEffect on Lactate ProductionEffect on Specific ProductivityReference
0-6025% inhibition at higher concentrations (corrected for osmolarity)Halted at high concentrationsSlight increase (10%)[1]
40 (fed on day 3)No significant impact on growth curve initiallyIncreased overall lactate concentrationNot specified[2]

Table 2: Impact of Lactate Feeding on Hybridoma Cell Culture

Lactate ConcentrationEffect on Specific Growth RateEffect on Specific Death RatePrimary Inhibitory FactorReference
Increasing concentrationsDecreasedIncreasedOsmotic pressure[3]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution

Materials:

  • Sodium L-lactate powder (cell culture grade)

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile bottles for storage

  • 0.22 µm sterile filter

  • Sterile serological pipettes and tubes

  • Calibrated pH meter

Procedure:

  • Determine the desired stock solution concentration. A common starting point is a 1 M stock solution.

  • Calculation for 1 M this compound Solution (100 mL):

    • The molecular weight of this compound (C₃H₅NaO₃) is 112.06 g/mol .

    • To make 100 mL (0.1 L) of a 1 M solution, you will need: 1 mol/L * 0.1 L * 112.06 g/mol = 11.206 g of this compound powder.

  • Dissolution:

    • In a sterile beaker or flask, add approximately 80 mL of cell culture grade water.

    • Slowly add the weighed this compound powder while gently stirring until it is completely dissolved.

  • pH Adjustment (Optional but Recommended):

    • Check the pH of the solution using a calibrated pH meter.

    • The pH of a this compound solution should be near neutral. If necessary, adjust the pH to between 7.0 and 7.4 using sterile 1 N HCl or 1 N NaOH.

  • Final Volume Adjustment:

    • Add cell culture grade water to bring the final volume to 100 mL.

  • Sterilization:

    • Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage:

    • Store the sterile stock solution at 2-8°C.

Protocol 2: Using this compound for pH Control in a Fed-Batch Bioreactor

This protocol describes a reactive approach to pH control where this compound is added in response to a drop in pH, often due to the accumulation of lactic acid from glucose metabolism.

Materials:

  • Cell culture bioreactor with pH monitoring and control capabilities

  • Sterile 1 M this compound stock solution (prepared as in Protocol 1)

  • Peristaltic pump and sterile tubing

Procedure:

  • Bioreactor Setup:

    • Set up the bioreactor with your specific cell line and culture medium according to your standard protocol.

    • Calibrate the pH probe and set the desired pH deadband (e.g., 7.0 - 7.2).

  • Initial Culture Phase:

    • Allow the cell culture to proceed as normal. Initially, pH may be controlled by CO₂ sparging or the addition of a base like sodium bicarbonate.

  • Initiation of Lactate Feeding:

    • Monitor the lactate concentration in the culture. Lactate feeding is typically initiated when cells enter a metabolic state where they can consume lactate, often during the stationary phase or when glucose levels become limiting.

    • When the culture pH drops below the lower setpoint of the deadband (e.g., below 7.0), initiate the addition of the sterile 1 M this compound solution.

  • Automated pH Control with this compound:

    • Configure the bioreactor's control system to add the this compound solution via the peristaltic pump when the pH falls below the setpoint.

    • The addition rate should be carefully optimized to avoid rapid changes in osmolality and to match the cells' lactate consumption rate. Start with a slow, intermittent addition and monitor the pH response.

  • Monitoring and Optimization:

    • Continuously monitor the pH, viable cell density, viability, glucose, and lactate concentrations.

    • If the pH continues to drop despite this compound addition, it may indicate that the cells are not consuming lactate at a sufficient rate. In such cases, a combination with a traditional base addition might be necessary.

    • If the pH rises too quickly, decrease the rate of this compound addition.

    • Monitor the osmolality of the culture medium to ensure it remains within an acceptable range for your cell line.

Protocol 3: Monitoring Intracellular and Extracellular pH

Materials:

  • pH-sensitive fluorescent dyes (e.g., BCECF-AM for intracellular pH, Phenol (B47542) Red in medium for extracellular pH)

  • Fluorescence microscope or plate reader

  • Calibrated pH meter

  • Blood gas analyzer (for pCO₂)

Procedure:

  • Extracellular pH Monitoring:

    • Phenol Red: The color of the phenol red in the culture medium provides a continuous visual indication of the pH. A change from red to yellow indicates acidification.

    • pH Meter: For accurate measurements, aseptically remove a small sample of the culture medium and measure the pH using a calibrated pH meter.

  • Intracellular pH Monitoring:

    • Loading Cells with BCECF-AM:

      • Prepare a stock solution of BCECF-AM in DMSO.

      • Incubate a sample of your cell suspension with the BCECF-AM solution according to the manufacturer's instructions (typically 1-10 µM for 30-60 minutes at 37°C).

      • Wash the cells to remove excess dye.

    • Fluorescence Measurement:

      • Measure the fluorescence intensity at the excitation wavelengths for the protonated (e.g., ~440 nm) and deprotonated (e.g., ~490 nm) forms of the dye, and at the emission wavelength (e.g., ~535 nm).

      • The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.

    • Calibration:

      • To obtain quantitative pH values, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using a protonophore like nigericin (B1684572) in buffers of known pH.

  • Data Analysis:

    • Correlate the changes in extracellular and intracellular pH with the addition of this compound and the metabolic data (glucose and lactate concentrations). This will provide insights into the effectiveness of this compound in maintaining pH homeostasis both inside and outside the cells.

Visualizations

Lactate Metabolism and its Role in pH Regulation

Caption: Metabolic pathway of lactate and its influence on pH.

Experimental Workflow for Implementing this compound pH Control

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_control pH Control Strategy cluster_analysis Analysis Prep_Media Prepare Cell Culture Medium Inoculate Inoculate Bioreactor Prep_Media->Inoculate Prep_Lactate Prepare Sterile 1M this compound Add_Lactate Add this compound Prep_Lactate->Add_Lactate Monitor_Initial Monitor Growth, Viability, pH, Glucose, Lactate Inoculate->Monitor_Initial pH_Drop pH Drops Below Setpoint? Monitor_Initial->pH_Drop pH_Drop->Monitor_Initial No pH_Drop->Add_Lactate Yes Monitor_Post Continuously Monitor Culture Parameters Add_Lactate->Monitor_Post Monitor_Post->pH_Drop Data_Analysis Analyze Data & Optimize Monitor_Post->Data_Analysis

Caption: Workflow for pH control using this compound.

Signaling Pathways Influenced by Lactate

Lactate_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lactate Extracellular Lactate MCT MCT1/4 Lactate->MCT GPR81 GPR81 Lactate->GPR81 Lactate_in Intracellular Lactate MCT->Lactate_in ROS ROS Production GPR81->ROS Pyruvate Pyruvate Lactate_in->Pyruvate Histone Histone Lactylation Lactate_in->Histone NADH_NAD Increase NADH/NAD+ Ratio Pyruvate->NADH_NAD HIF1a HIF-1α Stabilization NADH_NAD->HIF1a NFkB NF-κB Activation ROS->NFkB Gene_Exp Gene Expression Changes (e.g., Angiogenesis, Metabolism) HIF1a->Gene_Exp NFkB->Gene_Exp Histone->Gene_Exp

Caption: Key signaling pathways affected by lactate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
pH continues to drop after this compound addition. - Cells are not in a metabolic state to consume lactate.- Lactate consumption rate is lower than the acid production rate.- High glucose concentration is promoting lactate production.- Ensure the culture has reached a phase where lactate consumption is favorable (e.g., lower glucose levels).- Increase the concentration of this compound added, while monitoring osmolality.- Combine this compound feeding with a traditional base addition.
Osmolality increases to inhibitory levels. - Excessive addition of concentrated this compound solution.- Use a less concentrated stock solution of this compound.- Optimize the addition strategy to a slower, more continuous feed.- Monitor the osmolality regularly and adjust the feeding strategy accordingly.
Cell growth is inhibited after this compound addition. - High osmolality.- Direct inhibitory effects of high lactate concentrations on the specific cell line.- Reduce the concentration of this compound.- Characterize the tolerance of your specific cell line to lactate and osmolality.- Ensure the this compound is L-lactate, as D-lactate can be inhibitory.

Conclusion

The use of this compound as an alkalinizing agent offers a metabolic approach to pH control in cell culture. By leveraging the cell's own metabolic machinery, it allows for a more gradual and potentially more physiological method of counteracting acidification compared to traditional base addition. This can be particularly advantageous in high-density cultures where metabolic waste accumulation is a significant challenge. Successful implementation requires careful monitoring of key culture parameters, including pH, cell growth, and metabolite concentrations, as well as an understanding of the specific metabolic characteristics of the cell line being used. The protocols and data provided in these application notes serve as a guide for researchers to explore and optimize the use of this compound for enhanced pH control and improved cell culture performance.

References

formulation of minimal lactate medium for specific bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Formulation and Use of Minimal Lactate (B86563) Media for Specific Bacteria

For researchers in microbiology, drug development, and metabolic engineering, the ability to cultivate specific bacteria in a precisely defined minimal medium is fundamental. A minimal medium provides only the essential nutrients for growth, allowing for controlled studies of metabolism, genetic function, and drug efficacy. Lactate, a key metabolite in many biological systems, serves as an important carbon source for a variety of bacteria. This document provides detailed application notes and protocols for the formulation and use of minimal lactate media tailored for common research bacteria, including Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens.

Data Presentation: Comparative Minimal Lactate Media Formulations

The following table summarizes the composition of minimal lactate media for three commonly studied bacterial species. The formulations are based on established minimal media, such as M9 and C minimal medium, adapted for lactate as the sole carbon source.

ComponentEscherichia coli (M9-Lactate)Bacillus subtilis (C-Lactate)Pseudomonas fluorescens (M9-Lactate adapted)
Carbon Source
Sodium Lactate (60% syrup)10 mL10 mL10 mL
or this compound (solid)~6.7 g~6.7 g~6.7 g
Basal Salts
Na2HPO4·7H2O6.78 g-6.78 g
KH2PO43 g20 g (in 5X C salts)3 g
NaCl0.5 g-0.5 g
NH4Cl1 g-1 g
K2HPO4·3H2O-80 g (in 5X C salts)-
(NH4)2SO4-16.5 g (in 5X C salts)-
Divalent Cations
MgSO4·7H2O0.49 g12.3 g (in III' salts)0.49 g
CaCl2·2H2O14.7 mg-14.7 mg
Trace Elements
FeSO4·7H2OOptional, e.g., 0.5 mL of 0.01M solution-Optional, e.g., 0.5 mL of 0.01M solution
MnSO4·4H2O-0.232 g (in III' salts)-
ZnCl2-12.5 mL of 100mM solution (in III' salts)-
Supplements
Tryptophan-5 mg-
Ferric Ammonium Citrate-2.2 mg-
Potassium Glutamate-2 mL (40%)-
Sodium Succinate-2 mL (30%)-
Solvent
Distilled/Deionized Waterto 1 Lto 1 Lto 1 L
pH 7.0-7.27.07.0-7.2

Note: The exact concentration of this compound may need to be optimized for specific strains and experimental conditions. The concentrations provided are a general starting point.

Experimental Protocols

Protocol 1: Preparation of M9-Lactate Minimal Medium for E. coli and P. fluorescens

This protocol describes the preparation of 1 liter of M9-Lactate minimal medium.

Materials:

  • Na2HPO4·7H2O

  • KH2PO4

  • NaCl

  • NH4Cl

  • This compound (60% syrup or solid)

  • MgSO4·7H2O (1 M stock solution, sterile)

  • CaCl2·2H2O (1 M stock solution, sterile)

  • Distilled or deionized water

  • Autoclave

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare 5X M9 Salts:

    • Dissolve the following in 800 mL of distilled water:

      • 64 g Na2HPO4·7H2O

      • 15 g KH2PO4

      • 2.5 g NaCl

      • 5.0 g NH4Cl

    • Adjust the volume to 1 liter with distilled water.

    • Sterilize by autoclaving.

  • Prepare 1 L of 1X M9-Lactate Medium:

    • To 750 mL of sterile distilled water, aseptically add:

      • 200 mL of sterile 5X M9 salts.

      • 10 mL of 60% this compound syrup (filter-sterilized) or an equivalent amount of solid this compound.

    • Mix well.

    • Aseptically add:

      • 2 mL of sterile 1 M MgSO4·7H2O.

      • 0.1 mL of sterile 1 M CaCl2·2H2O.

    • Bring the final volume to 1 liter with sterile distilled water.

    • Check and adjust the pH to 7.0-7.2 with sterile NaOH or HCl if necessary.

Protocol 2: Preparation of C-Lactate Minimal Medium for Bacillus subtilis[1]

This protocol is adapted from the C minimal medium for B. subtilis.

Materials:

  • KH2PO4

  • K2HPO4·3H2O

  • (NH4)2SO4

  • This compound (60% syrup or solid)

  • Tryptophan

  • Ferric Ammonium Citrate

  • Potassium Glutamate (40% solution)

  • Sodium Succinate (30% solution)

  • MnSO4·4H2O

  • MgSO4·7H2O

  • ZnCl2 (100 mM solution)

  • Distilled or deionized water

  • Autoclave

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare 5X C salts:

    • Dissolve 20 g KH2PO4, 80 g K2HPO4·3H2O, and 16.5 g (NH4)2SO4 in distilled water to a final volume of 1 L.[1]

    • Sterilize by autoclaving.

  • Prepare 100X III' salts:

    • Dissolve 0.232 g MnSO4·4H2O and 12.3 g MgSO4·7H2O in distilled water. Add 12.5 mL of a 100 mM ZnCl2 solution and bring the final volume to 1 L.[1]

    • Sterilize by filter sterilization.

  • Prepare 1 L of C-Lactate Medium:

    • To 700 mL of sterile distilled water, aseptically add:

      • 200 mL of sterile 5X C salts.

      • 10 mL of 60% this compound syrup (filter-sterilized).

      • 1 mL of Tryptophan (5 mg/mL, filter-sterilized).[1]

      • 1 mL of Ferric Ammonium Citrate (2.2 mg/mL, filter-sterilized).[1]

      • 10 mL of 100X III' salts.

      • 2 mL of 40% Potassium Glutamate (filter-sterilized).[1]

      • 2 mL of 30% Sodium Succinate (filter-sterilized).[1]

    • Bring the final volume to 1 liter with sterile distilled water.

Protocol 3: Measuring Bacterial Growth Curve in Minimal Lactate Medium

This protocol outlines the steps for determining the growth characteristics of bacteria in the prepared minimal lactate medium.[2][3][4]

Materials:

  • Prepared sterile minimal lactate medium.

  • Bacterial strain of interest.

  • Sterile culture tubes or flasks.

  • Incubator with shaking capabilities.

  • Spectrophotometer.

  • Sterile pipettes and tips.

Procedure:

  • Inoculum Preparation:

    • Streak the bacterial strain on a suitable agar (B569324) plate and incubate overnight.

    • Pick a single colony and inoculate it into a small volume (e.g., 5 mL) of the minimal lactate medium.

    • Incubate overnight at the optimal temperature with shaking to create a starter culture.

  • Growth Curve Experiment:

    • In a larger flask, add a defined volume of fresh, pre-warmed minimal lactate medium.

    • Inoculate the fresh medium with the overnight starter culture to a starting optical density (OD600) of approximately 0.05.

    • Incubate the culture at the optimal temperature with constant shaking.

    • At regular time intervals (e.g., every hour), aseptically remove a small aliquot of the culture.

    • Measure the OD600 of the aliquot using a spectrophotometer. Use the uninoculated minimal lactate medium as a blank.

    • Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 no longer increases).

  • Data Analysis:

    • Plot the OD600 values against time on a semi-logarithmic graph (log OD600 vs. time).

    • From the graph, determine the lag phase, exponential (log) phase, stationary phase, and death phase.

    • Calculate the specific growth rate (µ) and the doubling time (t_d) from the slope of the linear portion of the curve in the exponential phase.

Mandatory Visualizations

Lactate Utilization Pathway in Escherichia coli

lactate_metabolism_ecoli Lactate_ext Lactate (extracellular) LldP LldP (Permease) Lactate_ext->LldP Transport Lactate_int Lactate (intracellular) LDH LldD/Dld (Lactate Dehydrogenase) Lactate_int->LDH Oxidation Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Energy Production Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Biosynthesis LldP->Lactate_int LDH->Pyruvate

Caption: Simplified lactate utilization pathway in E. coli.

Experimental Workflow for Minimal Lactate Medium Preparation and Use

experimental_workflow cluster_prep Medium Preparation cluster_exp Growth Experiment cluster_analysis Data Analysis a Prepare Stock Solutions (e.g., 5X M9 Salts, 1M MgSO4) b Sterilize Stocks (Autoclave or Filter) a->b c Combine Components Aseptically b->c d Add Filter-Sterilized Lactate c->d e Final Volume Adjustment & pH Check d->e f Prepare Starter Culture e->f g Inoculate Fresh Medium f->g h Incubate with Shaking g->h i Measure OD600 at Intervals h->i j Plot Growth Curve (log OD600 vs. Time) i->j k Determine Growth Phases j->k l Calculate Growth Rate & Doubling Time k->l

Caption: Workflow for preparing and using minimal lactate medium.

Lactate Metabolism in Pseudomonas aeruginosa

lactate_metabolism_pa L_Lactate L-Lactate LldP LldP (Permease) L_Lactate->LldP LldD LldD (L-Lactate Dehydrogenase) L_Lactate->LldD LldA LldA (L-Lactate Dehydrogenase) L_Lactate->LldA D_Lactate D-Lactate D_Lactate->LldP LldE LldE (D-Lactate Dehydrogenase) D_Lactate->LldE Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle LldP->L_Lactate LldP->D_Lactate LldD->Pyruvate LldA->Pyruvate LldE->Pyruvate

Caption: Lactate dehydrogenase system in P. aeruginosa.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sodium Lactate Precipitation in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting sodium lactate (B86563) precipitation in concentrated solutions. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with sodium lactate solubility during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in my concentrated solution?

A1: this compound precipitation in concentrated aqueous solutions can be triggered by several factors:

  • Temperature Fluctuations: this compound solubility is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • High Concentration: Exceeding the solubility limit of this compound at a given temperature is a primary cause of precipitation.

  • pH Shifts: Changes in the solution's pH can affect the equilibrium between lactate and lactic acid, potentially reducing solubility.

  • Presence of Impurities: Impurities can act as nucleation sites, initiating the crystallization process even at concentrations below the normal saturation point. A common impurity is the formation of less soluble lactic acid oligomers.[1]

  • Common Ion Effect: The presence of other sodium salts in the solution can decrease the solubility of this compound.

Q2: My this compound solution has turned cloudy after storage at a lower temperature. What should I do?

A2: Cloudiness after storage at a lower temperature indicates that the this compound has precipitated out of the solution due to decreased solubility.

  • Initial Step: Gently warm the solution while stirring. This will likely redissolve the precipitate if the issue is solely temperature-related.

  • Prevention: If this is a recurring issue, consider storing the solution at a controlled room temperature or in a temperature-controlled incubator. If the protocol allows, you could also consider preparing a slightly less concentrated solution.

Q3: I suspect impurities are causing precipitation. How can I confirm this?

A3: The presence of impurities, particularly oligomers of lactic acid, can significantly reduce the solubility of this compound.[1]

  • Lactic Acid Oligomers: These can form from the condensation of lactic acid molecules.[1] Their salts are generally less soluble than the monomeric this compound.[1]

  • Analytical Confirmation: High-Performance Liquid Chromatography (HPLC) is an effective method to detect and quantify lactic acid and its oligomers.[2][3][4]

Q4: Can the pH of my solution influence this compound precipitation?

A4: Yes, pH can play a role in the stability of your this compound solution. While this compound itself is the salt of a weak acid and a strong base, significant shifts in pH can alter the equilibrium. A decrease in pH could lead to the formation of lactic acid, which has different solubility characteristics. For most applications, maintaining a pH between 6.5 and 7.5 is recommended for optimal stability of this compound solutions.[5]

Troubleshooting Guide

Issue 1: Unexpected Precipitation in a Concentrated this compound Solution

Symptoms: The solution appears cloudy, or visible crystals have formed at the bottom of the container.

Workflow for Troubleshooting:

start Precipitation Observed check_temp Was there a temperature drop? start->check_temp warm_solution Gently warm and stir the solution check_temp->warm_solution Yes check_concentration Is the concentration near the solubility limit? check_temp->check_concentration No precipitate_dissolves Precipitate Dissolves? warm_solution->precipitate_dissolves issue_resolved Issue Resolved: Temperature was the cause. precipitate_dissolves->issue_resolved Yes precipitate_dissolves->check_concentration No check_impurities Analyze for impurities (e.g., oligomers) using HPLC check_concentration->check_impurities Yes check_ph Measure the pH of the solution check_concentration->check_ph No impurities_present Impurities Detected? check_impurities->impurities_present purify_solution Purify the this compound or use a higher purity source impurities_present->purify_solution Yes impurities_present->check_ph No purify_solution->issue_resolved adjust_concentration Consider adjusting the concentration or formulation ph_outside_range Is pH outside the optimal range (6.5-7.5)? check_ph->ph_outside_range adjust_ph Adjust pH to the optimal range ph_outside_range->adjust_ph Yes no_obvious_cause Consult further resources or technical support ph_outside_range->no_obvious_cause No adjust_ph->issue_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Factors Influencing this compound Solubility
FactorObservationRecommended Action
Temperature Solubility generally increases with temperature.Maintain a stable, controlled temperature. If precipitation occurs upon cooling, gently warm the solution.
Concentration Higher concentrations are more prone to precipitation.If possible, work with concentrations that are not at the saturation limit.
pH Stable in the pH range of 6.5-7.5.[5]Monitor and adjust the pH of the solution as needed.
Impurities Lactic acid oligomers are less soluble and can act as nucleation sites.[1]Use high-purity this compound. Analyze for oligomers if precipitation is persistent.
Common Ions The presence of other sodium salts can reduce solubility.Be mindful of the overall ionic composition of your solution.

Experimental Protocols

Protocol 1: Determination of this compound Concentration by Titration

This protocol is a simplified method for determining the concentration of this compound in an aqueous solution.

Materials:

  • This compound solution (sample)

  • 0.1 M Hydrochloric acid (HCl) solution (standardized)

  • Deionized water

  • Acetone

  • pH meter or suitable indicator

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the this compound solution (e.g., equivalent to approximately 300 mg of this compound).

  • Dissolve the sample in a 1:1 mixture of deionized water and acetone.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with 0.1 M HCl, recording the volume of titrant added and the corresponding pH.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the concentration of this compound in your sample.

Protocol 2: Analysis of Lactic Acid Oligomers by HPLC

This protocol provides a general guideline for the analysis of lactic acid oligomers. Specific parameters may need to be optimized for your system.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A mixed-mode anion-exchange column, such as a Primesep B2, is suitable for separating lactic acid and its oligomers.[2]

Mobile Phase and Conditions:

  • A common mobile phase is a mixture of acetonitrile (B52724) and water with an acidic buffer, such as 0.1% phosphoric acid.[2]

  • Flow Rate: 0.5 mL/min[2]

  • Detection: UV at 210 nm[2]

Procedure:

  • Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration.

  • Injection: Inject the prepared sample into the HPLC system.

  • Analysis: Monitor the chromatogram for peaks corresponding to lactic acid and its oligomers (dimers, trimers, etc.). The retention time will increase with the size of the oligomer.

  • Quantification: Use appropriate standards for lactic acid and, if available, its oligomers to quantify their presence in the sample.

Workflow for HPLC Analysis of Oligomers:

start Prepare this compound Sample prepare_mobile_phase Prepare Mobile Phase (e.g., Acetonitrile/Water/Phosphoric Acid) start->prepare_mobile_phase setup_hplc Set up HPLC System with Mixed-Mode Column prepare_mobile_phase->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample run_hplc Run HPLC Analysis inject_sample->run_hplc acquire_data Acquire Chromatogram at 210 nm run_hplc->acquire_data analyze_chromatogram Analyze Chromatogram for Oligomer Peaks acquire_data->analyze_chromatogram quantify Quantify Oligomers using Standards analyze_chromatogram->quantify

Caption: Experimental workflow for HPLC analysis of lactic acid oligomers.

Methods to Prevent Lactate Polymerization

The formation of lactic acid oligomers, a common cause of precipitation, can be minimized through the following strategies:

  • pH Control: Maintaining a neutral to slightly alkaline pH (around 7.0-8.5) can help prevent the self-condensation of lactic acid into oligomers.

  • Temperature Management: Avoid prolonged exposure to high temperatures, as heat can promote the dehydration reaction that leads to oligomerization.

  • Use of High-Purity Monomer: Starting with a high-purity source of this compound with low residual lactic acid can reduce the likelihood of oligomer formation.

  • Controlled Neutralization: When preparing this compound from lactic acid, a slow and controlled neutralization with a base like sodium hydroxide, accompanied by cooling, can minimize side reactions.[1]

By understanding the factors that influence this compound solubility and by employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively manage and prevent precipitation issues in their concentrated solutions.

References

Technical Support Center: Optimizing Sodium Lactate for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing sodium lactate (B86563) concentration in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of sodium lactate to add to my cell culture?

A1: The optimal this compound concentration is highly dependent on the cell type and experimental goals. While some studies have shown that low concentrations (e.g., 1 mM) can promote stemness in human mesenchymal stem cells[1], higher concentrations can be inhibitory to the growth of other cell lines. For example, in Magnetospirillum gryphiswaldense, a lower concentration of 2.3 mmol l-1 resulted in a higher growth rate compared to 20 mmol l-1[2]. For certain cancer cell lines like A549, a concentration of 20 mM this compound in glucose-free medium prolonged survival, whereas concentrations above this, such as 80 mM, were found to be cytotoxic[3]. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: My cells are producing high levels of lactate, leading to a drop in pH. What can I do?

A2: High lactate accumulation is a common issue in high-density cell cultures, which can inhibit cell growth and productivity.[4][5] This is often due to overflow metabolism when glucose is abundant or oxygen is limited.[4] To mitigate this, consider the following strategies:

  • Optimize Feeding Strategy: Avoid large boluses of glucose and consider more frequent or continuous feeding to maintain a lower, stable glucose concentration.[4]

  • Alternative Carbon Sources: Supplementing with alternative carbon sources like galactose or fructose (B13574) can help reduce the rate of glycolysis and subsequent lactate production.[4]

  • Improve Oxygenation: Ensure adequate dissolved oxygen (DO) levels and proper mixing to support oxidative metabolism.[4]

  • Temperature Shift: A temperature reduction during the later phase of the culture can lower the metabolic rate and decrease lactate production.[4]

Q3: I am observing high variability in my results when using this compound. What are the potential causes?

A3: High variability in experiments with this compound can stem from several factors, particularly in 3D cell cultures like spheroids.[6] Potential causes include:

  • Heterogeneity in Spheroid Size: Differences in the size and cell number of spheroids can lead to varied metabolic states and lactate levels.[6]

  • Necrotic Cores: The presence of necrotic cores in larger spheroids can alter the overall metabolism of the culture.[6]

  • Inconsistent Sampling: Ensure thorough but gentle mixing of the conditioned medium before taking a sample for analysis.[6]

  • pH Fluctuation: The addition of this compound can sometimes affect the pH of the culture medium. It is important to monitor and control the pH throughout the experiment.[7]

Q4: Should I use L-lactate or a racemic mixture (DL-lactate) for my experiments?

A4: It is generally recommended to use the L-isomer of lactate (L-lactate or sodium L-lactate) for cell culture experiments, as this is the form that is naturally produced and metabolized by mammalian cells.[7][8] Using a DL-lactate mixture will mean that only half of the effective concentration is the biologically active L-form.[8] High purity sodium L-lactate is preferable to avoid introducing unknown variables into your experiment.[8]

Troubleshooting Guides

Issue 1: Decreased Cell Viability After this compound Supplementation
Possible Cause Troubleshooting Step
Lactate Toxicity The concentration of this compound may be too high for your specific cell line. Perform a dose-response curve to determine the optimal, non-toxic concentration.[3]
pH Imbalance The addition of this compound may have altered the pH of the culture medium to a suboptimal range. Monitor the pH of the medium after supplementation and adjust as necessary.
Osmolality Increase The addition of this compound increases the osmolality of the medium, which can stress cells. Measure the osmolality and ensure it remains within the optimal range for your cells.
Issue 2: Inconsistent or Unexpected Effects on Cell Growth
Possible Cause Troubleshooting Step
Cell Line Specific Effects Different cell lines can respond differently to lactate. Some may use it as an energy source, while for others it may induce specific signaling pathways.[3][9] Research the known metabolic preferences of your cell line.
Culture Conditions The effect of lactate can be influenced by other culture parameters such as glucose concentration and oxygen availability.[4] Standardize these conditions across all experiments.
Purity of this compound Impurities in the this compound reagent could have unintended effects on the cells.[8] Use a high-purity, cell culture-grade this compound.

Quantitative Data Summary

Cell Type This compound Concentration Observed Effect Reference
Human Mesenchymal Stem Cells1 mMPromoted stemness[1]
Magnetospirillum gryphiswaldense2.3 mmol l-1Higher growth rate[2]
Magnetospirillum gryphiswaldense20 mmol l-1Inhibited cell growth[2]
A549 Cancer Cells (in glucose-free media)20 mMProlonged survival[3]
A549 Cancer Cells (in glucose-free media)80 mMCytotoxic[3]
Non-tumorigenic Breast Epithelial (MCF 10A)10 mMMaintained equivalent growth rate to control[10]
Breast Cancer (MCF7 and MDA-MB-231)20 mMMaintained equivalent growth rate to control[10]
CD14+ Monocytes3.5 mM and 15 mMDecreased cytokine production and reduced extracellular acidification rate[11]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Cell Seeding: Plate your cells at a desired density in a multi-well plate (e.g., 96-well or 24-well). Allow cells to attach and resume proliferation for 24 hours.

  • Preparation of this compound Solutions: Prepare a stock solution of high-purity sodium L-lactate in sterile PBS or cell culture medium. From this stock, prepare a serial dilution to create a range of working concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without added this compound).

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability/Proliferation Assay: At the end of the incubation period, assess cell viability and/or proliferation using a standard assay (e.g., MTT, PrestoBlue, or cell counting).

  • Data Analysis: Plot the cell viability/proliferation against the this compound concentration to determine the optimal concentration that promotes maximal growth or the desired effect without inducing cytotoxicity.

Protocol 2: Measuring Lactate Concentration in Conditioned Medium
  • Sample Collection: Carefully collect a sample of the conditioned medium from your cell culture. If the sample is not to be assayed immediately, store it at -80°C.

  • Sample Preparation: Thaw frozen samples on ice. If necessary, centrifuge the sample to pellet any cells or debris and use the supernatant for the assay. Dilute the sample if the lactate concentration is expected to be high.

  • Lactate Assay: Use a commercial colorimetric or fluorometric lactate assay kit. Follow the manufacturer's instructions carefully. This typically involves:

    • Preparing a standard curve with the provided lactate standard.

    • Adding the reaction mixture (containing lactate dehydrogenase and a probe) to the standards and samples.

    • Incubating for the recommended time at the specified temperature.

    • Measuring the absorbance or fluorescence at the appropriate wavelength.

  • Calculation: Determine the lactate concentration in your samples by comparing their readings to the standard curve.

Signaling Pathways and Workflows

Certain signaling pathways have been shown to be influenced by lactate. For instance, lactate can activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.[9]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells prepare_lactate Prepare this compound Solutions treatment Treat Cells with this compound prepare_lactate->treatment incubation Incubate treatment->incubation viability_assay Perform Viability/Proliferation Assay incubation->viability_assay data_analysis Analyze Data viability_assay->data_analysis

Caption: Experimental workflow for determining optimal this compound concentration.

lactate_pi3k_akt_pathway Lactate This compound PI3K PI3K Lactate->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by lactate.

References

Technical Support Center: Sodium Lactate Interference in Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to sodium lactate (B86563) interference in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: Can sodium lactate in my sample buffer interfere with protein quantification assays?

Yes, this compound has the potential to interfere with common protein quantification assays. The extent of interference can depend on the concentration of this compound, the specific assay being used (e.g., Bradford, BCA, Lowry), and the composition of the sample matrix. High concentrations of salts can alter the pH of the assay reagents or interact with the assay chemistry, leading to inaccurate protein concentration measurements.

Q2: How does this compound interfere with different protein assays?

The mechanism of interference can vary between assays:

  • Bradford Assay: This assay relies on the binding of Coomassie dye to proteins, primarily interacting with basic amino acid residues. High salt concentrations, including this compound, can potentially disrupt this interaction, leading to either an underestimation or overestimation of the protein concentration. Additionally, significant changes in buffer pH due to this compound can affect the dye's spectral properties.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA. While generally more robust against many interfering substances than other assays, strong acids or bases and chelating agents can affect the accuracy. High concentrations of this compound could potentially alter the pH of the working reagent, thereby affecting the reaction.

  • Lowry Assay: The Lowry method also involves the reduction of copper ions by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-complexed proteins. This assay is highly sensitive to a wide range of interfering substances, including many salts. The UV/visible spectrum of this compound shows some absorbance in the region of 700-800 nm, which could potentially interfere with the Lowry assay's absorbance reading at 750 nm.[1]

  • UV Absorbance at 280 nm (A280): This method is sensitive to any substance that absorbs UV light at 280 nm. While lactate in aqueous solutions does not have strong chromophores that absorb at wavelengths greater than 290 nm, other components in a this compound-containing buffer might.[1] Therefore, it is crucial to use the exact same buffer (including the same concentration of this compound) for the blank measurement.

Q3: What is the maximum acceptable concentration of this compound in my protein sample for each assay?

Q4: How can I test for this compound interference in my protein assay?

You can perform a "spike and recovery" experiment. Prepare a known concentration of a standard protein (like BSA) in your sample buffer containing this compound and in a compatible buffer without this compound. Measure the protein concentration in both samples. If the measured concentration in the presence of this compound deviates significantly from the expected concentration, then interference is occurring.

Q5: Are there any protein quantification assays that are less susceptible to interference from this compound?

Assays that are generally more resistant to high salt concentrations may be a better choice. However, compatibility should always be verified experimentally. Some commercially available detergent-compatible or reducing agent-compatible Bradford or BCA assay kits might offer better performance, but their compatibility with this compound specifically is not guaranteed.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent protein concentration readings in samples containing this compound.

Symptoms:

  • Higher than expected background absorbance in blank samples.

  • Non-linear standard curves.

  • Poor reproducibility between replicate samples.

Probable Cause: this compound is interfering with the assay chemistry, either by altering the pH, interacting with the dye or copper ions, or affecting protein solubility.

Troubleshooting Steps:

  • Dilute the Sample: If the protein concentration is high enough, diluting the sample with a compatible buffer can reduce the this compound concentration to a non-interfering level.

  • Buffer Exchange/Desalting: Remove the this compound from the sample.

    • Dialysis: Dialyze the sample against a buffer compatible with the protein assay.

    • Desalting Columns: Use a desalting column to perform a rapid buffer exchange.

  • Protein Precipitation: Precipitate the protein to separate it from the interfering this compound. A common method is trichloroacetic acid (TCA) precipitation followed by washing the protein pellet and resolubilizing it in a compatible buffer.

  • Include a Control: Prepare your protein standards in the same buffer (including the same concentration of this compound) as your samples. This can help to compensate for the interference, although it may not completely eliminate it.

  • Switch Assay Method: If significant interference persists, consider using a different protein quantification method that is known to be more tolerant to high salt concentrations.

Data Presentation

AssayPrincipleCompatible WithIncompatible WithPotential for this compound Interference
Bradford Coomassie dye binding to proteinReducing agentsDetergents, High salt concentrations, Strong acids/basesHigh: Can disrupt dye-protein interaction and alter pH.
BCA Copper reduction by protein and chelation by BCAMany detergents up to 5%Reducing agents, Copper chelators, Strong acids/basesModerate: Primarily through pH alteration of the working reagent.
Lowry Copper reduction by protein and Folin-Ciocalteu reagent reduction-Detergents, Reducing agents, Many salts, Chelating agentsHigh: High sensitivity to salts and potential for spectral overlap.[1]
UV Absorbance (A280) Intrinsic absorbance of aromatic amino acidsMost buffers and salts (if used in the blank)Substances that absorb at 280 nmLow to Moderate: Depends on the UV absorbance of the buffer components. The buffer must be used as the blank.

Experimental Protocols

Protocol 1: Removal of this compound using Trichloroacetic Acid (TCA) Precipitation

This protocol is designed to precipitate protein from a sample, allowing for the removal of interfering substances like this compound.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Acetone (B3395972), ice-cold

  • Buffer compatible with the chosen protein assay (e.g., PBS)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • TCA Addition: Add an equal volume of 20% TCA (diluted from 100% stock) to the sample. For every 100 µL of sample, add 100 µL of 20% TCA.

  • Incubation: Vortex the mixture and incubate on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound and other interfering substances.

  • Washing: Add 500 µL of ice-cold acetone to the pellet. This helps to wash away any remaining TCA.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Acetone Removal: Carefully aspirate and discard the acetone.

  • Drying: Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a known volume of a buffer that is compatible with your protein assay.

  • Quantification: Proceed with your chosen protein quantification assay.

Visualizations

experimental_workflow Experimental Workflow for Mitigating this compound Interference cluster_problem Problem Identification cluster_solution Troubleshooting cluster_outcome Quantification start Protein sample in this compound buffer check Inaccurate protein quantification results? start->check dilute Dilute Sample check->dilute Yes precipitate Protein Precipitation (e.g., TCA) check->precipitate Yes desalt Desalting/ Buffer Exchange check->desalt Yes quantify Perform Protein Assay (e.g., BCA, Bradford) dilute->quantify precipitate->quantify desalt->quantify end Accurate Protein Concentration quantify->end

Caption: Workflow for addressing this compound interference in protein assays.

logical_relationship Logical Relationships in Assay Interference cluster_source Source of Interference cluster_mechanism Potential Interference Mechanisms cluster_assay Affected Assays lactate This compound in Sample Buffer ph_change pH Alteration of Assay Reagents lactate->ph_change reagent_interaction Interaction with Dye/Copper Ions lactate->reagent_interaction protein_interaction Altered Protein Solubility/Conformation lactate->protein_interaction bradford Bradford ph_change->bradford bca BCA ph_change->bca lowry Lowry ph_change->lowry reagent_interaction->bradford reagent_interaction->bca reagent_interaction->lowry protein_interaction->bradford

Caption: Potential mechanisms of this compound interference in protein assays.

References

Technical Support Center: Stability of Sodium Lactate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sodium lactate (B86563) solutions, ensuring the stability and purity of these solutions is critical for experimental success and product quality. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the degradation of sodium lactate in long-term stored solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a this compound solution?

A1: Commercially available this compound solutions typically have a guaranteed shelf life of 2 years from the date of production when stored in their original, unopened containers under recommended conditions.[1] Some suppliers indicate that prepared solutions of this compound may be stable for 1 year at -80°C and for 1 month at -20°C, although this information has not always been validated.[2] For solutions prepared in the lab, the shelf life will depend on the solvent, concentration, storage conditions, and potential for microbial contamination.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure long-term stability, this compound solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is generally between 5°C and 30°C.[1] For injectable solutions, storage at temperatures of 40°C or less is recommended, with protection from freezing and extreme heat.[3]

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

A3: this compound is generally stable under normal storage conditions.[5] However, degradation can be induced by harsh conditions. Potential degradation pathways include:

  • Oxidation: In the presence of strong oxidizing agents or under certain conditions like exposure to low-temperature plasma, lactate can be oxidized to pyruvate, formate, acetate, and other byproducts.[6] The presence of hydrogen peroxide can also lead to the formation of acetaldehyde.[7]

  • Thermal Decomposition: At very high temperatures and under alkaline conditions (e.g., 145°C in 3.5 M NaOH), this compound can decompose to form sodium carbonate and ethanol (B145695).[8] Decomposition of the 60% solution is noted to occur at temperatures above 200°C, potentially producing carbon oxides and sodium oxides.[5]

  • Photodegradation: While generally stable, photolysis of aqueous lactate can be induced by UV radiation, leading to decarboxylation.[9]

  • Hydrolysis: As the salt of a weak acid and a strong base, this compound solutions are slightly alkaline due to hydrolysis.[10] However, significant degradation via hydrolysis under typical storage conditions is not a primary concern.

  • Oligomerization/Polymerization: The formation of lactic acid oligomers is more relevant to concentrated lactic acid solutions and is not considered a significant degradation pathway for typical this compound solutions.[4][11]

Q4: What are the common impurities or degradation products to be aware of?

A4: Depending on the storage conditions and initial quality of the this compound, potential impurities and degradation products may include pyruvate, formate, acetate, glyoxylate, and 2,3-dimethyltartrate.[6] Under extreme heat and alkaline conditions, sodium carbonate and ethanol can be formed.[8] It is also important to consider potential metal impurities from the manufacturing process.

Q5: Can L-sodium lactate undergo racemization to D-sodium lactate in solution?

A5: Racemization of L-lactic acid to a mixture of L- and D-lactic acid can occur, particularly under conditions such as high temperature or the presence of specific enzymes (lactate racemase).[8][12][13] This could be a concern in applications where stereoisomeric purity is critical.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in pH of the solution outside of the expected range (typically 6.0-8.0 for a 10% solution).[5] 1. Degradation leading to the formation of acidic or more basic byproducts. 2. Absorption of atmospheric CO2. 3. Microbial contamination.1. Verify the pH of a freshly prepared solution for comparison. 2. Analyze the solution for potential degradation products using HPLC. 3. Ensure the container is tightly sealed. 4. If microbial contamination is suspected, perform appropriate testing and discard the solution if necessary.
Appearance of color or turbidity in a previously clear and colorless solution. 1. Chemical degradation and formation of colored byproducts. 2. Microbial growth. 3. Contamination from the storage container.1. Discard the solution. 2. Review storage conditions and container compatibility. 3. Prepare a fresh solution using high-purity this compound and sterile, high-quality water.
Inconsistent experimental results using the this compound solution. 1. Degradation of the this compound, leading to a lower effective concentration. 2. Presence of interfering degradation products.1. Quantify the this compound concentration using a validated analytical method such as HPLC or titration. 2. Analyze for the presence of potential impurities or degradation products. 3. Use a fresh, quality-controlled batch of this compound solution for your experiments.
Precipitate formation in the solution. 1. Change in temperature affecting solubility. 2. Reaction with contaminants or leachables from the container. 3. Formation of insoluble degradation products.1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a sign of contamination or significant degradation, and the solution should be discarded. 3. Ensure the use of appropriate and clean storage containers.

Data on Stability

Quantitative data on the degradation of pure this compound solutions under various long-term storage conditions is limited in publicly available literature. However, an accelerated stability study of a pharmaceutical infusion solution containing this compound, sorbitol, and sodium chloride showed no significant changes in organoleptic properties or pH over 6 months.[2] In another study on lactate stability in uncentrifuged blood collection tubes containing sodium fluoride/potassium oxalate (B1200264), lactate levels showed only minor increases over 48 hours at room temperature.[14]

Parameter Condition Observation Reference
pH and Organoleptic Properties Accelerated stability testing (6 months) of an infusion solutionNo significant variations observed[2]
Lactate Concentration Unspun NaF/KOx blood collection tubes at room temperatureIncremental increase at an average rate of 0.0035 mmol/L/h over 48 hours[14]
Shelf Life Original, unopened containers at 5-30°C2 years[1]
Storage of Prepared Solutions -80°CPotentially stable for 1 year (not validated)[2]
Storage of Prepared Solutions -20°CPotentially stable for 1 month (not validated)[2]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of this compound in aqueous solutions.

Principle: Reversed-phase HPLC separates this compound from other non-polar impurities, and ion-exclusion chromatography can be used for simultaneous analysis with other components. Detection is typically achieved using a UV detector at a low wavelength.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column: Shim-pack SRC-102(H) ion exclusion column (7.9 mm × 300 mm, 7 μm) or a suitable C18 column.[2]

Reagents:

  • Mobile Phase: 0.1% phosphoric acid in HPLC-grade water.[2]

  • Standard Solution: A solution of known concentration of this compound reference standard in HPLC-grade water.

  • Sample Solution: Dilute the this compound solution to be tested with HPLC-grade water to fall within the linear range of the assay.

Procedure:

  • Prepare the mobile phase, standard solutions, and sample solutions.

  • Set up the HPLC system with the following parameters (example):

    • Flow rate: 0.6 mL/min[2]

    • Column temperature: 40°C[2]

    • Injection volume: 10 µL[2]

    • Detection wavelength: 200 nm[2]

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Protocol 2: Assay of this compound by Titration (Modified Metrohm Method)

This method provides a cost-effective way to determine the total lactate content.

Principle: The lactate, as the salt of a weak acid, is titrated with a strong acid.

Instrumentation:

  • OMNIS Advanced Titrator with a magnetic stirrer or equivalent potentiometric titrator.[1]

  • dEcotrode Plus digital pH electrode or a similar pH electrode.[1]

Reagents:

  • Solvent: 1:1 mixture of acetone (B3395972) and water.[1]

  • Titrant: 0.1 mol/L hydrochloric acid (HCl).[1]

Procedure:

  • Accurately weigh a sample equivalent to 300 mg of this compound.

  • Dissolve the sample in the 1:1 acetone/water mixture.

  • Titrate the sample directly with 0.1 mol/L HCl solution until after the first equivalence point is reached.

  • The content of this compound is calculated from the volume of titrant consumed.

Visualizations

degradation_pathway sodium_lactate This compound oxidation Oxidation (e.g., strong oxidants, plasma) sodium_lactate->oxidation thermal_decomposition High Temperature & Alkaline pH sodium_lactate->thermal_decomposition photodegradation UV Radiation sodium_lactate->photodegradation racemization High Temperature or Enzymes sodium_lactate->racemization pyruvate Pyruvate oxidation->pyruvate formate Formate oxidation->formate acetate Acetate oxidation->acetate acetaldehyde Acetaldehyde oxidation->acetaldehyde sodium_carbonate Sodium Carbonate thermal_decomposition->sodium_carbonate ethanol Ethanol thermal_decomposition->ethanol co2 CO2 photodegradation->co2 d_sodium_lactate D-Sodium Lactate racemization->d_sodium_lactate

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_solution Visually Inspect Solution (Color, Turbidity, Precipitate) start->check_solution solution_ok Solution Appears Normal check_solution->solution_ok Normal solution_bad Solution Appears Abnormal (Color, Turbidity, etc.) check_solution->solution_bad Abnormal check_ph Measure pH of the Solution ph_ok pH is within Specification check_ph->ph_ok In Spec ph_bad pH is out of Specification check_ph->ph_bad Out of Spec quantify_lactate Quantify this compound (HPLC or Titration) concentration_ok Concentration is Correct quantify_lactate->concentration_ok Correct concentration_bad Concentration is Incorrect quantify_lactate->concentration_bad Incorrect analyze_impurities Analyze for Impurities/ Degradation Products (e.g., HPLC) impurities_ok No Significant Impurities analyze_impurities->impurities_ok None Detected impurities_bad Impurities Detected analyze_impurities->impurities_bad Detected solution_ok->check_ph discard Discard Solution and Prepare a Fresh Batch solution_bad->discard ph_ok->quantify_lactate ph_bad->discard concentration_ok->analyze_impurities concentration_bad->discard investigate_other Investigate Other Experimental Parameters impurities_ok->investigate_other impurities_bad->discard

Caption: Troubleshooting workflow for investigating issues with this compound solutions.

experimental_workflow start Start: Stability Assessment prep_solution Prepare this compound Solution (Known Concentration) start->prep_solution storage Store under Defined Conditions (Temperature, pH, Light) prep_solution->storage sampling Collect Samples at Pre-defined Time Points storage->sampling analysis Analyze Samples sampling->analysis visual Visual Inspection analysis->visual ph_measurement pH Measurement analysis->ph_measurement lactate_assay This compound Assay (e.g., HPLC) analysis->lactate_assay degradation_products Analysis of Degradation Products (e.g., HPLC) analysis->degradation_products data_analysis Analyze Data and Determine Degradation Rate visual->data_analysis ph_measurement->data_analysis lactate_assay->data_analysis degradation_products->data_analysis end End: Determine Shelf Life data_analysis->end

Caption: General experimental workflow for assessing the stability of this compound solutions.

References

Technical Support Center: The Impact of Sodium Lactate on Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium lactate (B86563) in cell viability and cytotoxicity experiments. Here, you will find detailed information to help you navigate potential challenges and ensure the accuracy of your results.

FAQs: Frequently Asked Questions

Q1: What is sodium lactate and how does it affect cells in culture?

A1: this compound is the sodium salt of lactic acid. In cell culture, it can serve as an alternative energy source, particularly for cancer cells, and can influence various cellular processes.[1] Depending on the concentration and cell type, it can have diverse effects, from promoting cell survival and stemness to potentially inducing cytotoxicity.[2] It's crucial to consider that while this compound is pH-neutral, its metabolic conversion to lactate can contribute to the acidification of the microenvironment, which itself can impact cell health and assay performance.[3][4]

Q2: Can this compound interfere with common cell viability and cytotoxicity assays?

A2: Yes, this compound can interfere with certain assays. For tetrazolium-based assays like MTT and XTT, which measure metabolic activity, the introduction of an additional energy source like lactate can potentially alter the metabolic state of the cells, independently of cell viability, leading to skewed results. Furthermore, in assays like the LDH cytotoxicity assay, the presence of exogenous lactate, a substrate for the LDH enzyme, can directly interfere with the assay chemistry.

Q3: How do I choose the right assay when working with this compound?

A3: The choice of assay should be guided by the potential for interference.

  • For metabolic activity: If you must use a tetrazolium-based assay (MTT, XTT), it is critical to run appropriate controls to account for potential metabolic enhancement.

  • For membrane integrity: The LDH assay can be used, but with caution. High concentrations of this compound in the culture medium can saturate the LDH enzyme, potentially leading to an underestimation of cytotoxicity. Consider diluting the supernatant before the assay or using an alternative membrane integrity assay like the Trypan Blue exclusion assay or a propidium (B1200493) iodide-based assay.

  • For lysosomal integrity: The Neutral Red uptake assay is often less susceptible to chemical interference from compounds that affect redox processes and may be a more robust alternative to tetrazolium-based assays when this compound is present.[5][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpectedly High Cell Viability in MTT/XTT Assays

Possible Cause 1: Metabolic Enhancement this compound can be utilized by cells as an energy source, boosting their metabolic activity. This leads to increased reduction of the tetrazolium salt (MTT or XTT) to formazan, which is then misinterpreted as higher cell viability.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for high viability in MTT/XTT assays.

Recommended Solution:

  • Validate with an alternative assay: Use a non-metabolic assay like the Neutral Red uptake assay or Trypan Blue exclusion to confirm cell viability.

  • Wash cells before assay: Before adding the MTT or XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove residual this compound from the medium.

Issue 2: Interference with LDH Cytotoxicity Assay

Possible Cause: Substrate Competition The LDH assay measures the activity of lactate dehydrogenase released from damaged cells by providing lactate and NAD+ to produce pyruvate (B1213749) and NADH. High concentrations of this compound in the cell culture supernatant can compete with the lactate substrate in the assay reagent, potentially leading to an inaccurate measurement of LDH activity.

Troubleshooting Workflow:

G Lactate This compound PI3K PI3K Lactate->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 mTOR->Bcl2 upregulates Survival Cell Survival Bcl2->Survival promotes G LDH_inhibition LDH Inhibition VDAC_increase Increased VDAC LDH_inhibition->VDAC_increase Bcl2_inhibition Bcl-2 Inhibition LDH_inhibition->Bcl2_inhibition Mitochondria Mitochondria VDAC_increase->Mitochondria Bcl2_inhibition->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Cytochrome C release Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Technical Support Center: Osmolality Correction for Sodium Lactate Addition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals who are working with sodium lactate (B86563) in their experiments and need to manage its impact on osmolality.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor and control osmolality when adding sodium lactate to my cell culture?

Controlling osmolality is crucial for maintaining cell health, viability, and function.[1] Cell culture media are designed to be as close as possible to the osmolality of the inner cell to prevent damaging osmotic pressure changes.[2]

  • Hypo-osmotic conditions (too few solutes in the media) can cause cells to swell with water and potentially burst (lysis).[1][2]

  • Hyper-osmotic conditions (too many solutes in the media), which can occur with the addition of substances like this compound, can cause cells to shrink and may lead to reduced growth, cell death, or altered protein quality.[1][2][3]

For many Chinese Hamster Ovary (CHO) cell processes, the optimal osmolality range is typically between 270 to 380 mOsm/kg.[3] Adding this compound increases the solute concentration and therefore raises the osmolality of the culture medium.[4][5]

Q2: How can I predict the change in osmolality when I add this compound?

This compound (NaC₃H₅O₃) is a salt that fully dissociates in solution into two particles: one sodium ion (Na⁺) and one lactate ion (C₃H₅O₃⁻). Therefore, for every 1 mmol/L of this compound added, you can expect the osmolality to increase by approximately 2 mOsm/kg, assuming ideal dissociation.

The general formula to estimate the osmolality of a simple salt solution is:

  • Calculated Osmolality (mOsm/kg) ≈ Concentration (mmol/L) x Number of particles the solute dissociates into

For more complex media, the final osmolality should always be confirmed with an osmometer.[3]

Q3: What is the most reliable method for measuring osmolality in the lab?

The most practical and reliable method for measuring osmolality in a cell culture setting is freezing point depression osmometry .[3][6] This technique measures the change in the freezing point of a solution, which is directly proportional to the total solute concentration. It is essential to calibrate the osmometer regularly with certified standards to ensure accurate readings.[3]

Troubleshooting Guide

Problem: My cell viability has dropped after adding this compound.

  • Measure Osmolality: Immediately measure the osmolality of your cell culture medium using a freezing point depression osmometer. Compare this value to your baseline or control culture. High osmolality can reduce cell viability.[3]

  • Review Concentration: Double-check your calculations for the amount of this compound added. An error in calculation can lead to an unexpectedly high concentration and a detrimental spike in osmolality.

  • Adjust Medium: If the osmolality is too high, you can correct it by diluting the culture with a sterile, iso-osmotic solution that lacks this compound or by adjusting the concentration of your feeds.[3] In some cases, adding a controlled amount of sterile Water for Injection (WFI) can be used to lower the osmolality, but be mindful of diluting essential nutrients.

Problem: The specific productivity of my culture has changed unexpectedly.

  • Correlate Osmolality and Productivity: Increased osmolality can sometimes slow cell growth while simultaneously increasing the specific productivity of certain cell lines.[3][7] Analyze your viable cell density, product titer, and osmolality data together.

  • Evaluate Nutrient Levels: Ensure that the change in productivity is not due to nutrient limitation. The addition of lactate can alter cellular metabolism.[4] Monitor key metabolites like glucose, ammonia, and other amino acids.[3]

  • Assess Product Quality: Be aware that excessive osmolality can alter post-translational modifications, such as protein glycosylation.[3][7] If possible, analyze the quality attributes of your protein product.

Quantitative Data Summary

The addition of this compound to a solution will increase its osmolality. The table below provides a theoretical estimation of the osmolality increase based on the concentration of added this compound.

Concentration of this compound Added (mmol/L)Molar Mass ( g/mol )Concentration (g/L)Theoretical Osmolality Contribution (mOsm/kg)
10112.061.12~20
20112.062.24~40
50112.065.60~100
100112.0611.21~200

Note: These are theoretical values. The actual measured osmolality in a complex medium may vary. Always confirm with an osmometer.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Osmolality Adjustment

Objective: To prepare a sterile, concentrated stock solution of this compound and use it to adjust the osmolality of a cell culture medium to a target value.

Materials:

  • This compound powder (cell culture grade)

  • Sterile Water for Injection (WFI) or equivalent high-purity water

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • Calibrated osmometer

  • Calibrated pH meter

  • Basal cell culture medium

Methodology:

  • Prepare a Concentrated Stock Solution (e.g., 1 M):

    • Calculate the mass of this compound powder needed. For 100 mL of a 1 M solution (Molar Mass = 112.06 g/mol ):

      • Mass = 1 mol/L * 0.1 L * 112.06 g/mol = 11.21 g

    • Weigh out 11.21 g of this compound powder.

    • Add it to approximately 80 mL of WFI in a sterile container.

    • Mix until fully dissolved.

    • Adjust the final volume to 100 mL with WFI.

    • Sterilize the solution by passing it through a 0.22 µm filter into a final sterile container.

  • Measure Baseline and Stock Osmolality:

    • Using a calibrated osmometer, measure the osmolality of your basal cell culture medium. Record this as O_initial .

    • Measure the osmolality of your 1 M this compound stock solution. Record this as O_stock .

  • Calculate Required Volume of Stock Solution:

    • Determine your target osmolality (O_target ).

    • Use the following mixing equation to calculate the volume of stock solution (V_stock ) needed to add to your initial volume of medium (V_initial ):

      • V_stock = [V_initial * (O_target - O_initial)] / (O_stock - O_target)

    • Example: To adjust 500 mL of medium from 300 mOsm/kg to 340 mOsm/kg using a 2000 mOsm/kg stock solution:

      • V_stock = [500 mL * (340 - 300)] / (2000 - 340) = 20,000 / 1660 ≈ 12.05 mL

  • Adjust and Verify:

    • Aseptically add the calculated volume (12.05 mL in the example) of the sterile this compound stock solution to your basal medium.

    • Mix thoroughly.

    • Take a small aliquot and measure the final osmolality to confirm it is within the desired range of O_target .

    • Measure the pH of the final solution. The addition of this compound may slightly alter the pH, which may require adjustment using sterile acid or base.

Visual Workflow

Osmolality_Correction_Workflow Workflow for Correcting Osmolality After this compound Addition start Start: Plan to Add This compound measure_initial 1. Measure Initial Medium Osmolality (O_initial) start->measure_initial calculate_addition 2. Calculate Required Volume of NaL Stock measure_initial->calculate_addition add_nal 3. Aseptically Add This compound Stock calculate_addition->add_nal measure_final 4. Measure Final Osmolality (O_final) add_nal->measure_final decision Is O_final within Target Range? measure_final->decision adjust Recalculate and Adjust (Add Medium or WFI) decision->adjust No proceed Proceed with Experiment decision->proceed Yes adjust->measure_final end End proceed->end

Caption: Workflow for osmolality adjustment.

References

Technical Support Center: The Impact of Sodium Lactate on Plasmid Stability in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with plasmid stability in bacterial cultures supplemented with sodium lactate (B86563). The information is presented in a question-and-answer format to directly address common problems and inquiries.

Troubleshooting Guides

Issue: Significant Plasmid Loss Observed After Culturing with Sodium Lactate

Q: My bacterial culture is exhibiting a high rate of plasmid loss after incubation with medium containing this compound. What are the potential causes and how can I troubleshoot this?

A: High plasmid loss in the presence of this compound is often linked to the physiological stress it imposes on the bacterial host. This compound can act as an osmotic stressor, which may interfere with cellular processes, including plasmid replication and segregation. Here is a step-by-step guide to troubleshoot this issue:

  • Verify this compound Concentration: High concentrations of this compound can inhibit bacterial growth.[1][2] This reduction in growth rate can lead to an increased rate of plasmid loss.[3]

    • Action: Review your protocol and confirm that the final concentration of this compound in your culture medium is correct. Consider performing a dose-response experiment to determine the optimal concentration that balances your experimental needs with bacterial health and plasmid stability.

  • Assess Culture Conditions: Suboptimal growth conditions can exacerbate the stress induced by this compound.

    • Action: Ensure that the culture has adequate aeration, the correct temperature, and that the pH of the medium is within the optimal range for your bacterial strain.

  • Evaluate Plasmid and Host Strain Combination: Some plasmids are inherently less stable, and certain bacterial strains are more sensitive to osmotic stress.

    • Action: If possible, consider using a different host strain known for its robustness, such as E. coli Stbl3, which has been shown to maintain otherwise unstable plasmids.[4][5][6] Alternatively, if your plasmid is a custom construct, review its design for elements that might contribute to instability.

  • Incorporate a Stability Assay: Quantitatively measure the extent of plasmid loss to get a baseline and to assess the impact of your troubleshooting efforts.

    • Action: Implement a plasmid stability assay to track the percentage of plasmid-containing cells over several generations. A detailed protocol is provided in the "Key Experimental Protocols" section of this guide.

Below is a troubleshooting workflow to guide your investigation:

G start Start: High Plasmid Loss Observed check_concentration Step 1: Verify this compound Concentration start->check_concentration is_concentration_correct Is Concentration Correct? check_concentration->is_concentration_correct adjust_concentration Adjust Concentration & Re-culture is_concentration_correct->adjust_concentration No check_conditions Step 2: Assess Culture Conditions is_concentration_correct->check_conditions Yes adjust_concentration->check_conditions are_conditions_optimal Are Conditions Optimal? check_conditions->are_conditions_optimal optimize_conditions Optimize Aeration, Temp, pH & Re-culture are_conditions_optimal->optimize_conditions No evaluate_plasmid_host Step 3: Evaluate Plasmid/Host Strain are_conditions_optimal->evaluate_plasmid_host Yes optimize_conditions->evaluate_plasmid_host is_combination_stable Is Combination Known to be Stable? evaluate_plasmid_host->is_combination_stable change_host_plasmid Consider Different Host Strain or Plasmid & Re-culture is_combination_stable->change_host_plasmid No perform_assay Step 4: Perform Plasmid Stability Assay is_combination_stable->perform_assay Yes change_host_plasmid->perform_assay end End: Plasmid Stability Improved perform_assay->end

Troubleshooting workflow for high plasmid loss.

Frequently Asked Questions (FAQs)

Q: What is the likely mechanism by which this compound affects plasmid stability?

A: While direct studies on this compound's effect on plasmid stability are not abundant, the mechanism can be inferred from its known effects on bacterial physiology. This compound increases the osmolarity of the culture medium. This hyperosmotic environment can trigger a stress response in bacteria.[7] This stress can lead to a decrease in the growth rate and may also impact the cellular machinery responsible for plasmid replication and partitioning during cell division, resulting in a higher frequency of plasmid-free daughter cells.

The proposed mechanism is illustrated in the following diagram:

G cluster_environment Cellular Environment cluster_cell Bacterial Cell Sodium_Lactate This compound in Medium Osmotic_Stress Increased Osmotic Stress Sodium_Lactate->Osmotic_Stress Reduced_Growth Reduced Growth Rate Osmotic_Stress->Reduced_Growth Replication_Interference Interference with Plasmid Replication & Segregation Osmotic_Stress->Replication_Interference Plasmid_Loss Increased Plasmid Loss Reduced_Growth->Plasmid_Loss Replication_Interference->Plasmid_Loss

Proposed mechanism of this compound-induced plasmid instability.

Q: At what concentration does this compound typically start to impact bacterial growth and potentially plasmid stability?

A: The inhibitory concentration of this compound varies depending on the bacterial species and strain.[2] Generally, Gram-positive bacteria are more sensitive to lactate than Gram-negative bacteria.[2] For many common laboratory strains of E. coli, concentrations above 1-2% may start to have a noticeable impact on growth, which could correlate with decreased plasmid stability. It is recommended to perform a pilot study to determine the minimum inhibitory concentration (MIC) for your specific strain and conditions.

Q: Are certain types of plasmids more susceptible to instability in the presence of this compound?

A: Yes, certain plasmid characteristics can make them more prone to instability under stressful conditions. High-copy number plasmids are generally more stable than low-copy number plasmids. Large plasmids, or those that encode for proteins that are burdensome for the cell to produce, can also be more easily lost. Plasmids that rely on host-encoded partitioning systems may be more affected by cellular stress responses.

Quantitative Data Summary

The following table provides an example of the type of data you might generate when quantifying the effect of this compound on plasmid stability. The values presented are for illustrative purposes.

This compound Concentration (% w/v)Average Bacterial Growth Rate (OD600/hr)Plasmid Stability (% of population with plasmid after 50 generations)
0.00.6598%
0.50.6295%
1.00.5585%
1.50.4570%
2.00.3050%
2.50.1530%

Key Experimental Protocols

Protocol for Assessing Plasmid Stability

This protocol is adapted from standard methodologies for measuring plasmid loss.[8][9]

Objective: To determine the percentage of a bacterial population that retains a plasmid after a defined number of generations of growth in a medium with and without this compound.

Materials:

  • Bacterial strain containing the plasmid of interest (with an antibiotic resistance marker).

  • Luria-Bertani (LB) broth (or other suitable growth medium).

  • LB agar (B569324) plates.

  • LB agar plates containing the appropriate antibiotic for plasmid selection.

  • This compound solution.

  • Spectrophotometer.

  • Incubator shaker.

  • Serial dilution supplies (e.g., microcentrifuge tubes, pipette tips, phosphate-buffered saline).

Methodology:

  • Initial Culture Preparation:

    • Inoculate a single colony of the plasmid-containing bacteria into 5 mL of LB broth with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking. This ensures that the starting population is close to 100% plasmid-positive.[3]

  • Experimental Culture Inoculation:

    • The next day, measure the optical density at 600 nm (OD600) of the overnight culture.

    • Prepare two sets of flasks with fresh LB broth: one set with your desired concentration of this compound and a control set without this compound. Do not add antibiotics to these flasks.

    • Dilute the overnight culture into the experimental flasks to a starting OD600 of approximately 0.05.

  • Growth and Passaging:

    • Incubate the cultures at 37°C with shaking.

    • Allow the cultures to grow for a set number of generations (e.g., 10 generations, which is approximately 3.32 doublings in OD600).

    • To continue the experiment for more generations, passage the culture by diluting it into fresh medium (with and without this compound, respectively) and continue incubation.[8]

  • Determining Plasmid Retention:

    • After the desired number of generations, take a sample from each culture.

    • Perform serial dilutions of the samples in phosphate-buffered saline.

    • Plate the appropriate dilutions onto two types of agar plates: non-selective LB agar and selective LB agar containing the antibiotic.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on both the non-selective and selective plates.

    • Calculate the percentage of plasmid-containing cells using the following formula: Plasmid Stability (%) = (CFU on selective plate / CFU on non-selective plate) x 100

By comparing the plasmid stability in cultures with and without this compound, you can quantify the impact of the compound on plasmid retention in your experimental system.

References

managing pH shifts in media with high sodium lactate concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of pH shifts in cell culture media containing high concentrations of sodium lactate (B86563).

Frequently Asked Questions (FAQs)
Q1: Why does my cell culture medium become acidic when lactate concentration is high?

High lactate levels are typically a consequence of cellular metabolism, not a direct result of adding sodium lactate salt. The primary cause of acidification is the co-production of protons (H+) during the conversion of glucose to lactic acid via glycolysis.[1]

  • Glycolytic Flux: In rapidly proliferating cells, particularly at high densities or with abundant glucose, the rate of glycolysis can exceed the capacity of the mitochondria to process pyruvate (B1213749). This "overflow" metabolism results in the conversion of pyruvate to lactate.[2]

  • Proton Release: The net conversion of one molecule of glucose into two molecules of lactate also releases two protons (H+) into the cytoplasm, which are then exported into the extracellular medium.[1]

  • Buffer Depletion: These protons react with and consume the bicarbonate (HCO₃⁻) ions in the cell culture medium, which is the primary buffering component.[3][4] This depletion of the buffer's capacity leads to a drop in the medium's pH.

It is important to distinguish between adding lactic acid and its salt, this compound. Adding lactic acid directly causes a pH drop due to its dissociation.[5] Adding this compound has a negligible initial impact on pH, but the lactate can be metabolized by cells, influencing the metabolic state and subsequent acid production.[5]

Q2: What are the consequences of lactate-induced pH shifts on my cells?

Deviations from the optimal physiological pH range (typically 7.2-7.4 for most mammalian cells) can significantly impact cell health and experimental outcomes.[6]

  • Reduced Viability and Growth: Sustained exposure to acidic conditions can inhibit cell proliferation and lead to cell death.[2][7]

  • Altered Metabolism: Changes in pH can alter enzyme kinetics and metabolic pathways, potentially affecting the production of a target protein.[6]

  • Increased Osmolality: The continuous addition of a liquid base (e.g., sodium hydroxide) to counteract acidification increases the osmolality of the culture medium.[2] High osmolality is an independent stress factor that can inhibit cell growth and productivity.[8]

  • Inconsistent Product Quality: For biopharmaceutical production, pH shifts can alter the quality attributes of recombinant proteins, such as glycosylation patterns.

Troubleshooting Guide
Problem: The pH of my culture is consistently dropping below the optimal range.

This is a common issue in high-density cultures. Follow this workflow to diagnose and resolve the problem.

G start Observe pH Drop (e.g., < 7.1) measure 1. Quantify Lactate & Glucose in Supernatant start->measure check_process 3. Review Process Parameters (Bioreactor) start->check_process decision Is Lactate > 2 g/L and Glucose Depleting Rapidly? measure->decision check_buffer 2. Assess Buffering Strategy sol_buffer Solution B: Enhance Buffering Capacity - Supplement with HEPES - Increase NaHCO₃/CO₂ check_buffer->sol_buffer sol_base Solution D: Implement Base Addition - Use NaOH or NaHCO₃ - Monitor osmolality check_buffer->sol_base sol_process Solution C: Optimize CO₂ Removal - Increase agitation - Adjust sparging strategy check_process->sol_process decision->check_buffer No sol_feed Solution A: Adjust Feeding Strategy - Limit glucose spikes - Use alternative carbons decision->sol_feed Yes

Caption: Troubleshooting workflow for managing acidic pH shifts.
Strategies for pH Management

Q3: What are the primary methods to control lactate-induced acidification?

There are three main approaches to managing acidic pH shifts: metabolic control, enhanced buffering, and process control. Often, a combination of these strategies is most effective.

Strategy TypeMethodDescriptionKey Considerations
Metabolic Control Adjust Feeding StrategyAvoid large bolus glucose additions that drive overflow metabolism. Implement fed-batch or perfusion strategies to maintain glucose at a low, steady level.[2]Requires process development and real-time monitoring of glucose.[2]
Use Alternative CarbonsCo-feeding with galactose or fructose (B13574) can slow the rate of glycolysis and lactate production.[2]Cell line-specific; requires validation for each clone.
Enhanced Buffering Chemical Buffers (HEPES)Supplementing media with a synthetic buffer like HEPES (10-25 mM) provides additional buffering capacity independent of the CO₂/bicarbonate system.[6]Can chelate ions and may have cytotoxic effects at high concentrations. Increases osmolality.[3]
Bicarbonate SystemIncrease the concentration of sodium bicarbonate in the medium.Must be paired with a corresponding increase in the incubator's CO₂ concentration to maintain the target pH.[6]
Process Control Base AdditionAutomated addition of a sterile base (e.g., 0.5 M Sodium Bicarbonate or Sodium Hydroxide) to neutralize excess acid.[4][8]Can cause localized pH spikes if mixing is poor and will increase osmolality over time.[8]
CO₂ Sparging/StrippingIn bioreactors, managing the aeration and agitation can help strip dissolved CO₂ from the medium, which in turn helps to raise the pH.[8][9]Primarily effective in large-scale bioreactors; requires careful balancing of O₂ delivery and CO₂ removal.[9]
Q4: How does cellular metabolism lead to a pH drop?

The accumulation of lactate is a hallmark of the Warburg effect, or aerobic glycolysis, where cells favor glycolysis over oxidative phosphorylation even when oxygen is present. This metabolic state is the root cause of acidification.

G cluster_medium Extracellular Medium (pH Drop) cluster_cell Cell Cytoplasm H_out H⁺ Buffer HCO₃⁻ Buffer H_out->Buffer Consumes Buffer Lac_out Lactate⁻ H2CO3 H₂CO₃ Buffer->H2CO3 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_H Lactic Acid (Lactate⁻ + H⁺) Pyruvate->Lactate_H LDH MCT MCT Transporter Lactate_H->MCT MCT->H_out MCT->Lac_out

Caption: Metabolic pathway showing proton (H⁺) co-export with lactate.
Experimental Protocols

Protocol: Evaluating Buffering Strategies for High-Lactate Conditions

This experiment provides a framework for testing the efficacy of different buffering systems in stabilizing medium pH under high lactate conditions.

1. Materials and Reagents

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Sodium L-Lactate stock solution (1 M, sterile)

  • HEPES buffer solution (1 M, sterile)

  • Sodium Bicarbonate solution (7.5% w/v, sterile)

  • Sterile 1 N HCl and 1 N NaOH for pH adjustment

  • Calibrated pH meter

  • Lactate assay kit (colorimetric or fluorometric)[10]

  • 96-well plates for lactate assay

  • Multi-well cell culture plates (e.g., 24-well)

2. Media Preparation

  • Prepare four formulations of your basal medium:

    • Control: Standard basal medium.

    • High Bicarbonate: Basal medium supplemented with additional Sodium Bicarbonate (e.g., final concentration of 44 mM).

    • HEPES-Buffered: Basal medium supplemented with HEPES (e.g., final concentration of 25 mM).

    • Combination: Basal medium with both High Bicarbonate and HEPES.

  • For each formulation, adjust the pH to your target (e.g., 7.4) using sterile HCl or NaOH. Note: Media with high bicarbonate will require equilibration in a CO₂ incubator to reach a stable pH.

  • Sterile filter all prepared media.

3. Experimental Procedure

  • Cell Seeding: Seed your cells in a 24-well plate at a density known to produce significant lactate (e.g., 0.5 x 10⁶ cells/mL) in all four media formulations. Include "no-cell" control wells for each medium type.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂). If using high bicarbonate medium, ensure the CO₂ level is adjusted accordingly (e.g., 10% CO₂) to maintain the target pH.

  • Time-Course Sampling: At regular intervals (e.g., 0, 24, 48, and 72 hours), carefully collect a small aliquot of culture supernatant from each well.

  • pH Measurement: Immediately measure the pH of each collected sample using a calibrated pH meter.

  • Lactate Measurement: Analyze the lactate concentration in the collected samples using a commercial lactate assay kit. Follow the manufacturer’s instructions. A typical procedure involves deproteinizing the sample, preparing a standard curve, adding a reaction mix, incubating, and measuring absorbance or fluorescence.[10][11]

  • Cell Viability: At the final time point, measure cell viability in each condition (e.g., using a trypan blue exclusion assay or a viability kit).

4. Data Analysis

  • Plot pH vs. time for each buffering condition.

  • Plot lactate concentration vs. time for each condition.

  • Compare the final cell viability between the different media formulations.

  • Summarize the results in a table to compare the buffering capacity and its impact on cell health.

Cause & Effect of pH Destabilization

High cell density is often the initiating factor that leads to a cascade of events culminating in a pH shift that can limit the productivity and longevity of a culture.

G N1 High Viable Cell Density N2 Increased Glucose Consumption N1->N2 N3 High Lactate & H⁺ Production Rate N2->N3 Overflow Metabolism N4 Rapid Depletion of Media Buffer (HCO₃⁻) N3->N4 Acid Load N5 Acidic pH Shift (< 7.2) N4->N5 N6 Inhibition of Cell Growth & Productivity N5->N6 Cellular Stress N7 Base Addition (Control Action) N5->N7 N8 Increased Osmolality N7->N8 Salt Accumulation N8->N6 Osmotic Stress

Caption: Cause-and-effect diagram for lactate-induced pH shifts.

References

Validation & Comparative

Navigating Osmolality in Cell Culture: A Comparative Analysis of Sodium Lactate and Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining optimal cell culture conditions is paramount to achieving reliable and reproducible results. A critical parameter influencing cellular health and productivity is osmolality, the total concentration of solutes in a solution. Two common contributors to osmolality in cell culture media are sodium chloride (NaCl) and sodium lactate (B86563) (NaC₃H₅O₃), the latter often being a metabolic by-product. This guide provides an objective comparison of their effects on culture osmolality, supported by experimental data and detailed protocols, to aid in the strategic management of your cell culture environment.

The accumulation of metabolites and the addition of feeds in fed-batch cultures can lead to a significant increase in the osmolality of the culture medium. Both sodium chloride and sodium lactate contribute to this increase, but their effects on cell growth, productivity, and metabolism can differ. Understanding these differences is crucial for process optimization in biopharmaceutical production and for designing robust in vitro studies.

Comparative Effects on Culture Osmolality and Cell Performance

An increase in osmolality, whether induced by sodium chloride or this compound, generally leads to a reduction in the specific growth rate of cells. However, the impact on productivity, particularly for biologics like monoclonal antibodies (mAbs), can be more nuanced.

Studies on Chinese Hamster Ovary (CHO) cells, a workhorse of the biopharmaceutical industry, have shown that modulating osmolality with NaCl can have a consistently positive effect on specific antibody productivity and titer, up to a certain threshold (e.g., 470 mOsm/kg). In contrast, while increased nutrient feeds that contribute to lactate accumulation also raise osmolality and can increase specific mAb productivity, they may compromise cell growth rate at high concentrations.[1][2]

Below is a summary of experimental data comparing the effects of this compound and sodium chloride on key cell culture parameters.

Parameter This compound Addition Sodium Chloride Addition Control (No Addition) Reference
Peak Osmolality (mOsm/kg) Approximately 400Approximately 400Approximately 350[3]
Viable Cell Density (cells/mL) Lower than control and NaClLower than controlHighest[3]
Cell Viability (%) Maintained at a high level, similar to controlMaintained at a high levelMaintained at a high level[3]
Specific mAb Productivity Increased compared to controlConsistently increased with osmolality up to 470 mOsm/kgBaseline[1]
Titer Increased in some feeding strategiesConsistently increased with osmolality up to 470 mOsm/kgBaseline[1][3]

Experimental Protocol: Comparative Analysis of Osmolality Effects

This protocol outlines a typical experiment to compare the effects of this compound and sodium chloride on the osmolality and performance of a suspension CHO cell culture in a fed-batch process.

1. Cell Line and Culture Medium:

  • Use a CHO cell line producing a monoclonal antibody.
  • The base medium should be a chemically defined CHO medium, with appropriate supplements.

2. Bioreactor Setup and Inoculation:

  • Set up multiple lab-scale bioreactors (e.g., 2L) with controlled temperature, pH, and dissolved oxygen.
  • Inoculate the bioreactors at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).

3. Experimental Conditions:

  • Control Group: No additional this compound or sodium chloride.
  • This compound Group: Add a concentrated solution of this compound to achieve a target initial osmolality (e.g., 350 mOsm/kg, 400 mOsm/kg).
  • Sodium Chloride Group: Add a concentrated solution of sodium chloride to achieve the same target initial osmolalities as the this compound group.

4. Fed-Batch Strategy:

  • Implement a consistent feeding strategy for all bioreactors, providing a nutrient-rich feed solution at regular intervals.

5. Sampling and Analysis:

  • Collect samples daily or every other day.
  • Measure viable cell density and viability using a cell counter.
  • Measure osmolality using an osmometer.
  • Analyze metabolite concentrations (e.g., glucose, lactate, ammonia) using a biochemistry analyzer.
  • Determine mAb titer using methods like Protein A HPLC.

6. Data Analysis:

  • Plot the time-course data for viable cell density, viability, osmolality, and titer for each condition.
  • Calculate specific growth rates and specific productivity to compare the performance under different osmotic conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a comparative study of this compound and sodium chloride on culture osmolality.

G cluster_setup Bioreactor Setup cluster_conditions Experimental Arms cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment A CHO Cell Culture (mAb producing) B Inoculation into Bioreactors A->B C Control B->C Split Culture D This compound Addition B->D Split Culture E Sodium Chloride Addition B->E Split Culture F Daily Sampling C->F D->F E->F G Cell Count & Viability F->G H Osmolality Measurement F->H I Metabolite Analysis F->I J Titer Quantification F->J K Comparative Data Analysis G->K H->K I->K J->K

Experimental workflow for comparing osmolality effects.

Cellular Response to Hyperosmotic Stress

Hyperosmotic conditions trigger a cellular stress response aimed at restoring cell volume and maintaining homeostasis. This involves the activation of various signaling pathways. While the initial osmotic shock is primarily a physical phenomenon, the subsequent cellular adaptations are biologically complex.

An increase in extracellular osmolality leads to water efflux and cell shrinkage. To counteract this, cells activate ion channels and transporters to increase their intracellular ion concentration. Furthermore, they accumulate organic osmolytes to restore cell volume. These processes are energetically demanding and can impact cell proliferation and protein production.

The diagram below depicts a simplified signaling pathway involved in the cellular response to hyperosmotic stress.

G extracellular Increased Extracellular Osmolality (NaCl or this compound) shrinkage Cell Shrinkage extracellular->shrinkage ion_channels Activation of Ion Channels shrinkage->ion_channels stress_kinases Activation of Stress-Activated Protein Kinases (e.g., p38, JNK) shrinkage->stress_kinases ion_influx Increased Intracellular Ion Concentration ion_channels->ion_influx volume_restoration Cell Volume Restoration ion_influx->volume_restoration osmolyte_synthesis Synthesis & Uptake of Organic Osmolytes osmolyte_synthesis->volume_restoration stress_kinases->osmolyte_synthesis gene_expression Altered Gene Expression stress_kinases->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis productivity Altered Protein Productivity gene_expression->productivity

Simplified hyperosmotic stress response pathway.

Conclusion

Both this compound and sodium chloride contribute to the osmolality of cell culture media, with direct consequences for cell growth and productivity. While both can induce hyperosmotic stress, the use of sodium chloride as a tool to intentionally increase osmolality has been shown to be a viable strategy for enhancing specific antibody productivity in some systems. Conversely, the accumulation of this compound as a metabolic by-product needs to be carefully monitored and controlled to prevent detrimental effects on cell growth. By understanding the distinct impacts of these two common salts, researchers can better optimize their cell culture processes for improved outcomes in both research and manufacturing settings.

References

A Researcher's Guide to Assessing Commercial Sodium Lactate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In critical applications such as cell culture, drug formulation, and biochemical assays, even trace impurities can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial sodium lactate (B86563), details potential impurities and their impact on research, and offers guidance on selecting a suitable product for your specific needs.

The Critical Role of Purity in Research Applications

Sodium lactate, the sodium salt of lactic acid, is widely used in research and pharmaceutical applications as a pH buffer, an electrolyte replenisher, and a carbon source in cell culture media. However, the manufacturing process, which often involves fermentation, can introduce a variety of impurities. These contaminants can include stereoisomers (D-lactate), heavy metals, residual solvents, and other organic acids.

The presence of such impurities can have significant consequences:

  • Cell Culture: Unwanted substances can affect cell viability, proliferation rates, and metabolism, potentially altering the cellular phenotype and response to experimental conditions. For instance, only the L-isomer of lactate is typically metabolized by mammalian cells, making the presence of D-lactate an important purity parameter to consider.[1]

  • Drug Formulation: Impurities can compromise the stability, efficacy, and safety of pharmaceutical products.[2] Heavy metals, for example, can catalyze degradation pathways in drug formulations.

  • Biochemical Assays: Contaminants can interfere with enzymatic reactions and other sensitive assays, leading to inaccurate measurements. Heavy metal salts have been shown to inhibit the activity of enzymes like L-lactate dehydrogenase.

Therefore, a thorough assessment of this compound purity is a critical step in ensuring the validity and reproducibility of research findings.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound and to identify and quantify potential impurities. The choice of method will depend on the specific impurities being targeted and the required level of sensitivity.

Analytical MethodTarget AnalytesKey Performance Characteristics
High-Performance Liquid Chromatography (HPLC) This compound (assay), Organic Acids, Stereoisomeric Purity (D/L-Lactate)High precision and accuracy for quantification. Chiral columns can separate D- and L-lactate.
Titration This compound (assay)A cost-effective and straightforward method for determining the overall concentration of this compound.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Elemental Impurities (e.g., Arsenic, Chromium)Highly sensitive method for detecting trace and heavy metals.
Gas Chromatography - Mass Spectrometry (GC-MS) Residual SolventsThe standard method for identifying and quantifying volatile and semi-volatile organic compounds.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the purity of commercial this compound.

Assay and Organic Impurity Profiling by HPLC

This method determines the concentration of this compound and identifies other organic acid impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a solution of 0.1 M sulfuric acid in HPLC-grade water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the sample and a series of known concentration standards. Compare the peak area of the lactate peak in the sample to the standard curve to determine the concentration. Other peaks in the chromatogram indicate the presence of organic impurities.

Determination of Stereoisomeric Purity by Chiral HPLC

This method is crucial for applications where the specific stereoisomer of lactate is important.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A chiral column, such as one based on a cyclodextrin (B1172386) or a protein-based chiral stationary phase.

  • Mobile Phase: The mobile phase will be dependent on the specific chiral column used and should be optimized for the separation of D- and L-lactate. Common mobile phases include mixtures of hexane/isopropanol or aqueous buffers with organic modifiers.

  • Procedure: Inject a standard containing both D- and L-lactate to determine their retention times. Inject the this compound sample to quantify the percentage of each enantiomer.

This compound Assay by Titration

This is a classic and reliable method for determining the overall purity of this compound.

  • Reagents: 0.1 N Perchloric acid, Glacial Acetic Acid, Acetic Anhydride (B1165640), Crystal Violet indicator.

  • Sample Preparation: Accurately weigh approximately 0.6 g of the this compound sample and dissolve it in a mixture of 60 mL of a 1 in 5 mixture of acetic anhydride in glacial acetic acid.

  • Procedure: Add a few drops of crystal violet indicator and titrate with 0.1 N perchloric acid to a blue endpoint. Perform a blank determination and make any necessary corrections. Each mL of 0.1 N perchloric acid is equivalent to 11.21 mg of C3H5NaO3.

Analysis of Elemental Impurities by ICP-MS

This method is essential for detecting heavy metal contamination.

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in high-purity deionized water. The sample may require digestion with nitric acid depending on the specific elements of interest and the sample matrix.

  • Procedure: Introduce the prepared sample into the ICP-MS. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and detect the ions based on their mass-to-charge ratio. Quantification is achieved by comparing the signal intensities to those of certified reference materials.

Visualizing the Purity Assessment Workflow

A systematic approach is necessary to comprehensively evaluate the purity of a commercial this compound sample. The following diagram illustrates a logical workflow for this process.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative Purity & Impurity Analysis cluster_2 Data Evaluation & Decision Sample Receive Commercial This compound Sample Visual_Inspection Visual Inspection (Color, Clarity) Sample->Visual_Inspection Solubility Solubility Test Visual_Inspection->Solubility Assay Assay (Purity) - HPLC - Titration Solubility->Assay Organic_Impurities Organic Impurities - HPLC Solubility->Organic_Impurities Stereoisomeric_Purity Stereoisomeric Purity (D/L-Lactate) - Chiral HPLC Solubility->Stereoisomeric_Purity Elemental_Impurities Elemental Impurities - ICP-MS Solubility->Elemental_Impurities Residual_Solvents Residual Solvents - GC-MS Solubility->Residual_Solvents Compare_Specs Compare Results to Specifications (e.g., USP) Assay->Compare_Specs Organic_Impurities->Compare_Specs Stereoisomeric_Purity->Compare_Specs Elemental_Impurities->Compare_Specs Residual_Solvents->Compare_Specs Assess_Impact Assess Potential Impact on Research Application Compare_Specs->Assess_Impact Decision Accept or Reject Lot Assess_Impact->Decision

Caption: Workflow for assessing the purity of commercial this compound.

Impact of Impurities on Signaling Pathways

The following diagram illustrates a simplified signaling pathway that could be affected by impurities in this compound.

Signaling_Pathway_Impact cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Impurity Impurities (e.g., Heavy Metals, D-Lactate) Impurity->Receptor Interferes with binding Impurity->Kinase1 Inhibits/Activates Impurity->TF Affects activity Sodium_Lactate Sodium L-Lactate Sodium_Lactate->Receptor Binds

Caption: Potential impact of impurities on a cellular signaling pathway.

Conclusion and Recommendations

The purity of this compound is a critical factor that can significantly influence the outcome of research in drug development and life sciences. Researchers should not assume the purity stated on the label is sufficient for their specific application without verification.

Key Recommendations:

  • Request a Certificate of Analysis (CoA): Always obtain a lot-specific CoA from the supplier. This document should provide information on the assay purity and the levels of specific impurities.

  • Consider the Grade: For sensitive applications, select a pharmaceutical or research-grade this compound over a food or technical grade.

  • In-house Verification: When possible, perform in-house analysis, particularly for critical parameters like stereoisomeric purity and elemental impurities, to confirm the supplier's specifications.

  • Supplier Qualification: Establish a relationship with a reputable supplier who can provide consistent quality and detailed product information.

References

Sodium Lactate's Immunomodulatory Effects: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolites within the cellular microenvironment is paramount. Sodium lactate (B86563), long considered a metabolic byproduct, is now emerging as a key signaling molecule with profound and diverse effects on various cell types. This guide provides a comparative analysis of sodium lactate's impact on different immune and cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Effects of this compound on Cellular Phenotypes

The functional consequences of this compound treatment vary significantly across different cell lines. The following tables summarize the key quantitative changes observed in macrophages, CD8+ T cells, and dendritic cells in response to this compound.

Macrophage Polarization

This compound consistently promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is characterized by the upregulation of M2-associated markers and the downregulation of pro-inflammatory M1 markers.

Cell LineTreatmentMarkerChangeReference
Bone Marrow-Derived Macrophages (BMDM)10 mM this compound + LPSArg-1 (Arginase-1)Increased mRNA expression[1][2]
Bone Marrow-Derived Macrophages (BMDM)10 mM this compound + LPSYM-1Increased mRNA expression[1][2]
Bone Marrow-Derived Macrophages (BMDM)10 mM this compound + LPSTGF-βIncreased mRNA expression[1][2]
Bone Marrow-Derived Macrophages (BMDM)10 mM this compound + LPSIL-10Increased mRNA expression[1][2]
U937 (macrophage-like)12 mM this compound + 100 ng/mL LPSIL-1β Secretion~2-fold increase[3][4][5]
U937 (macrophage-like)12 mM this compound + 100 ng/mL LPSIL-6 Secretion~8-fold increase[3][4][5]
CD8+ T Cell Activation and Function

In contrast to its suppressive effects on some immune cells, this compound has been shown to enhance the effector functions of CD8+ T cells, suggesting a role in bolstering anti-tumor immunity.

Cell LineTreatmentMarker/Effector MoleculeChangeReference
Murine CD8+ T cells40 mM this compoundGranzyme B (GzmB)Dose-dependent increase in MFI[6]
Murine CD8+ T cells40 mM this compoundIFN-γ SecretionIncreased[6]
Dendritic Cell Maturation

This compound appears to inhibit the maturation of dendritic cells (DCs), which could have implications for the initiation of adaptive immune responses.

Cell LineTreatmentMarkerChangeReference
Bone Marrow-Derived Dendritic Cells (BMDCs)50 mM this compound + LPS (120h)CD80Decreased expression
Bone Marrow-Derived Dendritic Cells (BMDCs)50 mM this compound + LPS (120h)MHCIIDecreased expression
Bone Marrow-Derived Dendritic Cells (BMDCs)50 mM this compound + LPSIL-12 SecretionSignificantly lower than LPS control

Experimental Protocols

The following are generalized experimental protocols for treating cell lines with this compound, based on methodologies reported in the cited literature.

Macrophage Polarization Assay
  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or U937 cells in appropriate culture plates and allow them to adhere.

  • Pre-treatment (for U937): For U937 cells, pre-expose the cells to the desired concentration of this compound (e.g., 12 mM) for 24 hours.[3][4][5]

  • Stimulation:

    • For BMDMs, treat with lipopolysaccharide (LPS) and the desired concentration of this compound (e.g., 10 mM).[1][2]

    • For U937 cells, after pre-treatment, change the medium and add fresh this compound along with LPS (e.g., 100 ng/mL) for another 24 hours.[3][4][5]

  • Analysis:

    • Gene Expression: Harvest cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of M1 and M2 markers.

    • Protein Secretion: Collect the cell culture supernatant and quantify cytokine concentrations using an enzyme-linked immunosorbent assay (ELISA).

CD8+ T Cell Activation Assay
  • Cell Isolation: Isolate CD8+ T cells from murine spleens.

  • Activation: Activate the purified CD8+ T cells with anti-CD3/CD28 beads and IL-2 in the presence of varying concentrations of pH-neutral this compound (e.g., 10-50 mM) for 72 hours.[6]

  • Analysis:

    • Intracellular Staining: Use flow cytometry to measure the median fluorescence intensity (MFI) of intracellular effector molecules like Granzyme B.

    • Cytokine Secretion: Analyze the concentration of secreted cytokines such as IFN-γ in the culture supernatant by ELISA.

Dendritic Cell Maturation Assay
  • Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs).

  • Treatment: Treat the BMDCs with a specific concentration of this compound (e.g., 50 mM) for a designated period (e.g., 48 or 120 hours).

  • Maturation Induction: Induce maturation by adding LPS to the culture medium.

  • Analysis:

    • Surface Marker Expression: Use flow cytometry to analyze the expression levels of maturation markers such as CD80 and MHCII.

    • Cytokine Production: Measure the concentration of IL-12 in the cell culture supernatant using ELISA.

Signaling Pathways and Experimental Workflows

The diverse effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G Experimental Workflow for this compound Treatment cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in Culture Plate adherence Allow Cells to Adhere cell_seeding->adherence add_lactate Add this compound adherence->add_lactate incubation Incubate for a Defined Period add_lactate->incubation add_stimulant Add Stimulant (e.g., LPS) add_stimulant->incubation harvest_cells Harvest Cells incubation->harvest_cells collect_supernatant Collect Supernatant incubation->collect_supernatant flow_cytometry Flow Cytometry (Markers) harvest_cells->flow_cytometry qpcr qRT-PCR (Gene Expression) harvest_cells->qpcr elisa ELISA (Cytokines) collect_supernatant->elisa

Experimental Workflow

G This compound-Mediated Macrophage M2 Polarization sodium_lactate This compound stat3 STAT3 sodium_lactate->stat3 enhances p_stat3 p-STAT3 stat3->p_stat3 phosphorylation m2_genes M2 Genes (Arg-1, IL-10, etc.) p_stat3->m2_genes promotes transcription

Macrophage M2 Polarization Pathway

G This compound and LPS Synergy in U937 Cells sodium_lactate This compound nfkb NF-κB sodium_lactate->nfkb enhances mapk MAPK sodium_lactate->mapk enhances lps LPS lps->nfkb lps->mapk cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) nfkb->cytokines synergistic effect on expression mapk->cytokines synergistic effect on expression

Synergistic Signaling in U937 Cells

G This compound's Pro-survival Effect in Cancer Cells sodium_lactate This compound pi3k PI3K sodium_lactate->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates bcl2 Bcl-2 mtor->bcl2 upregulates apoptosis Apoptosis bcl2->apoptosis inhibits

Cancer Cell Pro-survival Pathway

References

A Comparative Guide: Sodium Lactate vs. Sodium Citrate as In Vitro Buffering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate buffering agent is a critical determinant of success in in vitro experimental systems. An ideal buffer maintains a stable physiological pH, is non-toxic to cells, and does not interfere with experimental assays. This guide provides a detailed comparison of two commonly used buffering agents, sodium lactate (B86563) and sodium citrate (B86180), to aid researchers in making an informed decision for their specific in vitro applications.

Buffering Performance: A Comparative Analysis

The primary function of a buffering agent is to resist changes in pH. The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has its maximum buffering capacity.

Sodium Lactate , the salt of a monoprotic acid (lactic acid), has a pKa of approximately 3.86. This means its optimal buffering range is between pH 3.0 and 5.0. While it can provide some buffering capacity outside this range, its effectiveness diminishes significantly at physiological pH (7.2-7.4).

Sodium Citrate , the salt of a triprotic acid (citric acid), possesses three pKa values: pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40. This gives sodium citrate a broad buffering range, effectively spanning from pH 3.0 to 6.2. Its multiple pKa values allow it to resist pH changes over a wider range compared to monoprotic buffers like this compound.

Impact on Cell Viability and Proliferation

The ideal buffering agent should be biocompatible and not exert cytotoxic effects on the cells under investigation. The following tables summarize available in vitro cytotoxicity data for this compound and sodium citrate. It is important to note that the data was collected using different cell lines and experimental conditions, warranting careful interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConcentration RangeExposure TimeObserved EffectCitation
Human Umbilical Vein Endothelial Cells (HUVECs)115 µg/ml to 16,000 µg/ml24 and 48 hoursDid not significantly alter cell number.[1]
Human Peritoneal Fibroblasts40 mMNot specifiedInhibited proliferation by 34%, an effect attributed to hyperosmolality.[2]
A549 (lung carcinoma) cells>20 mM>2 weeksDecreased cell proliferation and survival time in glucose-free conditions.[3]
CD8+ T cells40 mM3 daysSlight reduction in proliferation.[4]

Table 2: In Vitro Cytotoxicity of Sodium Citrate

Cell LineConcentration RangeExposure TimeObserved EffectCitation
AY-27 (transformed rat-bladder epithelial cell line)≥50 mM24 hoursDose-related decreases in cell viability and attachment.[5]
AGS (human gastric adenocarcinoma) cells>3.125 mM24, 48, and 72 hoursInhibited cell viability and proliferation in a dose- and time-dependent manner.[6]
HepG2 (hepatocellular carcinoma) cells1 to 20 mM24 hoursDecreased cell viability in a dose-dependent manner.[7]
HepG2 (hepatocellular carcinoma) cells1.5 mM to 60 mM48 hoursInhibited cell proliferation.[8]

Influence on Cellular Signaling Pathways

Beyond their primary buffering function, both lactate and citrate can influence cellular signaling pathways, which can be a critical consideration depending on the experimental context.

This compound: Lactate is increasingly recognized as a signaling molecule. It can enter cells via monocarboxylate transporters (MCTs) and influence various pathways. For instance, in bovine mammary epithelial cells, D-sodium lactate has been shown to exacerbate LPS-induced inflammatory responses by enhancing the activation of the NF-κB signaling pathway through histone lactylation.

lactate_signaling cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound MCT MCT This compound->MCT Lactate Intracellular Lactate MCT->Lactate p300_CBP p300/CBP Lactate->p300_CBP activates Histone Histone p300_CBP->Histone lactylation NF_kB NF-κB Activation Histone->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation

This compound Signaling Pathway

Sodium Citrate: Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle and can also act as a signaling molecule. For example, in the context of cancer cells, extracellular citrate can be taken up and influence metabolic pathways. Studies have shown that citrate can inhibit glycolysis by targeting the enzyme phosphofructokinase (PFK).

citrate_signaling cluster_extracellular Extracellular Space cluster_cell Cell Sodium Citrate Sodium Citrate Citrate_Transporter Citrate Transporter Sodium Citrate->Citrate_Transporter Citrate Intracellular Citrate Citrate_Transporter->Citrate PFK PFK Citrate->PFK Glycolysis Glycolysis Inhibition Inhibition of Glycolysis PFK->Inhibition inhibits

Sodium Citrate Signaling Pathway

Experimental Protocols

Determination of Buffering Capacity

This protocol outlines a general method for determining and comparing the buffering capacity of this compound and sodium citrate solutions in vitro.

buffering_capacity_workflow A Prepare equimolar solutions of This compound and Sodium Citrate B Calibrate pH meter with standard buffers A->B C Measure initial pH of each buffer solution B->C D Titrate with a strong acid (e.g., 0.1 M HCl) in small increments C->D E Record pH after each increment D->E F Plot pH vs. volume of acid added E->F G Determine buffering capacity from the slope of the titration curve F->G cytotoxicity_workflow A Seed cells in a 96-well plate and allow to adhere overnight B Prepare serial dilutions of This compound and Sodium Citrate A->B C Treat cells with different concentrations of the buffer solutions B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well and incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals with DMSO or other suitable solvent E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate cell viability as a percentage of the untreated control G->H

References

A Comparative Analysis of L-Lactate vs. DL-Lactate in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate, traditionally viewed as a metabolic byproduct of glycolysis, is now recognized as a critical signaling molecule and a key player in cellular metabolism. In cell culture, the choice between using the biologically predominant L-lactate isomer or the racemic mixture DL-lactate can have significant implications for experimental outcomes. This guide provides an objective comparison of L-lactate and DL-lactate, supported by experimental data, to aid researchers in selecting the appropriate formulation for their specific cell culture needs.

In mammalian systems, L-lactate is the primary stereoisomer produced and utilized by cells, playing a crucial role in energy metabolism and cell signaling.[1][2] D-lactate, on the other hand, is mainly a product of microbial metabolism and is present in mammals at much lower concentrations, often associated with pathological conditions.[1][2] The use of DL-lactate, a 50:50 mixture of both isomers, introduces a non-physiological component to the cell culture environment, which can lead to different cellular responses compared to L-lactate alone.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from studies comparing the effects of L-lactate and DL-lactate on cell viability and proliferation.

Table 1: Comparative Cytotoxicity of L-Lactic Acid and D,L-Lactic Acid on Mesenchymal Stem Cells (MSCs)

Concentration (mmol/L)L-Lactic Acid (Viability %)D,L-Lactic Acid (Viability %)Key Finding
< 20No significant cytotoxicityNo significant cytotoxicityBoth forms are generally well-tolerated at lower concentrations.[3]
≥ 20Significant cytotoxicityMore pronounced cytotoxicityD-lactate is more cytotoxic than L-lactate at high concentrations.[3]

Source: Adapted from a study on the effects of L-lactic acid and D,L-lactic acid on the viability of mesenchymal stem cells.[3]

Table 2: Proliferative Effects of L-Lactate vs. D-Lactate on Adult Hippocampal Precursor Cells

TreatmentConcentrationEffect on ProliferationKey Finding
L-Lactate≥2 mMSignificant increase in BrdU-positive cellsL-lactate demonstrates a pro-proliferative effect.[4]
D-LactateNot specifiedNo change in proliferationD-lactate did not induce proliferation under the same conditions.[4]
Pyruvate (B1213749)Not specifiedNo change in proliferationThe effect is specific to L-lactate and not a general monocarboxylate effect.[4]

Source: Adapted from a study on the pro-proliferative effect of L-lactate on adult hippocampal precursor cells.[4]

Metabolic and Signaling Differences

L-lactate and D-lactate are not metabolized and do not signal in the same manner within mammalian cells. L-lactate is readily transported into and out of cells by monocarboxylate transporters (MCTs) and can be converted to pyruvate to fuel the TCA cycle.[1][5][6] It also functions as a signaling molecule, influencing pathways such as PI3K/Akt and ERK1/2.[4]

D-lactate, while also transported by MCTs, is metabolized by a different enzyme, D-lactate dehydrogenase, which has lower activity in mammalian cells.[5] Accumulation of D-lactate can lead to cellular stress and has been shown to activate distinct signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways in certain cell types, leading to inflammatory responses.[7][8]

Mandatory Visualization

The following diagrams illustrate the metabolic fates and signaling pathways associated with L-lactate and D-lactate.

cluster_L_Lactate L-Lactate Metabolism Glucose Glucose Pyruvate_L Pyruvate Glucose->Pyruvate_L Glycolysis L_Lactate L-Lactate Pyruvate_L->L_Lactate LDH-A Mitochondrion_L Mitochondrion Pyruvate_L->Mitochondrion_L L_Lactate->Pyruvate_L LDH-B LDHA LDH-A TCA_Cycle_L TCA Cycle Mitochondrion_L->TCA_Cycle_L Energy Production cluster_D_Lactate D-Lactate Metabolism Methylglyoxal Methylglyoxal D_Lactate D-Lactate Methylglyoxal->D_Lactate GLO1/GLO2 Mitochondrion_D Mitochondrion D_Lactate->Mitochondrion_D GLO1_GLO2 GLO1/GLO2 Pyruvate_D Pyruvate Mitochondrion_D->Pyruvate_D LDHD LDHD LDHD cluster_Signaling Comparative Signaling Pathways cluster_L_Signaling L-Lactate Signaling cluster_D_Signaling D-Lactate Signaling L_Lactate L-Lactate PI3K_Akt_L PI3K/Akt Pathway L_Lactate->PI3K_Akt_L ERK12_L ERK1/2 Pathway L_Lactate->ERK12_L DL_Lactate DL-Lactate (contains D-Lactate) MAPK_D MAPK Pathway DL_Lactate->MAPK_D PI3K_Akt_D PI3K/Akt Pathway DL_Lactate->PI3K_Akt_D NFkB_D NF-κB Pathway DL_Lactate->NFkB_D Proliferation Cell Proliferation PI3K_Akt_L->Proliferation ERK12_L->Proliferation Inflammation Inflammatory Response MAPK_D->Inflammation PI3K_Akt_D->Inflammation NFkB_D->Inflammation

References

A Comparative Guide to Titration Methods for Sodium Lactate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of sodium lactate (B86563), a critical component in pharmaceutical formulations. We will delve into the validation of traditional titration techniques and compare their performance against modern chromatographic and enzymatic methods. This objective analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, ensuring accuracy, precision, and regulatory compliance.

Comparison of Analytical Methods

The choice of an analytical method for sodium lactate quantification hinges on various factors, including the sample matrix, required sensitivity, throughput, and available instrumentation. Here, we compare three prevalent methods: Titrimetry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

Data Presentation

The following table summarizes the key validation parameters for each method, offering a clear comparison of their quantitative performance.

Validation ParameterTitration (USP Method)Titration (Modified Metrohm Method)High-Performance Liquid Chromatography (HPLC)Enzymatic Assay
Linearity Range Not explicitly defined, dependent on titrant concentrationNot explicitly defined, dependent on titrant concentration0.001 - 6.07 mg/mL[1][2]0.024 - 12 mM (equivalent to approx. 2.69 - 1344 µg/mL)[3]
Correlation Coefficient (r) Not ApplicableNot Applicable> 0.999[1][2]Not explicitly stated in the provided search results
Accuracy (Recovery %) 97.77%[4]96.56%[4]99.47%[2]Average recovery of 102.5%[5]
Precision (%RSD) 0.53%[4]0.93%[4]< 2%[1]< 2% (as CV%)
Limit of Detection (LOD) Not typically determined for this macrotechniqueNot typically determined for this macrotechnique0.00001 mg/mL (10 ng/mL)[1]0.024 mM (equivalent to approx. 2.69 µg/mL)[3]
Limit of Quantitation (LOQ) Not typically determined for this macrotechniqueNot typically determined for this macrotechnique0.0001 mg/mL (100 ng/mL)[1]Not explicitly stated, but the lower end of the linear range is 0.024 mM[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Titrimetric Method (USP)

This method is a non-aqueous acid-base titration.

Sample Preparation:

  • Accurately weigh a quantity of this compound solution equivalent to about 300 mg of this compound.

  • Dissolve the sample in a mixture of 50 mL of glacial acetic acid and 10 mL of acetic anhydride.

Titration:

  • Titrate the prepared sample with 0.1 N perchloric acid.

  • Determine the endpoint potentiometrically.

  • Perform a blank determination by titrating the solvent mixture without the sample.

  • Calculate the volume of perchloric acid consumed by the sample by subtracting the blank volume.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 11.21 mg of C₃H₅NaO₃.

Titrimetric Method (Modified Metrohm)

This is a simplified aqueous acid-base titration.

Sample Preparation:

  • Accurately weigh a quantity of this compound solution equivalent to about 300 mg of this compound.

  • Dissolve the sample in 50 mL of a 1:1 mixture of deionized water and acetone.

Titration:

  • Titrate the prepared sample directly with 0.1 M hydrochloric acid.

  • Determine the endpoint potentiometrically.

Calculation: The consumption of hydrochloric acid at the equivalence point is used to calculate the this compound content.

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reverse-phase chromatography with UV detection.[1][2]

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., Shim-pack VP-ODS, 4.6 mm × 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of formic acid, dicyclohexylamine, and water (1:1:998, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm.[1][2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 20 µL.[2]

Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.51-6.07 mg/mL).[2]

  • Dilute the this compound sample to be analyzed with the mobile phase to fall within the calibration range.

Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Enzymatic Assay (L-Lactate Dehydrogenase)

This colorimetric assay is based on the enzymatic conversion of lactate.[3][6]

Principle: L-lactate dehydrogenase (LDH) catalyzes the oxidation of L-lactate to pyruvate. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is reduced to NADH. The increase in NADH is directly proportional to the lactate concentration and can be measured by the change in absorbance at 340 nm.[3]

Reagents:

  • Glycine (B1666218) buffer

  • NAD⁺ solution

  • L-Lactate Dehydrogenase (from bovine heart)

  • This compound standard solution

Procedure:

  • Prepare a reaction mixture containing the glycine buffer and NAD⁺ solution.

  • Prepare a series of this compound standards and the unknown samples.

  • Add the standards and samples to separate wells of a microplate.

  • Add the LDH enzyme solution to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37 °C).

  • Measure the absorbance at 340 nm at different time points or after a fixed incubation time.

  • Construct a standard curve by plotting the change in absorbance against the concentration of the lactate standards.

  • Determine the lactate concentration in the samples from the standard curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

Titration_Workflow cluster_USP USP Titration Method cluster_Metrohm Modified Metrohm Titration Method USP_Start Start USP_SamplePrep Sample Preparation: Dissolve ~300mg this compound in Glacial Acetic Acid & Acetic Anhydride USP_Start->USP_SamplePrep USP_BlankPrep Blank Preparation: Solvent mixture only USP_Start->USP_BlankPrep USP_TitrateSample Titrate Sample with 0.1 N Perchloric Acid (Potentiometric Endpoint) USP_SamplePrep->USP_TitrateSample USP_TitrateBlank Titrate Blank with 0.1 N Perchloric Acid USP_BlankPrep->USP_TitrateBlank USP_Calculate Calculate this compound Content USP_TitrateSample->USP_Calculate USP_TitrateBlank->USP_Calculate USP_End End USP_Calculate->USP_End Metrohm_Start Start Metrohm_SamplePrep Sample Preparation: Dissolve ~300mg this compound in Water & Acetone (1:1) Metrohm_Start->Metrohm_SamplePrep Metrohm_Titrate Titrate with 0.1 M HCl (Potentiometric Endpoint) Metrohm_SamplePrep->Metrohm_Titrate Metrohm_Calculate Calculate this compound Content Metrohm_Titrate->Metrohm_Calculate Metrohm_End End Metrohm_Calculate->Metrohm_End

Caption: Experimental workflows for the USP and Modified Metrohm titration methods.

HPLC_Workflow cluster_HPLC HPLC Method Workflow HPLC_Start Start HPLC_StdPrep Standard Preparation: Prepare calibration standards HPLC_Start->HPLC_StdPrep HPLC_SamplePrep Sample Preparation: Dilute sample to fall within calibration range HPLC_Start->HPLC_SamplePrep HPLC_Inject Inject Standards and Samples into HPLC System HPLC_StdPrep->HPLC_Inject HPLC_SamplePrep->HPLC_Inject HPLC_Chromatography Chromatographic Separation (C18 Column, UV Detection) HPLC_Inject->HPLC_Chromatography HPLC_DataAcquisition Data Acquisition: Record Chromatograms HPLC_Chromatography->HPLC_DataAcquisition HPLC_Analysis Data Analysis: Construct calibration curve and quantify sample concentration HPLC_DataAcquisition->HPLC_Analysis HPLC_End End HPLC_Analysis->HPLC_End

Caption: Experimental workflow for the HPLC method for this compound quantification.

Enzymatic_Assay_Workflow cluster_Enzymatic Enzymatic Assay Workflow Enz_Start Start Enz_ReagentPrep Reagent Preparation: Reaction mixture (Buffer, NAD+) Enz_Start->Enz_ReagentPrep Enz_StdPrep Standard Preparation: Prepare lactate standards Enz_Start->Enz_StdPrep Enz_SamplePrep Sample Preparation Enz_Start->Enz_SamplePrep Enz_ReactionSetup Reaction Setup: Add reagents, standards, and samples to microplate Enz_ReagentPrep->Enz_ReactionSetup Enz_StdPrep->Enz_ReactionSetup Enz_SamplePrep->Enz_ReactionSetup Enz_Initiate Initiate Reaction: Add L-Lactate Dehydrogenase Enz_ReactionSetup->Enz_Initiate Enz_Incubate Incubate at controlled temperature Enz_Initiate->Enz_Incubate Enz_Measure Measure Absorbance at 340 nm Enz_Incubate->Enz_Measure Enz_Analyze Data Analysis: Construct standard curve and determine sample concentration Enz_Measure->Enz_Analyze Enz_End End Enz_Analyze->Enz_End

Caption: Experimental workflow for the enzymatic assay for lactate quantification.

References

Emerging & Innovative Applications

Application Notes and Protocols: The Influence of Sodium Lactate on Biofilm Formation and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. These biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. Understanding the factors that influence biofilm formation is crucial for developing effective control strategies. Sodium lactate (B86563), the sodium salt of lactic acid, is a widely used compound in the food and pharmaceutical industries. Recent research has shed light on its potential role in modulating biofilm formation and development, with effects varying depending on the bacterial species and environmental conditions.

These application notes provide a comprehensive overview of the influence of sodium lactate on biofilm formation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Data Presentation: Quantitative Effects of this compound on Biofilm Formation

The following tables summarize the quantitative effects of this compound on biofilm formation in various bacterial species.

Table 1: Inhibitory Effect of this compound on Salmonella enterica serovar Typhimurium Biofilm Formation

This compound Concentration (mM)Biofilm Mass Reduction (%)Reference
12.5Noticeable hindrance of curli and cellulose (B213188) production[1]
25Significant hindrance of curli and cellulose production[1]
50Significant decrease in biofilm mass[1]
100Further significant decrease in biofilm mass[1]

Table 2: Influence of Lactate on Biofilm Formation in Other Bacterial Species

Bacterial SpeciesLactate EffectKey FindingsReference(s)
Pseudomonas aeruginosaStimulatoryL-lactate supplementation promotes biofilm growth.[2]
Pseudomonas aeruginosaInhibitory (in combination)A combination of KCl, this compound (NaL), and Sodium Citrate (NaC) inhibited pyocyanin (B1662382) biosynthesis and protease activity, which are virulence factors associated with biofilm.[3]
Staphylococcus aureusComplex/IndirectBiofilm-derived lactate reprograms the host immune response by inhibiting HDAC11, which is critical for biofilm persistence. The direct effect of exogenous this compound on biofilm mass is less clear and can be influenced by other factors like NaCl concentration.[4]
Aggregatibacter actinomycetemcomitansStimulatoryL-lactate supplementation led to increased biofilm layering and growth.

Mechanisms of Action

This compound influences biofilm formation through several mechanisms, which can be broadly categorized as:

  • Modulation of Gene Expression: this compound has been shown to alter the transcription of genes crucial for biofilm formation. In S. Typhimurium, it inhibits the expression of csgD, a master regulator of biofilm formation, and csgA, which encodes the major curli subunit. Conversely, it upregulates the flagellar subunit gene fliC, promoting motility over a sessile lifestyle.[1]

  • Interference with Second Messenger Signaling: A key mechanism of biofilm inhibition in S. Typhimurium by lactate is the reduction of intracellular levels of cyclic diguanylate (c-di-GMP), a critical second messenger that positively regulates biofilm formation in many bacteria.[1][5]

  • Metabolic Influence: As a carbon source, lactate can influence bacterial metabolism, which in turn affects biofilm development. For instance, in P. aeruginosa, lactate can be utilized as a substrate, potentially fueling the metabolic processes required for biofilm growth.[2][6]

  • pH and Osmotic Effects: While the primary antimicrobial effect of organic acids is often attributed to the undissociated form, the lactate ion itself can contribute to growth inhibition, particularly at lower pH. Additionally, high concentrations of this compound can exert osmotic stress, which can influence biofilm formation, although this effect is often intertwined with the presence of other salts like NaCl.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Biofilm Inhibition in Salmonella Typhimurium

G This compound Signaling in S. Typhimurium Biofilm Inhibition sodium_lactate This compound btsSR BtsSR Two-Component System sodium_lactate->btsSR activates c_di_GMP Reduced c-di-GMP levels sodium_lactate->c_di_GMP leads to fliC fliC Transcription (Flagellar Subunit) sodium_lactate->fliC promotes csgD csgD Transcription (Master Biofilm Regulator) btsSR->csgD inhibits c_di_GMP->csgD inhibits curli_cellulose Curli and Cellulose Production csgD->curli_cellulose activates biofilm_formation Biofilm Formation curli_cellulose->biofilm_formation promotes motility Motility fliC->motility promotes biofilm_formation->motility inversely related

Caption: this compound inhibits S. Typhimurium biofilm by activating BtsSR and reducing c-di-GMP.

Experimental Workflow for Crystal Violet Biofilm Assay with this compound

G Workflow for Crystal Violet Biofilm Assay start Start: Prepare bacterial culture and this compound solutions inoculate Inoculate 96-well plate with bacterial suspension and varying concentrations of this compound start->inoculate incubate Incubate plate to allow biofilm formation (e.g., 24-48h at 37°C) inoculate->incubate wash_planktonic Remove planktonic cells by washing with PBS incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_excess Wash away excess stain stain->wash_excess solubilize Solubilize bound stain with ethanol (B145695) or acetic acid wash_excess->solubilize measure Measure absorbance (e.g., at 570-595 nm) solubilize->measure end End: Quantify biofilm biomass measure->end

Caption: Step-by-step workflow for quantifying biofilm formation with this compound using crystal violet.

Experimental Protocols

Protocol 1: Quantitative Assessment of Biofilm Inhibition by this compound using Crystal Violet Staining

This protocol is designed to quantify the effect of different concentrations of this compound on the total biomass of a bacterial biofilm.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa, S. Typhimurium)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Sterile this compound stock solution (e.g., 1 M in distilled water, filter-sterilized)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the desired bacterium into 5 mL of the appropriate growth medium. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Plate Setup:

    • Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations in the wells.

    • To each well of a 96-well plate, add 100 µL of the prepared bacterial suspension.

    • Add 100 µL of the different this compound dilutions to the respective wells.

    • Include a positive control (bacteria with medium only, no this compound) and a negative control (medium only). It is recommended to perform each condition in at least triplicate.

  • Incubation: Cover the plate and incubate at the optimal temperature for 24 to 48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) cells from each well by inverting the plate and gently tapping it on a paper towel.

    • Gently wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the well.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 15-20 minutes.

  • Washing:

    • Discard the crystal violet solution.

    • Wash the wells thoroughly with distilled water to remove excess stain. Repeat this step 3-4 times until the water runs clear.

    • Invert the plate and tap it on a paper towel to remove any remaining water. Allow the plate to air dry.

  • Solubilization:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate the plate for 10-15 minutes at room temperature with gentle shaking to ensure complete solubilization.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance (Optical Density) at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control from all readings. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Protocol 2: Analysis of Biofilm-Related Gene Expression using qRT-PCR

This protocol outlines the steps to assess the effect of this compound on the expression of key biofilm-related genes.

Materials:

  • Bacterial culture grown in the presence and absence of this compound (as described in Protocol 1, but in larger volumes, e.g., 6-well plates or flasks)

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase and corresponding reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., csgD, icaA, lasI, rhlI) and a housekeeping gene (e.g., 16S rRNA, gyrB)

  • qPCR instrument

Procedure:

  • Biofilm Culture: Grow biofilms in the presence of a specific concentration of this compound and a control without this compound, as determined from preliminary experiments.

  • RNA Extraction:

    • Harvest the biofilm-associated cells by scraping or sonication.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.

Conclusion

This compound exhibits a multifaceted influence on biofilm formation that is highly dependent on the bacterial species and the specific environmental context. While it can act as an inhibitor for some pathogens like S. Typhimurium by interfering with key regulatory pathways, it may promote biofilm growth in others, such as P. aeruginosa, by serving as a metabolic substrate. The provided data and protocols offer a framework for researchers to systematically investigate the effects of this compound on biofilms of interest, contributing to a deeper understanding of its potential applications in biofilm control and management.

References

Application Notes and Protocols: Investigating the Effect of Sodium Lactate on Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research has unveiled a significant role for the metabolic byproduct lactate (B86563) in the modulation of host-pathogen interactions, particularly in the context of viral infections. Sodium lactate, the sodium salt of lactic acid, has been shown to influence the replication of a variety of viruses, often by impacting the host's innate immune response. These application notes provide a comprehensive overview of the current understanding of the effects of this compound on viral replication and offer detailed protocols for investigating these phenomena. The findings suggest that targeting lactate metabolism may represent a novel therapeutic strategy for various viral diseases.

Mechanism of Action: Modulation of Innate Immunity

A primary mechanism by which this compound influences viral replication is through the suppression of the type I interferon (IFN) response.[1][2][3] Lactate has been identified as a natural suppressor of the RIG-I-like receptor (RLR) signaling pathway.[3] Specifically, lactate can directly bind to the mitochondrial antiviral-signaling protein (MAVS), a key adaptor protein in this pathway.[3][4] This interaction prevents the aggregation of MAVS, which is a critical step for the downstream activation of transcription factors that lead to the production of type I IFNs.[3][4][5] By inhibiting the IFN response, lactate creates a more permissive environment for viral replication.[1][2][6]

For some viruses, like Classical Swine Fever Virus (CSFV), lactate has also been shown to promote viral replication by enhancing cholesterol biosynthesis.[7][8] Conversely, for viruses such as Herpes Simplex Virus (HSV), lactic acid (the protonated form of lactate) has demonstrated antiviral activity, particularly at a low pH which is characteristic of the vaginal mucosa.[9][10][11] This highlights the context-dependent nature of lactate's effect on viral replication.

Data Presentation

The following tables summarize the quantitative data from key studies on the effect of this compound on various viruses.

Table 1: Effect of this compound/Lactate on Viral Replication In Vitro

VirusCell TypeLactate ConcentrationEffect on Viral Titer/ReplicationReference
Senecavirus A (SVA)PK-15 cells5 mM, 10 mMIncreased SVA VP2 mRNA and protein levels.[1][12][1][12]
Porcine Epidemic Diarrhea Virus (PEDV)Vero cells10 mM, 20 mMPromoted PEDV N mRNA and protein levels, and increased viral titers.[1][6][13][1][6][13]
Influenza A Virus (IAV)Human Primary Airway Epithelium10 mMIncreased viral M2 RNA and NS1 protein expression.[2][14][15][2][14][15]
SARS-CoV-2Human Primary Airway Epithelium10 mMLimited SARS-CoV-2 replication.[14][15][14][15]
Classical Swine Fever Virus (CSFV)PK-15 cellsNot specifiedPromoted viral replication.[7][8][16][7][8][16]
Herpes Simplex Virus 1 & 2 (HSV-1 & 2)Vero cells1% Lactic Acid (pH 4.0)Reduced viral titers by ≥5 log10.[3][7][9][3][7][9]

Table 2: Effect of this compound on Host Immune Response In Vitro

VirusCell TypeLactate ConcentrationEffect on Immune ResponseReference
Senecavirus A (SVA)PK-15 cells5 mM, 10 mMReduced mRNA expression of IFNβ, IFNα, ISG-15, IL-6, and IFIT1.[6][6]
Influenza A Virus (IAV)Human Primary Airway Epithelium10 mMDecreased type I IFN production.[2][14][2][14]
Classical Swine Fever Virus (CSFV)PK-15 cellsNot specifiedDisrupted the type I interferon response.[8][16][8][16]

Table 3: Effect of this compound on Viral Replication and Immune Response In Vivo (Mouse Model)

VirusMouse StrainThis compound DosageEffect on Viral LoadEffect on Immune ResponseReference
Senecavirus A (SVA)Not specified1 g/kgIncreased SVA mRNA levels in the heart.[1][12][17]Reduced mRNA levels of IFNα, IFNβ, ISG15, RIG-I, and IL-6.[1][17][18][1][12][17][18]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on viral replication.

Protocol 1: In Vitro Viral Infection with this compound Treatment

Objective: To determine the effect of this compound on viral replication in a cell culture model.

Materials:

  • Host cells permissive to the virus of interest (e.g., PK-15, Vero, Human Primary Airway Epithelial cells)

  • Complete cell culture medium (e.g., DMEM)

  • Virus stock of known titer

  • This compound solution (sterile, pH-adjusted)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and culture until they form a confluent monolayer.

  • This compound Treatment:

    • Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 5 mM, 10 mM, 20 mM). A vehicle control (medium without this compound) should be included. Incubate for a specified period (e.g., 1 hour) before infection.[14][15]

    • Co-treatment: Add the this compound-containing medium at the same time as the virus.

    • Post-treatment: Add the this compound-containing medium after the virus adsorption period.

  • Viral Infection:

    • Dilute the virus stock in serum-free medium to achieve the desired multiplicity of infection (MOI).

    • Aspirate the medium from the cells and inoculate with the diluted virus.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Incubation:

    • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add fresh culture medium (with or without this compound, depending on the experimental design).

    • Incubate the infected cells for a time course appropriate for the virus (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, collect the cell culture supernatant and/or cell lysates for downstream analysis (viral titer, RNA, or protein quantification).

Protocol 2: Quantification of Viral Load by Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To measure the amount of viral RNA in infected cells or supernatant following this compound treatment.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Virus-specific forward and reverse primers

  • Housekeeping gene primers (for normalization, e.g., β-actin, GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell lysates or supernatant using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the viral gene of interest, and cDNA template.

    • Set up parallel reactions for a housekeeping gene for data normalization.

    • Include no-template controls to check for contamination.

  • qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target viral gene and the housekeeping gene. Calculate the relative viral RNA expression using the ΔΔCt method.

Protocol 3: Determination of Infectious Viral Titer by Plaque Assay

Objective: To quantify the number of infectious viral particles produced in the presence or absence of this compound.

Materials:

  • Permissive host cells for plaque formation (e.g., Vero cells)

  • 6-well or 12-well cell culture plates

  • Cell culture medium

  • Virus-containing supernatant from Protocol 1

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed permissive cells in multi-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in serum-free medium.

  • Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining:

    • Fix the cells with the fixing solution.

    • Remove the overlay and stain the cells with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

  • Plaque Counting: Count the number of plaques in each well. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[19][20][21]

Protocol 4: Analysis of Host Immune Gene Expression by qRT-PCR

Objective: To measure the effect of this compound on the expression of key innate immune genes (e.g., IFNs, ISGs).

Procedure: This protocol is identical to Protocol 2, but instead of using virus-specific primers, primers specific for host immune genes (e.g., IFN-β, ISG15, RIG-I) are used.

Protocol 5: Western Blot Analysis of Signaling Proteins

Objective: To detect changes in the protein levels and activation state of key signaling molecules (e.g., MAVS, RIG-I) following this compound treatment.

Materials:

  • Cell lysates from Protocol 1

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MAVS, anti-RIG-I, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against the proteins of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

Signaling_Pathway cluster_Virus Viral Infection cluster_Host_Cell Host Cell Cytoplasm cluster_Replication Outcome Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses MAVS MAVS RIG-I->MAVS activates IRF3/7 IRF3/7 MAVS->IRF3/7 activates Viral Replication Viral Replication Type I IFN (IFN-α/β) Type I IFN (IFN-α/β) IRF3/7->Type I IFN (IFN-α/β) induces transcription Antiviral State Antiviral State Type I IFN (IFN-α/β)->Antiviral State induces Antiviral State->Viral Replication inhibits Lactate Lactate Lactate->MAVS inhibits aggregation

Caption: Lactate inhibits the RLR signaling pathway to promote viral replication.

Experimental_Workflow cluster_Analysis Downstream Analysis Cell_Culture 1. Seed Host Cells Treatment 2. Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Infection 3. Infect with Virus Treatment->Infection Incubation 4. Incubate for Time Course Infection->Incubation Sample_Collection 5. Collect Supernatant & Cell Lysate Incubation->Sample_Collection Viral_Titer Viral Titer (Plaque Assay) Sample_Collection->Viral_Titer Viral_RNA Viral RNA (qRT-PCR) Sample_Collection->Viral_RNA Host_Response Host Gene Expression (qRT-PCR) Sample_Collection->Host_Response Protein_Analysis Protein Levels (Western Blot) Sample_Collection->Protein_Analysis

Caption: General experimental workflow for investigating the effect of this compound.

References

Sodium Lactate: Application Notes and Protocols for Tissue Engineering and Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, has emerged as a significant bioactive molecule in the field of tissue engineering and regenerative medicine. Traditionally viewed as a metabolic byproduct, recent studies have elucidated its multifaceted roles in promoting cellular processes crucial for tissue repair and regeneration. This document provides detailed application notes and protocols for utilizing sodium lactate to enhance tissue engineering strategies, focusing on its effects on angiogenesis, cell fate, and biomaterial modification.

Key Applications and Mechanisms of Action

This compound has demonstrated significant potential in several key areas of regenerative medicine:

  • Angiogenesis: this compound stimulates the formation of new blood vessels, a critical step in wound healing and tissue vascularization. It has been shown to upregulate the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3]

  • Wound Healing: By promoting angiogenesis and stimulating collagen synthesis by fibroblasts, this compound can accelerate wound closure and improve the quality of tissue repair.[1][4][5]

  • Stem Cell Modulation: Low concentrations of this compound (e.g., 1 mM) have been found to promote the "stemness" of human mesenchymal stem cells (MSCs) by upregulating glycolysis through a mechanism involving lysine (B10760008) demethylase 6B (KDM6B).[6]

  • Biomaterial Modification: this compound can be incorporated into biomaterials such as collagen hydrogels and chitosan-based conduits to enhance their bioactivity and mechanical properties.[7][8] For instance, modifying collagen hydrogels with 80 mM this compound can increase their resistance to biodegradation.[7][9]

  • Immunomodulation: this compound can influence macrophage polarization, promoting a shift towards an anti-inflammatory M2 phenotype, which is beneficial for tissue repair. This is partly mediated through the activation of the STAT3 signaling pathway.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound in various in vitro and in vivo models.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell TypeApplicationEffective ConcentrationObserved EffectReference(s)
Human Mesenchymal Stem Cells (MSCs)Promotion of Stemness1 mMEnhanced colony-forming ability and pluripotent gene expression.[6]
Human FibroblastsCollagen Synthesis40 mMIncreased collagen production.[5]
Human Fibroblasts and Endothelial CellsCell Viability1-10 mMTolerated by cells.[11][12]
Human Fibroblasts and Endothelial CellsCell Viability≥20 mMSeverely compromised cell viability.[11][12]
Bone Marrow-Derived Macrophages (BMDMs)M2 PolarizationNot SpecifiedRepressed pro-inflammatory markers and increased anti-inflammatory markers.[10]

Table 2: Effects of this compound on Biomaterial Properties

BiomaterialThis compound ConcentrationModificationOutcomeReference(s)
Denatured Collagen Hydrogel80 mMIncorporation into hydrogel solutionIncreased resistance to biodegradation and enhanced mechanical strength.[7][9]
Chitosan-Hydroxyapatite/Polycaprolactone ConduitsNot SpecifiedIncorporation into electrodepositsImproved bioactive, biological, and physicochemical properties for nerve regeneration.[8]

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound in tissue engineering research.

Protocol 1: Preparation of this compound-Modified Collagen Hydrogels

This protocol describes the preparation of a collagen hydrogel modified with this compound to enhance its biostability.

Materials:

  • Denatured Type I Collagen

  • This compound Solution (e.g., 80 mM)

  • 10X Phosphate-Buffered Saline (PBS)

  • Sterile Deionized Water

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Prepare the this compound solution to the desired final concentration (e.g., 80 mM) in sterile deionized water.

  • On ice, mix the denatured type I collagen solution with the this compound solution.

  • Add 10X PBS to the mixture to a final concentration of 1X.

  • Adjust the pH of the collagen-sodium lactate solution to 7.2-7.4 using 1 M NaOH. Perform this step on ice to prevent premature gelation.

  • The final collagen concentration will depend on the desired stiffness of the hydrogel.

  • Pipette the neutralized collagen-sodium lactate solution into a culture plate or mold.

  • Incubate at 37°C for 30-60 minutes, or until gelation is complete.

  • The hydrogel is now ready for cell seeding or further analysis.

Protocol 2: In Vitro Angiogenesis Assay - Endothelial Cell Tube Formation

This protocol assesses the pro-angiogenic potential of this compound by observing the formation of capillary-like structures by endothelial cells.[6][7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Sodium L-Lactate solution (sterile, cell culture grade)

  • 24-well tissue culture plate

  • Calcein AM (for visualization)

Procedure:

  • Thaw the BME on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with a thin layer of BME (approximately 250 µL per well).

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 containing the desired concentration of this compound (e.g., 1-10 mM). A control group with no this compound should be included.

  • Seed the HUVEC suspension onto the solidified BME at a density of 5 x 10^4 to 1 x 10^5 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • After incubation, visualize the tube formation using a phase-contrast microscope.

  • For quantification, the cells can be stained with Calcein AM, and images can be analyzed using software such as ImageJ with an angiogenesis analyzer plugin to measure parameters like total tube length, number of junctions, and number of loops.

Protocol 3: Wound Healing (Scratch) Assay

This protocol evaluates the effect of this compound on collective cell migration.[13][14][15][16]

Materials:

  • Adherent cell line (e.g., fibroblasts or endothelial cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Sodium L-Lactate solution

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a wound healing assay insert

  • Microscope with a camera

Procedure:

  • Seed the cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Once the cells are confluent, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh serum-free medium containing the desired concentration of this compound to the wells. Include a vehicle control.

  • Capture an initial image (T=0) of the scratch in each well.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software.

Protocol 4: Immunofluorescence Staining for HIF-1α

This protocol allows for the visualization of HIF-1α stabilization in cells treated with this compound.[4][17][18]

Materials:

  • Cells cultured on glass coverslips

  • Sodium L-Lactate solution

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against HIF-1α

  • Fluorochrome-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time to induce HIF-1α stabilization. A positive control (e.g., cells treated with a hypoxia-mimicking agent like cobalt chloride) should be included.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of this compound in tissue engineering.

Sodium_Lactate_Angiogenesis_Pathway SodiumLactate This compound HIF1a_Stabilization HIF-1α Stabilization SodiumLactate->HIF1a_Stabilization VEGF_Upregulation VEGF Upregulation HIF1a_Stabilization->VEGF_Upregulation EndothelialCell Endothelial Cell Activation VEGF_Upregulation->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: this compound-Induced Angiogenesis Signaling Pathway.

MSC_Stemness_Workflow cluster_workflow Experimental Workflow: MSC Stemness MSC_Culture Culture Human MSCs SL_Treatment Treat with 1 mM This compound MSC_Culture->SL_Treatment Colony_Assay Colony-Forming Unit Assay SL_Treatment->Colony_Assay Gene_Expression Pluripotent Gene Expression Analysis (qRT-PCR) SL_Treatment->Gene_Expression Analysis Data Analysis Colony_Assay->Analysis Gene_Expression->Analysis

Caption: Workflow for Assessing MSC Stemness with this compound.

Macrophage_Polarization_Pathway SodiumLactate This compound STAT3_Phosphorylation STAT3 Phosphorylation SodiumLactate->STAT3_Phosphorylation M2_Genes Upregulation of M2 Genes (Arg-1, IL-10, TGF-β) STAT3_Phosphorylation->M2_Genes M1_Genes Downregulation of M1 Genes (IL-6, TNF-α) STAT3_Phosphorylation->M1_Genes M2_Polarization M2 Macrophage Polarization M2_Genes->M2_Polarization M1_Genes->M2_Polarization

Caption: this compound-Mediated M2 Macrophage Polarization.

Conclusion

This compound is a promising and versatile tool for researchers in tissue engineering and regenerative medicine. Its ability to promote angiogenesis, enhance wound healing, maintain stem cell potency, and functionalize biomaterials makes it a valuable component in the development of novel therapeutic strategies. The protocols and data presented in this document provide a foundation for the effective application of this compound in a research setting. Further investigation into its mechanisms of action and optimization of its use in specific tissue engineering applications will continue to expand its potential in this exciting field.

References

Application Notes and Protocols: Exploring the Immunomodulatory Effects of Sodium Lactate on T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate (B86563), traditionally viewed as a metabolic waste product, is now recognized as a critical signaling molecule within the immune system, exerting profound immunomodulatory effects. As the salt of lactic acid, sodium lactate provides a pH-neutral means to investigate the biological roles of the lactate anion, independent of pH-associated stress. This is particularly relevant in the tumor microenvironment and sites of inflammation where lactate concentrations are significantly elevated. Understanding the impact of this compound on T cell function is crucial for developing novel therapeutic strategies in immuno-oncology and autoimmune diseases.

These application notes provide a summary of the key effects of this compound on T cells, supported by quantitative data from recent literature. Furthermore, we present detailed protocols for essential in vitro assays to study these immunomodulatory effects, along with visual guides to the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Effects of this compound on CD8+ T Cell Phenotype and Function
ParameterT Cell TypeConditionEffectReference
Proliferation Mouse CD8+72h activation with anti-CD3/CD28 + 10-50 mM this compoundMinimal effect on cell proliferation and expansion.[1][2][1][2]
Cytotoxicity Mouse CD8+72h activation with 40 mM this compoundIncreased cytotoxicity against tumor target cells.[3][3]
Cytokine Production Mouse CD8+72h activation with 40 mM this compoundIncreased secretion of IFN-γ.[2][3][2][3]
Human CD8+Ex vivo activation with excess this compoundIncreased production of IFN-γ, IL-2, and TNF-α.[4][5][4][5]
Activation/Differentiation Markers Mouse CD8+72h activation with 40 mM this compoundIncreased expression of Granzyme B, CD44, CTLA-4, 4-1BB, ICOS.[2][3][6] Decreased expression of CD62L, T-bet, CD27, PD-1.[3][2][3][6]
Metabolism Mouse CD8+Acute exposure to 40 mM this compoundReduced Extracellular Acidification Rate (ECAR), increased Oxygen Consumption Rate (OCR).[1][2][1][2]
Mouse CD8+72h activation with 40 mM this compoundEnhanced metabolic capacity with increased glycolysis and TCA cycle flux.[1][1]
Table 2: Effects of this compound on CD4+ T Cell Phenotype and Function
ParameterT Cell TypeConditionEffectReference
Motility Human CD4+Chemotaxis assay with 10 mM this compoundInhibition of T cell motility.[7][7]
Differentiation Human CD4+In vitro culture with this compoundInduces a switch towards the Th17 subset, increasing IL-17 production.[7][8][7][8]
Mouse CD4+In vitro culture with 10 mM this compoundPromotes differentiation into regulatory T cells (Tregs).[9][10][9][10]
Cytokine Production Human CD4+In vitro culture with this compoundIncreased IL-17 production.[7][7]
Human CD4+ from RA patientsIn vitro stimulation with this compoundUpregulated IL-21 secretion.[11][11]
Metabolism Human CD4+Basal conditions with 10 mM this compoundDecreased Extracellular Acidification Rate (ECAR), indicating reduced glycolytic flux.[7][7]
Activation Markers Human CD4+ from RA patientsIn vitro stimulation with this compoundIncreased expression of PD-1, ICOS, and CD25.[11][11]

Mandatory Visualizations

experimental_workflow Experimental Workflow for T Cell Analysis cluster_isolation 1. T Cell Isolation cluster_activation 2. T Cell Activation and Treatment cluster_assays 3. Functional and Phenotypic Assays isolation Isolate T cells from spleen or PBMCs activation Activate T cells with anti-CD3/CD28 beads isolation->activation treatment Treat with this compound (e.g., 10-40 mM) or NaCl control activation->treatment proliferation Proliferation Assay (CFSE/CTV) treatment->proliferation phenotyping Phenotyping (Flow Cytometry) treatment->phenotyping cytokine Cytokine Analysis (Intracellular Staining/ELISA) treatment->cytokine metabolism Metabolic Analysis (Seahorse Assay) treatment->metabolism lactate_signaling_pathway Lactate Signaling in T Cells cluster_extracellular Extracellular Space cluster_cd4 CD4+ T Cell cluster_cd8 CD8+ T Cell NaLac This compound SLC5A12 SLC5A12 (Transporter) NaLac->SLC5A12 MCT1 MCT1 (Transporter) NaLac->MCT1 CD4_metabolism Inhibition of Glycolysis SLC5A12->CD4_metabolism CD4_function ↓ Motility ↑ Th17 Differentiation ↑ IL-17 Production CD4_metabolism->CD4_function CD8_metabolism ↑ TCA Cycle ↑ Oxidative Phosphorylation MCT1->CD8_metabolism CD8_function ↑ IFN-γ & Granzyme B ↑ Cytotoxicity ↑ Stemness CD8_metabolism->CD8_function

References

Application Notes and Protocols: The Role of Sodium Lactate in Gut Microbiome and Host Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lactate (B86563), the sodium salt of lactic acid, is increasingly recognized not merely as a metabolic byproduct but as a key signaling molecule and metabolic regulator within the gastrointestinal tract. Produced by a variety of gut microbes, particularly Lactic Acid Bacteria (LAB) like Lactobacillus and Bifidobacterium, and also by host cells, lactate plays a multifaceted role in shaping the gut microbiome, influencing host metabolism, and maintaining intestinal homeostasis.[1][2][3] These application notes provide a comprehensive overview of the functions of sodium lactate in the gut, along with detailed protocols for investigating its effects.

Lactate's influence is concentration and pH-dependent. In a healthy colon, lactate concentrations are typically low as it is rapidly consumed by other bacteria and converted into beneficial short-chain fatty acids (SCFAs) such as butyrate (B1204436) and propionate (B1217596).[1][4][5] However, under certain conditions, such as dysbiosis or at a lower pH, lactate can accumulate and alter the microbial landscape.[6][7][8]

Beyond its role as a metabolic substrate for microbes, lactate acts as a signaling molecule, primarily through the G protein-coupled receptor 81 (GPR81).[9][10] Activation of GPR81 in intestinal immune and epithelial cells has been shown to exert anti-inflammatory effects and enhance gut barrier function, highlighting its therapeutic potential.[9][11]

These notes will detail the intricate interactions between this compound, the gut microbiome, and host metabolism, supported by quantitative data and experimental protocols to guide further research in this promising area.

Data Presentation: Quantitative Effects of Lactate

The following tables summarize quantitative data from various studies on the effects of lactate on the gut microbiome and host responses.

Table 1: Effect of Lactate on Gut Microbiota Composition in a Fecal Batch Culture

Bacterial GroupControl (log copy number/mL)Lactate-added (20 mM) (log copy number/mL)p-value
Eubacterium hallii5.8 ± 0.26.5 ± 0.2< 0.05
Butyrate-producing bacterium SS2/15.5 ± 0.16.1 ± 0.2< 0.05
Anaerostipes caccae6.2 ± 0.26.7 ± 0.1< 0.05
Veillonella spp.6.0 ± 0.16.6 ± 0.2< 0.05
Roseburia/E. rectale group7.9 ± 0.18.0 ± 0.1Not Significant

Data adapted from a study on fecal batch cultures, demonstrating that lactate supplementation significantly increases the abundance of lactate-utilizing bacteria that produce butyrate and propionate.[12]

Table 2: Effect of Lactate on Short-Chain Fatty Acid (SCFA) Production in a Fecal Batch Culture

Short-Chain Fatty AcidControl (mM)Lactate-added (20 mM) (mM)p-value
Acetate45.3 ± 2.446.5 ± 2.1Not Significant
Propionate12.5 ± 0.916.2 ± 1.1< 0.05
Butyrate10.9 ± 1.015.8 ± 1.2< 0.05

Data from the same fecal batch culture study, showing that lactate is efficiently metabolized to propionate and butyrate.[12]

Table 3: Effect of Oral Lactate Administration on Blood Lactate Concentration in Mice

Time after administration (min)Blood Lactate Concentration (mmol/L)
03.0 ± 0.3
158.2 ± 2.4
306.7 ± 0.8
456.5 ± 1.2
605.7 ± 0.3
905.7 ± 1.2
1204.9 ± 0.7
1505.2 ± 0.8
1803.7 ± 1.1

Data from a study where mice were orally administered 3 g/kg of this compound. Values are presented as mean ± standard deviation. This demonstrates that oral administration can significantly increase blood lactate levels.[13][14]

Table 4: Effect of Lactate Treatment on Gene Expression in Caco-2 Colon Epithelial Cells

Gene CategoryRegulation by Lactate (8 mM)
Oxidative PhosphorylationSignificantly Downregulated
Self-protection against ApoptosisSignificantly Upregulated
One-carbon MetabolismSignificantly Enhanced

This table summarizes the findings from a study on the metabolic and transcriptomic regulation of lactate in human colon epithelial cells, indicating a remodeling of cellular metabolism and enhanced cell survival pathways.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in the gut microbiome and host metabolism.

Protocol 1: In Vivo this compound Supplementation in a Mouse Model

Objective: To investigate the effects of oral this compound administration on the gut microbiota composition, SCFA production, and host metabolic parameters in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound solution (e.g., 3 g/kg body weight, dissolved in sterile saline)[13][14]

  • Sterile saline solution (control)

  • Oral gavage needles (20-22 gauge, with a rounded tip)[7][16][17][18][19]

  • Metabolic cages for feces and urine collection

  • Anesthesia (e.g., isoflurane)

  • Materials for blood collection (e.g., heparinized capillary tubes)

  • Materials for tissue collection (cecum, colon, liver)

Procedure:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into two groups: a control group receiving saline and a treatment group receiving this compound.

  • Oral Gavage:

    • Administer the respective solutions (this compound or saline) daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

    • The volume should not exceed 10 ml/kg body weight.[19]

    • To perform the gavage, restrain the mouse and gently insert the gavage needle into the esophagus. Slowly administer the solution.[7][16][17][18][19]

  • Sample Collection:

    • Collect fecal samples at baseline and at the end of the treatment period for microbiota analysis.

    • At the end of the study, anesthetize the mice and collect blood via cardiac puncture.

    • Euthanize the mice and collect cecal contents for SCFA analysis, and tissues (colon, liver) for gene expression or histological analysis.

  • Analysis:

    • Gut Microbiota: Perform 16S rRNA gene sequencing on fecal DNA extracts (see Protocol 2).

    • SCFA Analysis: Measure SCFA concentrations in cecal contents using gas chromatography-mass spectrometry (GC-MS) (see Protocol 3).

    • Host Metabolism: Analyze blood samples for glucose, lipids, and inflammatory cytokines (e.g., TNF-α, IL-6). Analyze tissue samples for gene expression of relevant markers.

Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To characterize the bacterial composition of fecal samples.

Materials:

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • Primers for the V3-V4 hypervariable region of the 16S rRNA gene[1]

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit.[15]

  • PCR Amplification:

    • Amplify the V3-V4 region of the 16S rRNA gene using specific primers.[1]

    • Perform PCR in triplicate for each sample to minimize amplification bias.[15]

  • Library Preparation:

    • Pool the triplicate PCR products for each sample.

    • Purify the amplicons using a PCR purification kit.

    • Quantify the purified DNA and prepare the sequencing library according to the instructions for the sequencing platform.

  • Sequencing: Perform paired-end sequencing on the prepared library.[4]

  • Data Analysis:

    • Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2).[1]

    • Perform quality filtering, denoising, and chimera removal.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the representative sequences.

    • Analyze alpha and beta diversity to compare microbial communities between groups.

Protocol 3: Analysis of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentrations of acetate, propionate, and butyrate in cecal contents.

Materials:

  • Cecal samples

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

  • Solvents (e.g., diethyl ether, methanol)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of cecal contents in acidified water.

    • Centrifuge the homogenate to pellet solid debris.

    • Add an internal standard to the supernatant.

  • Extraction: Extract the SCFAs from the supernatant using an organic solvent like diethyl ether.

  • Derivatization: Derivatize the extracted SCFAs to make them volatile for GC analysis. This is a critical step to enhance their detectability.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the SCFAs on the capillary column using an appropriate temperature program.

    • Detect and quantify the SCFAs using mass spectrometry.

  • Quantification: Calculate the concentration of each SCFA based on the peak area relative to the internal standard and a standard curve.[20]

Protocol 4: In Vivo Gut Barrier Function Assay (FITC-Dextran)

Objective: To assess intestinal permeability in mice treated with this compound.

Materials:

  • Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa

  • Sterile PBS

  • Oral gavage needles

  • Materials for blood collection and plasma separation

Procedure:

  • Fasting: Fast the mice for 4-6 hours before the assay, with free access to water.[21]

  • FITC-Dextran Administration:

    • Prepare an 80 mg/mL solution of FITC-dextran in sterile PBS.[21]

    • Administer 150 µL of the FITC-dextran solution to each mouse via oral gavage.[21][22]

  • Blood Collection:

    • Collect blood (e.g., via tail nick or retro-orbital bleed) at a specific time point after gavage (e.g., 4 hours).[21]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement:

    • Dilute the plasma samples in PBS.

    • Measure the fluorescence of the diluted plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).

  • Quantification: Determine the concentration of FITC-dextran in the plasma by comparing the fluorescence readings to a standard curve prepared with known concentrations of FITC-dextran. An increase in plasma FITC-dextran indicates increased intestinal permeability.

Visualizations: Signaling Pathways and Workflows

Lactate Signaling via GPR81 Receptor

GPR81_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lactate Lactate GPR81 GPR81 (Lactate Receptor) Lactate->GPR81 Binds Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Anti-inflammatory Response PKA->Response

Caption: Lactate binds to GPR81, inhibiting cAMP production and leading to an anti-inflammatory response.

Experimental Workflow for In Vivo this compound Study

experimental_workflow cluster_analysis Analysis Start Start: Mouse Model Grouping Random Grouping (Control vs. Lactate) Start->Grouping Treatment Daily Oral Gavage (Saline or Na-Lactate) Grouping->Treatment Sample_Collection Sample Collection (Feces, Blood, Cecum) Treatment->Sample_Collection Microbiota 16S rRNA Sequencing (Feces) Sample_Collection->Microbiota SCFA GC-MS Analysis (Cecum) Sample_Collection->SCFA Metabolism Host Metabolic Parameters (Blood) Sample_Collection->Metabolism Data_Interpretation Data Interpretation & Conclusion Microbiota->Data_Interpretation SCFA->Data_Interpretation Metabolism->Data_Interpretation lactate_metabolism Carbohydrates Dietary Carbohydrates Lactate_Producers Lactate-Producing Bacteria (e.g., Lactobacillus) Carbohydrates->Lactate_Producers Lactate Lactate Lactate_Producers->Lactate Produce Lactate_Utilizers Lactate-Utilizing Bacteria (e.g., Eubacterium) Lactate->Lactate_Utilizers Cross-feeding SCFAs Short-Chain Fatty Acids (Butyrate, Propionate) Lactate_Utilizers->SCFAs Produce Host_Benefit Host Health Benefit SCFAs->Host_Benefit

References

Application Notes and Protocols for Sodium Lactate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of drug delivery systems utilizing sodium lactate (B86563) and its derivatives. The information is intended to guide researchers in the formulation, characterization, and application of these systems for enhanced therapeutic efficacy.

Application Note 1: Chitosan (B1678972) Lactate Nanoparticles for Nasal Drug Delivery

Introduction:

Chitosan, a natural polysaccharide, is a widely used biopolymer in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. When combined with lactic acid to form chitosan lactate, it exhibits enhanced aqueous solubility, making it particularly suitable for nanoparticle formulation through simple and mild techniques like ionic gelation. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release, which is especially beneficial for administration routes like nasal delivery that offer rapid absorption and bypass of the first-pass metabolism.

Principle:

The formation of chitosan lactate nanoparticles by ionic gelation involves the electrostatic interaction between the positively charged amino groups of chitosan lactate and a polyanion, such as sodium tripolyphosphate (TPP). This interaction leads to the crosslinking of chitosan chains and the formation of a stable nanoparticle structure that can entrap drug molecules.

Advantages:

  • Enhanced Drug Stability: Encapsulation protects the drug from enzymatic degradation in the nasal cavity.

  • Sustained Release: The nanoparticle matrix provides a controlled and prolonged release of the encapsulated drug.[1]

  • Improved Bioavailability: The mucoadhesive nature of chitosan increases the residence time of the formulation on the nasal mucosa, enhancing drug absorption.

  • Ease of Preparation: The ionic gelation method is a simple, mild, and reproducible technique that does not require harsh organic solvents.[1]

Applications:

This system is particularly promising for the nasal delivery of drugs that have poor oral bioavailability, such as peptides, proteins, and certain small molecule drugs. A notable example is the delivery of enalaprilat (B1671235), an angiotensin-converting enzyme (ACE) inhibitor with very poor gastrointestinal absorption.[1][2]

Quantitative Data Summary:

The following table summarizes the physicochemical properties of enalaprilat-loaded chitosan lactate nanoparticles from a representative study.

ParameterValueReference
Particle Size (nm)213[1][2]
Zeta Potential (mV)+45.83[1][2]
Drug Entrapment Efficiency (%)30.04[1][2]
Ex vivo Drug Permeation (at 6 hours)32.7%[1]

Experimental Protocol 1: Preparation and Characterization of Enalaprilat-Loaded Chitosan Lactate Nanoparticles

Materials:

  • Chitosan Lactate

  • Sodium Tripolyphosphate (TPP)

  • Enalaprilat

  • Sucrose (B13894) (as cryoprotectant)

  • Distilled Water

  • High-speed centrifuge

  • Lyophilizer

  • Particle size analyzer (e.g., Malvern Zetasizer)

  • Transmission Electron Microscope (TEM)

  • Scanning Electron Microscope (SEM)

Procedure:

1. Preparation of Nanoparticles: a. Prepare a 2.0 mg/mL solution of chitosan lactate in distilled water. b. Prepare a 0.8 mg/mL aqueous solution of TPP. c. For drug-loaded nanoparticles, dissolve enalaprilat in the chitosan lactate solution at a drug-to-chitosan lactate ratio of 1:11.[1] d. While stirring the chitosan lactate solution at room temperature, add the TPP solution dropwise. e. Continue stirring to allow for the formation of nanoparticles.

2. Nanoparticle Recovery and Lyophilization: a. Centrifuge the nanoparticle dispersion at 21,000 x g for 40 minutes to pellet the nanoparticles.[1] b. Collect the supernatant to determine the drug entrapment efficiency. c. Resuspend the nanoparticle pellet in distilled water. d. Add sucrose as a cryoprotectant. e. Freeze the nanoparticle suspension using liquid nitrogen and then lyophilize to obtain a dry powder.

3. Characterization: a. Particle Size and Zeta Potential: Resuspend the lyophilized nanoparticles in distilled water and analyze using a particle size analyzer. b. Morphology: Observe the shape and surface morphology of the nanoparticles using SEM and TEM. c. Drug Entrapment Efficiency: Measure the concentration of free enalaprilat in the supernatant collected in step 2b using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

4. Ex vivo Permeation Study: a. Use a Franz diffusion cell and freshly excised sheep nasal mucosa. b. Mount the nasal mucosa between the donor and receptor compartments of the diffusion cell. c. Place the enalaprilat-loaded nanoparticle formulation in the donor compartment. d. Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). e. Maintain the temperature at 37°C and stir the receptor medium. f. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer. g. Analyze the drug concentration in the withdrawn samples to determine the permeation profile.

Experimental Workflow for Nanoparticle Preparation and Characterization

G cluster_prep Nanoparticle Preparation cluster_recovery Recovery and Lyophilization cluster_char Characterization prep1 Dissolve Chitosan Lactate and Enalaprilat in Water prep3 Add TPP solution dropwise to Chitosan Lactate solution under stirring prep1->prep3 prep2 Dissolve TPP in Water prep2->prep3 rec1 Centrifuge Nanoparticle Dispersion prep3->rec1 rec2 Collect Supernatant (for Entrapment Efficiency) rec1->rec2 rec3 Resuspend Pellet, Add Cryoprotectant, and Lyophilize rec1->rec3 char3 Drug Entrapment Efficiency Calculation rec2->char3 char1 Particle Size and Zeta Potential Analysis rec3->char1 char2 Morphological Analysis (SEM/TEM) rec3->char2 char4 Ex vivo Permeation Study rec3->char4

Caption: Workflow for the preparation and characterization of chitosan lactate nanoparticles.

Application Note 2: Lactate Esters as Penetration Enhancers for Topical Drug Delivery

Introduction:

The stratum corneum presents a significant barrier to the percutaneous absorption of many drugs. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly disrupt the barrier function of the stratum corneum and facilitate drug permeation. Lactate esters, derived from lactic acid and fatty alcohols, are a class of safe and effective penetration enhancers.[3]

Principle:

Lactate esters possess a hydrophilic head (the hydroxyl group of lactate) and a lipophilic tail (the fatty alcohol chain). This amphiphilic nature allows them to interact with and disrupt the highly organized lipid bilayers of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[3]

Advantages:

  • Efficacy: Lactate esters have been shown to significantly enhance the skin permeation of both lipophilic and hydrophilic drugs.[3]

  • Safety: Lactic acid and fatty alcohols are naturally occurring or have a good safety profile, making lactate esters suitable for pharmaceutical and cosmetic applications.[3]

  • Structure-Activity Relationship: The penetration enhancement effect can be modulated by altering the chain length of the fatty alcohol moiety, allowing for the optimization of formulations for specific drugs.[3]

Applications:

Lactate esters can be incorporated into various topical formulations, such as creams, gels, and patches, to enhance the delivery of a wide range of active pharmaceutical ingredients, including nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and antiviral agents.

Quantitative Data Summary:

The following tables summarize the enhancement ratios of the permeability coefficient (Kp) and skin drug concentration for various drugs with different lactate esters.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)Reference
Methyl Lactate11.251.582.153.24[4]
Ethyl Lactate21.421.892.874.12[4]
Propyl Lactate31.682.353.545.28[4]
Butyl Lactate42.113.124.897.15[4]
Amyl Lactate52.544.016.239.87[4]
Octyl Lactate83.896.239.8515.42[4]
Decyl Lactate105.128.9714.2122.35[4]
Dodecyl Lactate126.2310.1216.8728.98[4]

Table 2: Skin Drug Concentration (µg/g) after 24-hour Permeation Study

Lactate EsterAlkyl Chain LengthIbuprofenSalicylic AcidDexamethasone5-FluorouracilReference
Control-125.498.775.245.8[4]
Octyl Lactate8487.9615.8741.3706.5[4]
Decyl Lactate10654.8890.11070.51025.7[4]
Dodecyl Lactate12776.21001.51275.41321.9[4]

Experimental Protocol 2: In Vitro Skin Permeation Study of Lactate Esters

Materials:

  • Full-thickness rat or human skin

  • Franz diffusion cells

  • Drug of interest

  • Lactate ester penetration enhancer

  • Suitable solvent for the drug and enhancer (e.g., ethanol, propylene (B89431) glycol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

Procedure:

1. Skin Preparation: a. Excise full-thickness abdominal skin from rats or obtain human cadaver skin. b. Remove subcutaneous fat and connective tissue. c. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

2. Formulation Preparation: a. Prepare a saturated or known concentration solution of the drug in a suitable solvent. b. Prepare separate formulations containing the drug and a specific concentration (e.g., 5-10% w/v) of the lactate ester to be tested.[3]

3. Permeation Study: a. Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C with constant stirring. c. Apply the prepared formulation to the skin surface in the donor compartment. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with an equal volume of fresh PBS.

4. Sample Analysis and Data Calculation: a. Analyze the concentration of the drug in the collected samples using a validated HPLC method. b. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. c. Determine the steady-state flux (Jss) from the linear portion of the plot. d. Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.[4] e. Calculate the enhancement ratio (ER) as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[4] f. At the end of the 24-hour experiment, dismount the skin, wash the surface, and extract the drug from the skin tissue to determine the skin drug concentration (SC).[4]

Logical Relationship of Lactate Ester Properties and Penetration Enhancement

G cluster_properties Lactate Ester Properties cluster_interaction Interaction with Stratum Corneum cluster_effect Penetration Enhancement Effect alkyl_chain Increasing Alkyl Chain Length disruption Increased Disruption of Lipid Bilayers alkyl_chain->disruption leads to enhancement Increased Permeation of Hydrophilic Drugs disruption->enhancement results in

Caption: Relationship between lactate ester structure and its penetration enhancement effect.

Application Note 3: Modulation of Immune Signaling Pathways by Lactate for Targeted Drug Delivery

Introduction:

Lactate, long considered a metabolic waste product, is now recognized as a key signaling molecule, particularly within the tumor microenvironment where its concentration is significantly elevated. Lactate can modulate the function of various immune cells, including macrophages and dendritic cells (DCs), which are crucial for orchestrating anti-tumor immune responses.[5][6] This immunomodulatory property of lactate can be harnessed in the design of drug delivery systems for cancer immunotherapy.

Principle:

Drug delivery systems can be designed to release lactate or a lactate-generating payload in the vicinity of immune cells. The released lactate can then influence specific intracellular signaling pathways, leading to a desired immunomodulatory effect that can enhance the efficacy of a co-delivered immunotherapeutic agent. For instance, lactate has been shown to impact the JAK/STAT, PI3K, ERK, and NF-κB signaling cascades in macrophages and dendritic cells.[5][6]

Applications:

  • Cancer Immunotherapy: Co-delivery of lactate with checkpoint inhibitors or other immunomodulatory drugs to the tumor microenvironment to reprogram immunosuppressive myeloid cells.

  • Inflammatory Diseases: Targeted delivery of lactate to sites of inflammation to modulate macrophage polarization and dampen inflammatory responses.

Signaling Pathways Modulated by Sodium Lactate in Macrophages and Dendritic Cells

G cluster_cell Macrophage / Dendritic Cell cluster_pathways Signaling Pathways cluster_response Cellular Response Lactate This compound JAK_STAT JAK/STAT Pathway Lactate->JAK_STAT PI3K PI3K Pathway Lactate->PI3K ERK ERK Pathway Lactate->ERK NF_kB NF-κB Pathway Lactate->NF_kB p38_MAPK p38 MAPK Pathway Lactate->p38_MAPK Wnt Wnt Pathway Lactate->Wnt Gene_Expression Altered Gene Expression JAK_STAT->Gene_Expression PI3K->Gene_Expression ERK->Gene_Expression NF_kB->Gene_Expression p38_MAPK->Gene_Expression Wnt->Gene_Expression Cytokine_Production Modulated Cytokine Production Gene_Expression->Cytokine_Production Immune_Function Altered Immune Function Cytokine_Production->Immune_Function

Caption: Signaling pathways in immune cells modulated by this compound.

References

Sodium Lactate as a Therapeutic Agent in Ischemic Injury Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium lactate (B86563) as a potential therapeutic agent in preclinical models of ischemic injury, including cerebral, cardiac, and renal ischemia. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic efficacy of sodium lactate.

Introduction

This compound, traditionally viewed as a metabolic byproduct, is now recognized as a crucial signaling molecule and an alternative energy substrate for various organs, particularly under ischemic conditions.[1][2] Accumulating evidence suggests that exogenous administration of this compound can confer significant protection against ischemic injury by modulating cellular metabolism, inflammation, and cell death pathways.[3][4] These notes summarize key quantitative findings, provide detailed experimental protocols, and illustrate the underlying signaling mechanisms.

Quantitative Data Summary

The therapeutic effects of this compound have been quantified across various preclinical models of ischemic injury. The following tables summarize the key findings:

Table 1: Therapeutic Effects of this compound in Cerebral Ischemia Models

Animal ModelIschemia ModelThis compound Dose & RouteKey Quantitative OutcomesReference
MousePermanent distal medial cerebral artery occlusion (dMCAO)2 g/kg, intraperitoneal (i.p.), at 24h and 48h post-ischemia- Reduced lesion volume[5]
MouseTransient middle cerebral artery occlusion (MCAO)1 mmol/kg, intravenous (i.v.), at reperfusion- Decreased lesion size[5]
MouseTransient middle cerebral artery occlusion (MCAO)0.2 µmol, intracerebroventricular (i.c.v.), at reperfusion- Reduced lesion size[5]
RatTraumatic Brain Injury (TBI)Equimolar single bolus vs. Mannitol- Significantly reduced brain water content and ICP- Improved cerebral tissue oxygen pressure[6]
RatNeonatal Hypoxia-Ischemia40 µmol, intraperitoneal (i.p.)- 30% reduction in brain lesion volume[7]

Table 2: Therapeutic Effects of this compound in Myocardial Ischemia Models

Animal ModelIschemia ModelThis compound Dose & RouteKey Quantitative OutcomesReference
MousePermanent ligation of left anterior descending (LAD) arteryNot specified, intraperitoneal (i.p.) for 14 days- Improved Ejection Fraction (EF)- Improved Fractional Shortening (FS)- Increased neovascularization- Reduced cardiomyocyte apoptosis[8][9]
HumanAcute Heart Failure0.5 M solution, 3 ml/kg bolus then 1 ml/kg/h for 24h (i.v.)- Increased Cardiac Output (CO) from 4.05 to 5.49 L/min- Improved Tricuspid Annular Plane systolic Excursion (TAPSE) from 14.7 to 18.3 mm[10]

Table 3: Therapeutic Effects of this compound in Renal Ischemia Models

Animal ModelIschemia ModelThis compound Dose & RouteKey Quantitative OutcomesReference
Not specifiedContrast-Induced NephropathyNot specified- Lower incidence of CIN compared to Ringer's Lactate[11]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: this compound Administration in a Mouse Model of Myocardial Infarction

Based on the methodology described by Zhang et al. (2021).[8]

1. Animal Model:

  • Adult male C57BL/6 mice (8-10 weeks old).
  • House animals under standard conditions with ad libitum access to food and water.

2. Myocardial Infarction (MI) Induction:

  • Anesthetize the mouse (e.g., with isoflurane).[12]
  • Perform a left thoracotomy to expose the heart.[12]
  • Permanently ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk).[8][13]
  • Successful ligation is confirmed by the immediate appearance of a pale area in the ventricle.
  • Close the chest and allow the animal to recover. Provide appropriate post-operative analgesia.[12]

3. This compound Solution Preparation:

  • Prepare a sterile solution of sodium L-lactate in 0.9% saline. The concentration should be calculated to deliver the desired dose.
  • Adjust the pH of the solution to 7.4.[5]

4. Administration Protocol:

  • One day after the MI surgery, begin daily intraperitoneal (i.p.) injections of the this compound solution.
  • Continue the injections for 14 consecutive days.[8]
  • A control group should receive i.p. injections of an equivalent volume of sterile 0.9% saline.

5. Assessment of Cardiac Function (Echocardiography):

  • At the end of the treatment period (day 14), perform echocardiography on anesthetized mice to assess cardiac function.
  • Measure parameters such as Ejection Fraction (EF), Fractional Shortening (FS), Left Ventricular Internal Diameter at end-systole (LVIDs), and Left Ventricular volume at end-diastole (LV vol;d).[14]

Protocol 2: this compound Administration in a Mouse Model of Cerebral Ischemia

Based on the methodology described by Moraga et al. (2024).[5]

1. Animal Model:

  • Adult male mice (e.g., C57BL/6).
  • Acclimatize animals to the housing conditions before the experiment.

2. Cerebral Ischemia Induction (dMCAO Model):

  • Anesthetize the mouse.
  • Perform a craniotomy to expose the middle cerebral artery (MCA).
  • Permanently occlude the distal part of the MCA using electrocoagulation or a filament.[15]
  • Suture the incision and provide post-operative care.

3. This compound Solution Preparation:

  • Dissolve sodium L-lactate in 0.9% saline to a concentration of 200 mg/mL.[5]
  • Adjust the pH to 7.4.[5]
  • Sterilize the solution by filtration.

4. Administration Protocol:

  • At 24 hours and 48 hours after the induction of stroke, administer sodium L-lactate via intraperitoneal (i.p.) injection at a dose of 2 g/kg body weight.[5]
  • The control group should receive an equivalent volume of 0.9% saline.

5. Assessment of Infarct Volume:

  • At a predetermined time point after ischemia (e.g., 3 weeks), euthanize the animals and perfuse the brains with a fixative (e.g., 4% paraformaldehyde).[5]
  • Cryoprotect the brains, section them coronally, and stain with a marker for cell viability (e.g., Nissl stain).[5]
  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms, including serving as an alternative energy source and activating specific signaling pathways that promote cell survival and reduce inflammation.

Experimental Workflow

The general workflow for investigating the therapeutic potential of this compound in ischemic injury models is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis animal_model Select Animal Model (e.g., Mouse, Rat) ischemia_model Induce Ischemic Injury (e.g., MCAO, LAD Ligation) animal_model->ischemia_model treatment_admin Administer this compound (Route, Dose, Timing) ischemia_model->treatment_admin control_group Administer Vehicle Control (e.g., Saline) ischemia_model->control_group solution_prep Prepare this compound Solution (Sterile, pH 7.4) solution_prep->treatment_admin functional_assessment Functional Assessment (e.g., Echocardiography, Neurological Score) treatment_admin->functional_assessment histological_analysis Histological Analysis (e.g., Infarct Volume, Apoptosis) treatment_admin->histological_analysis molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) treatment_admin->molecular_analysis control_group->functional_assessment control_group->histological_analysis control_group->molecular_analysis

General experimental workflow.
HCAR1 Signaling Pathway in Neuroprotection

Lactate can act as a signaling molecule by activating the Hydroxycarboxylic Acid Receptor 1 (HCAR1), a G-protein coupled receptor.[16] However, the role of HCAR1 in lactate-mediated neuroprotection is still under investigation, with some studies suggesting its involvement[5] and others indicating that the protective effects are independent of HCAR1 activation.[17][18][19]

G Lactate This compound HCAR1 HCAR1 (GPR81) Lactate->HCAR1 binds Gi Gi HCAR1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Effectors cAMP->Downstream activates Neuroprotection Neuroprotection (Angiogenesis) Downstream->Neuroprotection leads to

HCAR1 signaling pathway.
STAT3 Signaling Pathway in Cardioprotection

In the context of myocardial infarction, this compound has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[8] This effect is mediated, at least in part, by the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9]

G Lactate This compound STAT3 STAT3 Lactate->STAT3 promotes phosphorylation pSTAT3 p-STAT3 (activated) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to M2_genes M2 Macrophage Gene Expression (e.g., Arg-1, IL-10) Nucleus->M2_genes induces Cardioprotection Cardioprotection (Anti-inflammatory, Tissue Repair) M2_genes->Cardioprotection

STAT3 signaling pathway.

References

Safety Operating Guide

Proper Disposal of Sodium Lactate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of sodium lactate (B86563), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to handle sodium lactate waste responsibly.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., Nitrile rubber), and protective clothing to prevent skin contact.[1][4][5]

  • Ventilation: Ensure the disposal process is conducted in a well-ventilated area or under a local exhaust ventilation system to avoid inhalation of any mists or vapors.[1][3][4]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after completing the disposal process.[1][3]

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste (liquid solution or solid) and local regulations. Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Step 1: Waste Characterization

Chemical waste generators must determine if the this compound waste is classified as hazardous.[6] While this compound itself is generally not considered a hazardous substance, its classification can change if it is mixed with other chemicals.[3]

Step 2: Handling Spills and Small Quantities

For minor spills or small quantities of this compound waste:

  • Containment: Prevent the spill from entering drains, surface water, or groundwater.[3][7] If a spill occurs, contain it with an inert absorbent material such as sand, earth, or vermiculite.[4][8]

  • Absorption: Soak up the spilled material with the inert absorbent.[3][4]

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[3][4][9]

  • Decontamination: Clean the spill area thoroughly with water and prevent the runoff from entering drains.

Step 3: Bulk Waste Disposal

For larger quantities of surplus or non-recyclable this compound:

  • Licensed Disposal Company: The primary recommended method is to offer the waste to a licensed disposal company.[3][9] These companies are equipped to handle chemical waste through methods like incineration.

  • Incineration: Incineration in a suitable combustion chamber is a recommended disposal method.[1]

  • Landfill: In some cases, containerized waste may be sent to an approved waste disposal facility or landfill, provided it is in compliance with local regulations.[5][10]

Step 4: Contaminated Packaging Disposal

  • Empty Containers: Do not reuse empty containers.[6]

  • Disposal: Dispose of empty or contaminated packaging as you would the unused product.[3][9] Empty containers should be sent for local recycling, recovery, or waste disposal.[5]

III. Summary of Disposal Methods

The following table summarizes the primary disposal options and associated considerations for this compound waste.

Disposal MethodDescriptionKey Considerations
Licensed Disposal Contractor Engaging a professional waste disposal service.The most recommended and safest option for bulk quantities. Ensures compliance with all regulations.[3][9]
Incineration High-temperature destruction of the chemical waste.Should be performed in a suitable and approved combustion chamber.[1]
Absorption & Collection For spills and small liquid quantities, absorb with inert material.The resulting solid waste must be placed in a sealed, labeled container for disposal.[3][4]
Landfill Disposal in a designated landfill.Must be in compliance with local environmental regulations.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Assessment cluster_procedure Procedure cluster_disposal Final Disposal start This compound Waste Generated assess_mixed Is waste mixed with hazardous chemicals? start->assess_mixed spill_or_bulk Is it a small spill or bulk waste? assess_mixed->spill_or_bulk No contact_eho Consult Environmental Health & Safety (EHS) for hazardous waste disposal assess_mixed->contact_eho Yes absorb 1. Contain & Absorb (Sand, Vermiculite) 2. Collect in sealed container spill_or_bulk->absorb Small Spill disposal_options Select Disposal Method spill_or_bulk->disposal_options Bulk Waste absorb->disposal_options incinerate Incineration disposal_options->incinerate landfill Approved Landfill disposal_options->landfill recycling Licensed Contractor/ Recycling disposal_options->recycling

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sodium lactate (B86563), from personal protective equipment (PPE) to disposal protocols. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling sodium lactate, particularly in solution or powder form, wearing the appropriate PPE is the first line of defense against potential exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or chemical gogglesRecommended to be airtight and approved under standards such as EN 166 (EU) or NIOSH (US).[1][2]
Hand Protection Impervious glovesNitrile rubber gloves are recommended.[1][3] Always inspect gloves before use and use proper removal techniques.[1]
Skin and Body Protection Lab coat, overalls, or other protective clothingLong-sleeved garments and safety footwear are recommended to prevent skin contact.[2][3][4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if working with the powder form where dust may be generated.[1][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3][5]

  • Keep the container tightly closed when not in use.[1][3]

2. Handling and Use:

  • Ensure adequate ventilation in the work area.[5][6] Local exhaust ventilation is preferred to control emissions at the source.[3]

  • Avoid contact with eyes, skin, and clothing.[5][6]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[1][5]

3. Spill Management:

  • In case of a spill, immediately isolate the area.[3]

  • For liquid spills, absorb with an inert material such as sand, vermiculite, or earth.[2][5]

  • For powder spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1]

  • Ensure the cleanup area is well-ventilated.[2]

  • Place waste in a labeled, sealed container for disposal.[4]

4. Disposal:

  • Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed disposal company.[1] Do not allow the product to enter drains or waterways.[2][6]

The following diagram outlines the standard operational workflow for handling this compound:

This compound Handling Workflow A Receiving B Inspection A->B C Storage B->C No Damage E Spill Management B->E Damaged D Handling & Use C->D D->E Spill Occurs F Disposal D->F End of Use E->F

Caption: A flowchart illustrating the standard operating procedures for this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] If irritation persists, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, seek medical advice.[2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][2] If breathing is difficult, give oxygen.[7] Seek medical attention if symptoms appear or persist.[2]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[2][7]

This decision tree provides a visual guide for first aid procedures following exposure to this compound:

This compound First Aid Decision Tree A Exposure Event B Eye Contact A->B C Skin Contact A->C D Inhalation A->D E Ingestion A->E F Flush with water for 15 mins B->F G Wash with soap & water C->G H Move to fresh air D->H I Rinse mouth, do NOT induce vomiting E->I J Seek Medical Attention F->J Irritation Persists G->J Irritation Occurs H->J Symptoms Persist I->J

Caption: A decision tree for appropriate first aid responses to this compound exposure.

References

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Reactant of Route 1
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